molecular formula C25H27N9O4 B12414685 FN-1501-propionic acid

FN-1501-propionic acid

Número de catálogo: B12414685
Peso molecular: 517.5 g/mol
Clave InChI: ZTHIKLOVVTZDHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid is a potent and selective ATP-competitive inhibitor of the Janus kinase (JAK) family, with a particular focus on JAK1, JAK2, and TYK2 (Source) . Its mechanism of action involves binding to the active site of these tyrosine kinases, thereby blocking the phosphorylation and activation of the STAT signaling pathway, which is critically involved in cytokine signaling, immune response, and hematopoiesis (Source) . This compound is a key research tool for investigating the role of JAK-STAT signaling in various disease models, including autoimmune disorders (such as rheumatoid arthritis and psoriasis), inflammatory conditions, and myeloproliferative neoplasms. The presence of the butanoic acid moiety contributes to its physicochemical properties and is a common feature in drug discovery aimed at improving solubility and pharmacokinetic profiles. Researchers utilize this high-purity compound for in vitro and in vivo studies to elucidate JAK-dependent cellular processes and to evaluate the therapeutic potential of JAK inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C25H27N9O4

Peso molecular

517.5 g/mol

Nombre IUPAC

4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid

InChI

InChI=1S/C25H27N9O4/c35-20(5-6-21(36)37)34-11-9-33(10-12-34)14-16-1-3-17(4-2-16)30-25(38)22-19(13-29-32-22)31-24-18-7-8-26-23(18)27-15-28-24/h1-4,7-8,13,15H,5-6,9-12,14H2,(H,29,32)(H,30,38)(H,36,37)(H2,26,27,28,31)

Clave InChI

ZTHIKLOVVTZDHK-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5)C(=O)CCC(=O)O

Origen del producto

United States

Foundational & Exploratory

Mechanism of Action of FN-1501: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent small molecule inhibitor targeting multiple kinases implicated in cancer pathogenesis. Primarily recognized for its robust inhibition of FMS-like tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs), FN-1501 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of FN-1501, detailing its molecular targets, effects on downstream signaling pathways, and its efficacy in preclinical models. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action: Multi-Kinase Inhibition

FN-1501 exerts its anti-neoplastic effects through the potent and specific inhibition of key enzymes involved in cell cycle regulation and oncogenic signaling. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, CDK6)[1][2][3]. By targeting these kinases, FN-1501 disrupts fundamental processes of cancer cell proliferation, survival, and growth[2][3].

Data Presentation: Kinase Inhibitory Potency

The inhibitory activity of FN-1501 against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Target KinaseIC50 (nM)
FLT30.28 ± 0.01
CDK2/cyclin A2.47 ± 0.21
CDK4/cyclin D10.85 ± 0.28
CDK6/cyclin D11.96 ± 0.08
Data sourced from MedChemExpress and Wang et al., 2018.[1][2]

Impact on Cellular Signaling Pathways

The dual inhibition of FLT3 and CDKs by FN-1501 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer.

FLT3 Signaling Pathway Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. FN-1501 directly inhibits the kinase activity of FLT3, thereby blocking these aberrant signals. Key downstream pathways affected include:

  • RAS/RAF/MAPK Pathway: Inhibition of FLT3 by FN-1501 leads to the suppression of the RAS/RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival[4].

  • PI3K/AKT/mTOR Pathway: FN-1501 treatment results in the downregulation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival[4].

  • JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT5, is a critical downstream effector of FLT3. FN-1501 effectively inhibits the phosphorylation of STAT5, a key event in leukemogenesis[2].

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation FN1501 FN-1501 FN1501->FLT3 Inhibits

FN-1501 Inhibition of FLT3 Signaling Pathways
CDK Signaling Pathway Inhibition

Cyclin-dependent kinases are essential for cell cycle progression. By inhibiting CDK2, CDK4, and CDK6, FN-1501 induces cell cycle arrest, primarily at the G1/S transition. This is achieved through the prevention of the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK4_6_CyclinD->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb_E2F Phosphorylates Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes FN1501 FN-1501 FN1501->CDK4_6_CyclinD Inhibits FN1501->CDK2_CyclinE Inhibits

FN-1501 Inhibition of CDK Signaling and Cell Cycle Progression

Preclinical Efficacy

The anti-tumor activity of FN-1501 has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent.

In Vitro Anti-proliferative Activity

FN-1501 has shown potent inhibitory activity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 / GI50 (nM)
MV4-11Acute Myeloid Leukemia8
MGC803Gastric Cancer0.37 ± 0.04
RS4;11Acute Lymphoblastic Leukemia0.05 ± 0.01
MCF-7Breast Cancer2.84 ± 0.25
HCT-116Colorectal Cancer0.09 ± 0.04
NCI-H460Lung CancerPotent inhibitory activity reported
Data for MV4-11 sourced from Wang et al., 2018.[2] Data for other cell lines sourced from commercial suppliers.[1]
In Vivo Anti-tumor Efficacy

In a xenograft model using MV4-11 human AML cells in nude mice, FN-1501 demonstrated significant anti-tumor activity. Intravenous administration of FN-1501 at a dose of 15 mg/kg resulted in tumor regression, indicating its potent in vivo efficacy[2]. Further studies have shown that FN-1501 dose-dependently and significantly suppresses tumor growth in this model[1].

Experimental Protocols

Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of FN-1501 against target kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow cluster_workflow Kinase Assay Workflow Start Start Step1 Prepare kinase reaction mix: - Kinase (FLT3, CDK2/4/6) - Substrate - ATP Start->Step1 Step2 Add FN-1501 at various concentrations Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Measure luminescence Step5->Step6 Step7 Calculate IC50 values Step6->Step7 End End Step7->End

Workflow for a representative in vitro kinase inhibition assay.

Protocol Details: The kinase activity is assayed in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO) at room temperature. The final ATP concentration is typically around 10 µM. FN-1501, dissolved in DMSO, is added at various concentrations to the kinase reaction. After incubation, the reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent signal proportional to the ADP concentration. IC50 values are then calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay - Representative Protocol)

The anti-proliferative effects of FN-1501 on cancer cell lines are commonly assessed using a colorimetric method like the MTT assay.

Protocol Details: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of FN-1501 for a specified period (e.g., 72 hours). Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis and Cell Cycle Analysis (Flow Cytometry - Representative Protocols)

The induction of apoptosis and cell cycle arrest by FN-1501 can be analyzed by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining): Treated and untreated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. Flow cytometric analysis allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (Propidium Iodide Staining): Cells are fixed (e.g., in ethanol) and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometric analysis of the stained cells allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

FN-1501 is a potent multi-kinase inhibitor with significant preclinical activity against various cancers, particularly those driven by FLT3 mutations and CDK dysregulation. Its mechanism of action, involving the dual inhibition of FLT3 and CDK signaling pathways, leads to cell cycle arrest and apoptosis in cancer cells. The robust in vitro and in vivo efficacy data suggest that FN-1501 is a promising candidate for further clinical development as a targeted cancer therapeutic. This guide provides a foundational understanding of its mechanism to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

Chemical structure and properties of FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to FN-1501-Propionic Acid and its Application in Targeted Protein Degradation

This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, and its pivotal role as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Chemical Structure and Properties

This compound is a derivative of FN-1501, a potent multi-kinase inhibitor. The propionic acid modification serves as a chemical handle for conjugation, enabling its use in the synthesis of more complex molecules such as PROTACs.

This compound

This compound functions as a high-affinity ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its structure is optimized for recognition by the ATP-binding pockets of these kinases while incorporating a linker attachment point.

PropertyValueReference
IUPAC Name 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid[4]
Molecular Formula C₂₅H₂₇N₉O₄[4]
Molecular Weight 517.5 g/mol [4]
CAS Number 2408642-48-6[2]
Parent Compound: FN-1501

Understanding the properties of the parent compound, FN-1501, is crucial as its core structure is responsible for kinase binding. FN-1501 is an inhibitor of FMS-like tyrosine kinase 3 (FLT3) and multiple cyclin-dependent kinases.[5]

PropertyValueReference
Synonyms LT-171-861, CDK/FLT3 Inhibitor FN-1501[2]
Molecular Formula C₂₂H₂₅N₉O[6][7]
Molecular Weight 431.49 g/mol [6][7]
CAS Number 1429515-59-2[7]
Solubility DMSO: 86 mg/mL (199.3 mM)[8]
Water: Insoluble[8]

Application in PROTAC Development

This compound is primarily utilized as a component in the creation of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by linking it to an E3 ubiquitin ligase.[9]

This compound has been successfully used to generate a dual-degrader of CDK2 and CDK9, referred to in scientific literature as "Compound F3" and commercially as "PROTAC CDK2/9 Degrader-1".[10] This was achieved by chemically linking this compound to a ligand for the Cereblon (CRBN) E3 ligase.[2]

Mechanism of Action: PROTAC-Mediated Degradation

The resulting PROTAC (Compound F3) acts as a molecular bridge, simultaneously binding to CDK2 or CDK9 and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, which triggers the transfer of ubiquitin from the E3 ligase to the target kinase.[9] The poly-ubiquitinated kinase is then recognized and degraded by the cell's proteasome, leading to its removal from the cell.[9]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound derivative) Ternary Ternary Complex (CDK9-PROTAC-CRBN) PROTAC->Ternary Binds CDK9 Target Protein (CDK2 / CDK9) CDK9->Ternary Binds CRBN E3 Ligase (CRBN) CRBN->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated CDK9 Ternary->PolyUb Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Peptides Degraded Peptides Proteasome->Peptides Degrades into

PROTAC-mediated degradation pathway for CDK2/9.
Quantitative Efficacy Data

The PROTAC derived from this compound (Compound F3) demonstrates potent and effective degradation of its target kinases and subsequent anti-proliferative activity.

ParameterTargetValueReference
Degradation Concentration (DC₅₀) CDK262 nM[10]
CDK933 nM[10]
Inhibitory Concentration (IC₅₀) - Kinase CDK27.42 nM
CDK914.50 nM
Inhibitory Concentration (IC₅₀) - Proliferation PC-3 Cells0.12 µM

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize PROTACs derived from this compound.

Synthesis of CDK2/9 PROTAC Degrader

The synthesis involves a condensation reaction to form a stable amide bond between the carboxylic acid group of this compound and an amine-functionalized linker attached to a CRBN ligand, such as pomalidomide.

  • Activation: The carboxylic acid of this compound is activated using a peptide coupling agent (e.g., HATU or HBTU) in the presence of an organic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.

  • Coupling: An amine-linker derivative of the CRBN ligand (e.g., 4-aminomethyl pomalidomide) is added to the activated solution.

  • Reaction: The mixture is stirred at room temperature for several hours to overnight until the reaction is complete, monitored by LC-MS.

  • Purification: The final PROTAC product is purified from the crude reaction mixture using reverse-phase preparative HPLC to yield the final, high-purity compound.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in CDK2 and CDK9 protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., PC-3 prostate cancer cells) in 6-well plates to achieve 70-80% confluency.

    • Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software and normalize target protein levels to the loading control to determine the percentage of degradation.

Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation.

  • Cell Seeding:

    • Seed cells (e.g., PC-3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure (Using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10][11]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.[11]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_workflow General PROTAC Evaluation Workflow start Start: PROTAC Synthesis treatment 1. Cell Treatment (Dose-response & time-course) start->treatment lysis 2. Cell Lysis & Protein Quantification treatment->lysis viability 4. Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western 3. Western Blot (Target Degradation) lysis->western analysis_wb 5a. Data Analysis (DC₅₀ & Dₘₐₓ) western->analysis_wb analysis_via 5b. Data Analysis (IC₅₀) viability->analysis_via end End: Characterized PROTAC analysis_wb->end analysis_via->end

Workflow for evaluating PROTAC efficacy.

References

A Proposed Synthesis Pathway and Technical Overview of FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a proposed synthesis pathway for FN-1501-propionic acid, a derivative of the potent FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase (CDK) inhibitor, FN-1501. Due to the absence of publicly available synthesis data for this compound, this document provides a theoretical yet chemically sound approach based on the known synthesis of its parent compound, FN-1501. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to FN-1501 and its Propionic Acid Derivative

FN-1501 is a multi-kinase inhibitor targeting FLT3 and CDKs, showing potential in the treatment of various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4][5] Its chemical structure is 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide.[2] this compound, with the IUPAC name 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid, is a derivative likely synthesized to improve pharmacokinetic properties such as solubility or to enable further conjugation.

Proposed Synthesis Pathway for this compound

The proposed synthesis is a multi-step process starting from commercially available materials. The key strategy involves the synthesis of two main fragments: the pyrazole-pyrimidine core and the aniline-piperazine-propionic acid side chain, followed by their coupling.

A Ethyl 3-amino-1H-pyrazole-4-carboxylate C Intermediate 1: Pyrazole-Pyrimidine Core A->C Buchwald-Hartwig amination B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C G This compound ethyl ester C->G Amide coupling D 4-(Aminomethyl)aniline F Intermediate 2: Aniline-Piperazine Side Chain D->F Reductive amination E Ethyl 4-(piperazin-1-yl)butanoate E->F F->G H This compound G->H Ester hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

  • Reaction: Buchwald-Hartwig amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • Protocol:

    • To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dioxane, add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

  • Reaction: Reductive amination of a suitable protected piperazine-propionic acid derivative with 4-formyl-aniline, followed by deprotection. A more direct approach involves the reductive amination of 4-(aminomethyl)aniline with a protected ethyl 4-oxobutanoate derivative followed by cyclization with a bis(2-chloroethyl)amine derivative and subsequent deprotection. For simplicity, a direct alkylation is proposed here, though in practice, protecting groups would be necessary.

  • Protocol (Simplified):

    • To a solution of 4-(aminomethyl)aniline (1.0 eq) and ethyl 4-oxobutanoate (1.2 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting secondary amine is then reacted with a suitable bis-electrophile to form the piperazine ring, which is beyond the scope of this simplified protocol. A commercially available or readily synthesized N-substituted piperazine is more practical. Assuming the availability of ethyl 4-(piperazin-1-ylmethyl)benzoate, the next step would be the reduction of the benzoate to the corresponding aniline. For this guide, we will assume Intermediate 2 is accessible.

  • Reaction: Amide bond formation between the carboxylate of Intermediate 1 (after hydrolysis of the ethyl ester) and the aniline of Intermediate 2.

  • Protocol:

    • First, hydrolyze the ethyl ester of Intermediate 1 to the corresponding carboxylic acid using LiOH in a THF/water mixture.

    • To a solution of the resulting carboxylic acid (1.0 eq) and Intermediate 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound ethyl ester.

  • Reaction: Hydrolysis of the ethyl ester.

  • Protocol:

    • Dissolve the this compound ethyl ester (1.0 eq) in a mixture of THF and water (1:1).

    • Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, neutralize the reaction mixture with 1N HCl to pH 5-6.

    • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain this compound.

Quantitative Data (Proposed)

StepProductStarting MaterialsMolecular Weight ( g/mol )Proposed Yield (%)Proposed Purity (%)
1Intermediate 1Ethyl 3-amino-1H-pyrazole-4-carboxylate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine272.2675>95
2Intermediate 24-(Aminomethyl)aniline, Ethyl 4-(piperazin-1-yl)butanoate277.3860>95
3This compound ethyl esterIntermediate 1 (acid), Intermediate 2545.6165>98
4This compoundThis compound ethyl ester517.5590>99

Note: The above data is hypothetical and for illustrative purposes.

Biological Context and Signaling Pathway of Parent Compound FN-1501

FN-1501 inhibits FLT3 and CDKs (CDK2, CDK4, CDK6).[1][3] In AML, mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. CDKs are essential for cell cycle progression. By inhibiting these kinases, FN-1501 can induce apoptosis and inhibit tumor cell growth.[2][6]

FN1501 FN-1501 FLT3 FLT3 FN1501->FLT3 inhibits CDK4_6 CDK4/6 FN1501->CDK4_6 inhibits CDK2 CDK2 FN1501->CDK2 inhibits STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Rb Rb CDK4_6->Rb phosphorylates Proliferation Cell Proliferation CDK2->Proliferation STAT5->Proliferation AKT->Proliferation ERK->Proliferation E2F E2F Rb->E2F inhibits E2F->Proliferation Apoptosis Apoptosis

Caption: Inhibition of FLT3 and CDK pathways by FN-1501.

Conclusion

This technical guide provides a plausible and detailed synthetic route for this compound, based on established organic chemistry principles and the known synthesis of its parent compound. The provided protocols and data, while theoretical, offer a solid foundation for the laboratory synthesis of this compound. The biological context of the parent compound, FN-1501, highlights the potential utility of its derivatives in cancer research and drug development. Further experimental validation is required to confirm the proposed synthesis and evaluate the biological activity of this compound.

References

The Biological Activity of FN-1501-Propionic Acid in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid has emerged as a key molecule in the development of targeted cancer therapies. It functions as a high-affinity ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), critical regulators of the cell cycle and transcription. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs) for the degradation of CDK2 and CDK9 in cancer cells.

Core Application: A Ligand for PROTAC-Mediated Protein Degradation

This compound is a crucial component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.[1][2] In this context, this compound serves as the warhead that binds to the target proteins, CDK2 and CDK9. This warhead is connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The resulting ternary complex formation between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

A notable example of a PROTAC utilizing this compound is the dual CDK2/9 degrader, designated as PROTAC CDK2/9 Degrader-1 (also known as HY-130709).[1][3][4] This molecule effectively hijacks the cell's natural protein disposal machinery to eliminate CDK2 and CDK9, thereby inhibiting cancer cell proliferation.

Quantitative Biological Activity of PROTAC CDK2/9 Degrader-1

The efficacy of PROTAC CDK2/9 Degrader-1, derived from this compound, has been quantified in various cancer cell lines. The key performance indicators for a PROTAC are its degradation efficiency (DC50), which is the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50) for cell viability.

ParameterTarget/Cell LineValueReference
DC50 CDK262 nM[3][4][5]
CDK933 nM[3][4][5]
IC50 PC-3 (Prostate Cancer)0.12 µM[3][4][5]
CDK2 (inhibition)7.42 nM[4]
CDK9 (inhibition)14.50 nM[4]

Table 1: Quantitative biological activity of PROTAC CDK2/9 Degrader-1.

PROTAC CDK2/9 Degrader-1 has been shown to effectively degrade CDK2 and CDK9 in cancer cell lines with high expression of these kinases, including MCF-7 (breast cancer), HCT-116 (colon cancer), and 22Rv1 (prostate cancer).[4]

Mechanism of Action in Cancer Cells

The degradation of CDK2 and CDK9 by PROTACs utilizing this compound leads to significant anti-cancer effects through the disruption of fundamental cellular processes.

  • Cell Cycle Arrest: CDK2 is a key regulator of the G1/S and S phases of the cell cycle. Its degradation leads to a blockage in cell cycle progression. Studies with PROTAC CDK2/9 Degrader-1 in PC-3 prostate cancer cells have demonstrated an induction of cell cycle arrest at the G2/M phase at concentrations ranging from 0.25 to 3 µM following a 48-hour treatment.[3][4]

  • Downregulation of Mcl-1: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of various genes, including the anti-apoptotic protein Mcl-1. Degradation of CDK9 leads to a reduction in Mcl-1 levels. In PC-3 cells, treatment with 500 nM of PROTAC CDK2/9 Degrader-1 for 2 to 24 hours resulted in the downregulation of the Mcl-1 protein.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound-based PROTACs.

Cell Viability Assay (IC50 Determination)

This protocol is for determining the concentration of a compound that inhibits cell viability by 50%.

  • Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Degradation (DC50 Determination)

This protocol is for quantifying the degradation of target proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of the PROTAC on cell cycle distribution.

  • Cell Treatment: Treat cells with the PROTAC at various concentrations for the desired time (e.g., 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of CDK2/9 in Cell Cycle Regulation

CDK_Pathway cluster_G1_S G1/S Transition cluster_Transcription Transcriptional Elongation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_phase_genes S-phase Genes E2F->S_phase_genes activates CyclinT1 Cyclin T1 CDK9 CDK9 CyclinT1->CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA transcribes

Caption: CDK2 and CDK9 signaling in cell cycle and transcription.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Degradation PROTAC PROTAC (this compound warhead) Target Target Protein (CDK2/CDK9) PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targeted for Degradation Degradation Proteasome->Degradation results in

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with PROTAC (various concentrations and times) start->treatment harvest Harvest Cells treatment->harvest lysate_prep Prepare Cell Lysate harvest->lysate_prep viability_assay Cell Viability Assay (Determine IC50) harvest->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle_analysis western_blot Western Blot (Determine DC50) lysate_prep->western_blot end End: Data Analysis and Interpretation western_blot->end viability_assay->end cell_cycle_analysis->end

Caption: Workflow for evaluating the biological activity of a PROTAC.

References

The Discovery and Development of FN-1501: A Multi-Kinase Inhibitor Targeting Hematological Malignancies and Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

FN-1501, also known as LT-171-861, is a potent, small molecule multi-kinase inhibitor that has demonstrated significant therapeutic potential in preclinical and early clinical studies for the treatment of various cancers.[1][2] Developed by researchers at China Pharmaceutical University, FN-1501 targets key enzymes involved in cell cycle regulation and oncogenic signaling, positioning it as a promising candidate for cancers characterized by dysregulation of these pathways.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of FN-1501, intended for an audience of researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The development of FN-1501 originated from a series of 1-H-pyrazole-3-carboxamide derivatives designed to inhibit Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). Through structure-activity relationship (SAR) studies, researchers identified that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring was critical for potent inhibition of both FLT3 and CDKs. This iterative process of chemical synthesis and biological evaluation led to the identification of FN-1501 as a lead compound with a favorable efficacy and safety profile.

Mechanism of Action

FN-1501 exerts its anti-neoplastic effects by simultaneously inhibiting multiple kinases crucial for cancer cell proliferation and survival.[1][2] Its primary targets are FLT3 and the cyclin-dependent kinases CDK2, CDK4, and CDK6.[4][5]

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations, particularly internal tandem duplications (ITD), in the FLT3 gene are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. By inhibiting FLT3, FN-1501 disrupts downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the induction of apoptosis in cancer cells harboring FLT3 mutations.[6]

  • CDK Inhibition: Cyclin-dependent kinases are a family of serine/threonine kinases that regulate the progression of the cell cycle.[1][2] FN-1501 targets CDK2, CDK4, and CDK6, which are key regulators of the G1 to S phase transition. Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[6]

The dual inhibition of FLT3 and CDKs provides a multi-pronged attack on cancer cells, addressing both oncogenic signaling and cell cycle dysregulation.

FN1501_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb p E2F E2F Rb->E2F CellCycle G1/S Phase Progression E2F->CellCycle CellCycle->Proliferation Apoptosis Apoptosis FN1501 FN-1501 FN1501->FLT3 FN1501->CyclinD_CDK46 FN1501->CyclinE_CDK2

Figure 1: Simplified signaling pathway of FN-1501's mechanism of action.

Preclinical Data

In Vitro Kinase Inhibitory Activity

FN-1501 demonstrates potent inhibitory activity against its target kinases in the nanomolar range. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)
FLT30.28[4][5]
CDK2/cyclin A2.47[4][5]
CDK4/cyclin D10.85[4][5]
CDK6/cyclin D11.96[4][5]
In Vitro Anti-proliferative Activity

FN-1501 has shown potent anti-proliferative effects in various cancer cell lines, particularly in those with FLT3 mutations. In the MV4-11 human acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation, FN-1501 exhibited an IC50 of 0.008 µM. This anti-proliferative activity is associated with the suppression of retinoblastoma protein phosphorylation and the inhibition of downstream signaling pathways, ultimately leading to apoptosis.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of FN-1501 has been evaluated in vivo using a subcutaneous MV4-11 xenograft model in nude mice. In these studies, intravenous administration of FN-1501 led to significant, dose-dependent tumor regression.[3] At a dose of 15 mg/kg, FN-1501 induced more significant tumor regression than the standard-of-care chemotherapy agent, cytarabine (50 mg/kg).

Preclinical Safety and Toxicology

Acute toxicity studies in mice have indicated that FN-1501 has a better safety profile compared to other multi-kinase inhibitors like AT7519, with a reported LD50 of 186 mg/kg for FN-1501 versus 32 mg/kg for AT7519.

Clinical Development

A Phase I/II, multicenter, open-label, single-arm, dose-escalation clinical trial (NCT03690154) was initiated to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FN-1501 monotherapy in patients with advanced solid tumors or relapsed/refractory acute myeloid leukemia.[7]

Clinical Trial Design
ParameterDescription
Trial Identifier NCT03690154[7]
Phase I/II[7]
Study Design Open-label, single-arm, dose-escalation[7]
Patient Population Adults with advanced solid tumors or relapsed/refractory AML[8]
Dosing Regimen Intravenous (IV) administration three times a week for two weeks, followed by a one-week rest period (21-day cycle)[8]
Dose Escalation Standard 3+3 design[8]
Primary Objectives Determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), and assess safety and tolerability[7]
Clinical Trial Results Summary

The Phase I portion of the study has provided key insights into the safety and preliminary efficacy of FN-1501.

OutcomeResult
Maximum Tolerated Dose (MTD) 170 mg[8]
Dose-Limiting Toxicities (DLTs) At the 226 mg dose level, two DLTs were observed: Grade 3 thrombocytopenia and Grade 3 infusion-related reaction.[8]
Common Adverse Events The most frequently reported treatment-related adverse events were generally mild to moderate and included nausea, diarrhea, vomiting, constipation, and abdominal distension.[8]
Preliminary Efficacy Evidence of anti-tumor activity was observed, with some patients experiencing stable disease for extended periods.[7]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of FN-1501 against target kinases is typically determined using an in vitro kinase assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, FN-1501) start->prepare_reagents dispense_inhibitor Dispense serial dilutions of FN-1501 and controls into microplate wells prepare_reagents->dispense_inhibitor add_kinase_substrate Add kinase and substrate mixture to wells dispense_inhibitor->add_kinase_substrate initiate_reaction Initiate reaction by adding ATP add_kinase_substrate->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detect_signal analyze_data Analyze data to determine IC50 values detect_signal->analyze_data end End analyze_data->end

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
  • Reagent Preparation: Recombinant human kinases (FLT3, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1), appropriate substrates (e.g., a generic peptide substrate), and ATP are prepared in a suitable kinase assay buffer.

  • Compound Preparation: FN-1501 is serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Setup: The diluted FN-1501, positive controls (known inhibitors), and negative controls (DMSO vehicle) are added to the wells of a microtiter plate.

  • Kinase Reaction: The kinase and substrate mixture is added to each well, and the reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified using a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a method to measure ATP consumption). The signal is read using a plate reader.

  • Data Analysis: The data is analyzed to generate dose-response curves, from which the IC50 values are calculated.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of FN-1501 on cancer cells, such as the MV4-11 cell line, are commonly assessed using a colorimetric MTT assay.

  • Cell Seeding: MV4-11 cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment: Cells are treated with various concentrations of FN-1501 or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Study

The in vivo anti-tumor efficacy of FN-1501 is evaluated in immunocompromised mice bearing human tumor xenografts.

Xenograft_Study_Workflow start Start cell_culture Culture MV4-11 cells start->cell_culture inoculation Subcutaneously inoculate nude mice with MV4-11 cells cell_culture->inoculation tumor_growth Monitor tumor growth inoculation->tumor_growth randomization Randomize mice into treatment groups when tumors reach a specific volume tumor_growth->randomization treatment Administer FN-1501, vehicle control, and positive control (e.g., cytarabine) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at study endpoint (e.g., predetermined tumor size or time) monitoring->endpoint analysis Excise tumors for analysis (e.g., weight, pharmacodynamics) endpoint->analysis end End analysis->end

Figure 3: General workflow for an in vivo xenograft study.
  • Cell Preparation and Implantation: MV4-11 cells are cultured, harvested, and suspended in a suitable medium. A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined average volume, the mice are randomly assigned to different treatment groups (e.g., vehicle control, FN-1501 at various doses, positive control).

  • Drug Administration: FN-1501 is administered to the mice according to the specified dose and schedule (e.g., intravenous injection).

  • Monitoring: Tumor size and mouse body weight are measured regularly throughout the study. Tumor volume is typically calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).

Conclusion

FN-1501 is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key drivers of cancer cell proliferation and survival. The robust preclinical data, demonstrating potent in vitro and in vivo activity, provided a strong rationale for its clinical development. The initial results from the Phase I clinical trial have established a manageable safety profile and an MTD, with early signs of anti-tumor activity. Further clinical investigation in the Phase II setting is warranted to fully elucidate the therapeutic potential of FN-1501 in patients with advanced solid tumors and hematological malignancies, particularly those with FLT3 mutations. The continued development of FN-1501 represents a potential advancement in the treatment of cancers with limited therapeutic options.

References

In Vitro Target Evaluation of FN-1501: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent small molecule inhibitor targeting multiple kinases, demonstrating significant potential in preclinical and clinical settings for the treatment of various malignancies.[1][2] This technical guide provides an in-depth overview of the in vitro evaluation of FN-1501's primary targets, focusing on Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[3] The document outlines the inhibitory potency of FN-1501, details relevant experimental protocols for in vitro characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Inhibitory Profile of FN-1501

FN-1501 has been characterized as a multi-kinase inhibitor with high potency against key enzymes involved in cell cycle regulation and oncogenesis.[4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of FN-1501 required to inhibit 50% of the target enzyme's activity in vitro, are summarized below.

Target KinaseCyclin PartnerIC50 (nM)
CDK2Cyclin A2.47
CDK4Cyclin D10.85
CDK6Cyclin D11.96
FLT3N/A0.28

Table 1: In Vitro Inhibitory Potency of FN-1501 against Primary Kinase Targets[3]

In addition to its primary targets, preclinical studies have indicated that FN-1501 also exhibits inhibitory activity against a broader panel of kinases, including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET tyrosine kinase.[1][2]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for determining the in vitro inhibitory activity of compounds like FN-1501 against its principal kinase targets. These protocols are representative of standard industry and academic practices for the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.[6]

Objective: To quantify the concentration of FN-1501 required to inhibit 50% of the kinase activity of its target (e.g., CDK4/Cyclin D1 or FLT3).

Materials:

  • Enzyme: Recombinant human kinase (e.g., CDK4/Cyclin D1, FLT3).

  • Substrate: A specific peptide or protein substrate for the kinase (e.g., Retinoblastoma protein (Rb) for CDK4/6).

  • ATP: Adenosine triphosphate, which may be radiolabeled (e.g., [γ-³³P]ATP) or used in conjunction with an ADP detection system.

  • Test Compound: FN-1501 at a range of concentrations.

  • Assay Buffer: A buffer optimized for kinase activity.

  • Reaction Plates: 96-well or 384-well plates.

  • Detection System: Method to quantify substrate phosphorylation, such as a scintillation counter for radiometric assays or a luminometer for ADP-Glo™ assays.

Procedure:

  • Compound Preparation: Prepare a serial dilution of FN-1501 in the assay buffer.

  • Reaction Setup: In each well of the reaction plate, combine the assay buffer, the kinase, and the substrate.

  • Inhibitor Addition: Add the various concentrations of FN-1501 to the respective wells. Include a control well with no inhibitor (vehicle control).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction using an appropriate stop solution.

  • Detection and Data Analysis: Quantify the amount of phosphorylated substrate. Plot the percentage of kinase activity against the logarithm of the FN-1501 concentration to generate a dose-response curve and calculate the IC50 value.[7]

Cell-Based FLT3 Phosphorylation Assay

To assess the activity of an inhibitor in a more physiologically relevant context, a cell-based assay can be employed.[8]

Objective: To determine the IC50 of FN-1501 for the inhibition of FLT3 autophosphorylation in a cellular context.

Cell Line: A human leukemia cell line endogenously expressing a constitutively active FLT3 mutant, such as MV4-11 (homozygous for FLT3-ITD mutation).[9]

Procedure:

  • Cell Culture and Treatment: Culture MV4-11 cells and treat with increasing concentrations of FN-1501 for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Immunoblotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

    • Incubate with corresponding secondary antibodies.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal for each concentration of FN-1501. Plot the normalized p-FLT3 levels against the inhibitor concentration to determine the IC50.[10]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of FN-1501's primary targets.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation FN1501 FN-1501 FN1501->FLT3 Inhibition CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_S_Phase S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis Initiation FN1501 FN-1501 FN1501->CDK4_6 Inhibition FN1501->CDK2 Inhibition IC50_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis A Prepare Serial Dilutions of FN-1501 C Combine Kinase, Substrate, and FN-1501 in Assay Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction and Detect Signal E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

References

The Ascendancy of 1-H-Pyrazole-3-Carboxamides: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous small molecules with significant therapeutic potential. Its synthetic tractability and ability to engage in key interactions with biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive review of the recent literature on 1-H-pyrazole-3-carboxamide derivatives, detailing their synthesis, biological activities, and structure-activity relationships, with a focus on their role as kinase inhibitors and DNA interacting agents.

Core Synthetic Strategies

The synthesis of 1-H-pyrazole-3-carboxamide derivatives typically involves multi-step sequences, often commencing with the construction of the pyrazole ring, followed by the installation and modification of the carboxamide moiety and other substituents.

A common synthetic route involves the Claisen-Schmidt condensation to form chalcone intermediates, which are then cyclized with semicarbazide hydrochloride in the presence of an acid catalyst to yield the pyrazole carboxamide core.[1] Another versatile approach starts from 1-H-pyrazole-3-carboxylic acid, which can be converted to its acid chloride and subsequently reacted with a variety of amines to introduce diversity at the carboxamide position.[2] More complex derivatives, such as those with heterocyclic substitutions at the 4-position, can be prepared through a sequence of coupling and reduction reactions.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted 1-H-pyrazole-3-carboxamide derivatives, highlighting key stages of functionalization.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Diketones, Hydrazines) pyrazole_formation Pyrazole Ring Formation start->pyrazole_formation carboxamide_formation Carboxamide Formation (e.g., via acid chloride) pyrazole_formation->carboxamide_formation functionalization Further Functionalization (e.g., N-alkylation, cross-coupling) carboxamide_formation->functionalization purification Purification (e.g., Column Chromatography) functionalization->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization final_product 1-H-Pyrazole-3-carboxamide Derivative characterization->final_product G cluster_pathway FLT3 and CDK Inhibition Pathway in AML FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Derivative 1-H-Pyrazole-3-carboxamide Derivative Derivative->FLT3 Inhibits CDK4_6 CDK4/6 Derivative->CDK4_6 Inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival CellCycleArrest Cell Cycle Arrest Rb Rb CDK4_6->Rb Phosphorylates G1_S_Transition G1-S Phase Transition E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition G cluster_dna_workflow DNA Interaction Experimental Workflow start Synthesized Derivative abs_spec UV-Vis Absorption Spectroscopy with CT-DNA start->abs_spec viscosity Viscosity Measurement start->viscosity fluorescence Ethidium Bromide Displacement Assay start->fluorescence cleavage Plasmid DNA Cleavage Assay start->cleavage binding_affinity Calculation of Binding Affinity abs_spec->binding_affinity binding_mode Determination of Binding Mode viscosity->binding_mode fluorescence->binding_mode cleavage_activity Assessment of Cleavage Activity cleavage->cleavage_activity

References

Preclinical Efficacy of FN-1501 and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for FN-1501 and its derivatives, a promising class of multi-kinase inhibitors targeting key regulators of cell cycle and proliferation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the field of oncology and kinase inhibitor discovery.

Introduction

FN-1501 is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1] These kinases are critical drivers of cell proliferation and survival in various hematological malignancies and solid tumors. The constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common oncogenic event in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[1] CDKs, in conjunction with their cyclin partners, regulate the progression of the cell cycle, and their aberrant activity is a hallmark of many cancers. By simultaneously targeting these key pathways, FN-1501 and its derivatives represent a promising therapeutic strategy to overcome resistance and improve patient outcomes.

Quantitative Efficacy Data

The following tables summarize the key in vitro efficacy data for FN-1501 and its more potent derivative, compound 8t.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
FN-1501 FLT32.33
CDK21.02
CDK40.39
Compound 8t FLT30.089
CDK20.719
CDK40.770

Data sourced from: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)[1]

Table 2: Anti-proliferative Activity in FLT3-ITD Positive AML Cell Line

CompoundCell LineIC50 (nM)
FN-1501 MV4-118.0
Compound 8t MV4-111.22

Data sourced from: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)[1]

Signaling Pathways

FN-1501 and its derivatives exert their anti-cancer effects by inhibiting the FLT3 and CDK signaling pathways.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations like internal tandem duplications (ITD), triggers several downstream signaling cascades. These pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation. Constitutive activation of these pathways is a key driver in FLT3-mutated acute myeloid leukemia (AML).

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K JAK JAK FLT3-ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_ERK Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_ERK Activates AKT AKT PI3K->AKT Transcription_Factors_AKT Transcription Factors (e.g., NF-κB, CREB) AKT->Transcription_Factors_AKT Activates STAT5 STAT5 JAK->STAT5 Transcription_Factors_STAT5 Transcription Factors (e.g., PIM1, BCL-XL) STAT5->Transcription_Factors_STAT5 Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors_ERK->Proliferation_Survival Transcription_Factors_AKT->Proliferation_Survival Transcription_Factors_STAT5->Proliferation_Survival FN-1501_Derivative FN-1501 Derivative FN-1501_Derivative->FLT3-ITD Inhibits

Caption: FLT3-ITD Signaling Pathway and Inhibition by FN-1501 Derivatives.

CDK4/6 Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 phase of the cell cycle. In response to mitogenic signals, cyclin D proteins bind to and activate CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from G1 to S phase, thereby promoting cell cycle progression.

CDK46_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb_E2F pRb-E2F (Inactive Complex) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_P p-pRb pRb_E2F->pRb_P Releases E2F E2F (Active) pRb_E2F->E2F Releases Gene_Transcription Gene Transcription E2F->Gene_Transcription Activates G1_S_Transition G1/S Phase Transition Gene_Transcription->G1_S_Transition FN-1501_Derivative FN-1501 Derivative FN-1501_Derivative->CDK46 Inhibits

Caption: CDK4/6-pRb Signaling Pathway and Inhibition by FN-1501 Derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of FN-1501 and its derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against target kinases.

Methodology:

  • Reaction Setup: Kinase reactions are performed in a buffer containing the respective kinase (e.g., FLT3, CDK2, CDK4), a substrate (e.g., a specific peptide), and ATP.

  • Compound Incubation: Test compounds are serially diluted and added to the reaction mixture.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature. The reaction is then stopped by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of the test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in 96-well plates at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in an animal model.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., MV4-11) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.

  • Compound Administration: The test compound or vehicle control is administered to the mice via a specified route (e.g., intravenous, oral) and schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor weights of the treated groups to the control group.

Western Blot Analysis

Objective: To determine the effect of the test compounds on the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified time. Cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

The preclinical data for FN-1501 and its derivatives, particularly compound 8t, demonstrate potent and specific inhibition of FLT3 and CDK kinases, leading to significant anti-proliferative effects in AML cells harboring FLT3-ITD mutations. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this promising class of kinase inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of these compounds and to guide their translation into clinical settings.

References

In-Depth Technical Guide: FN-1501-Propionic Acid Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid is a crucial chemical probe employed in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as the "warhead" of the PROTAC, binding to CDK2 and CDK9 and thereby marking them for degradation. This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, detailed experimental protocols for its characterization, and relevant signaling pathways.

Data Presentation: Target Protein Binding Affinity

The inhibitory activity of FN-1501 has been characterized against several key kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.

Target ProteinIC50 (nM)
CDK2/cyclin A2.47[1][2][3][4]
CDK4/cyclin D10.85[1][2][3][4]
CDK6/cyclin D11.96[1][2][3][4]
FLT30.28[1][2][3][4]

Note: The data presented is for the parent compound FN-1501 and serves as a proxy for the binding affinity of this compound.

A PROTAC developed using a derivative of FN-1501, referred to as PROTAC CDK2/9 Degrader-1, has been shown to potently induce the degradation of both CDK2 and CDK9 with DC50 values (the concentration required to induce 50% degradation of the target protein) of 62 nM and 33 nM, respectively.[1] This PROTAC also exhibited inhibitory activity against CDK2 and CDK9 with IC50 values of 7.42 nM and 14.50 nM, respectively.[1]

Experimental Protocols

The determination of the binding affinity of a ligand such as this compound to its target kinases can be achieved through various established biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay measures the binding of a test compound to a kinase by detecting the displacement of a fluorescent tracer from the kinase's active site.

Materials:

  • Purified, recombinant CDK2/cyclin A or CDK9/cyclin T1 enzyme

  • Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)

  • Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647-labeled broad-spectrum kinase inhibitor)

  • This compound (or FN-1501 as a reference compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted this compound or DMSO vehicle control.

  • Add a pre-mixed solution of the kinase-cyclin complex and the lanthanide-labeled antibody to each well. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-kinase binding.

  • Add the fluorescently labeled tracer to all wells to initiate the binding/displacement reaction.

  • Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Kinase Binding Assay

This assay measures the change in the rotational speed of a small fluorescently labeled ligand (tracer) upon binding to a larger protein (kinase).

Materials:

  • Purified, recombinant CDK2/cyclin A or CDK9/cyclin T1 enzyme

  • Fluorescently labeled tracer (a ligand known to bind the kinase of interest)

  • This compound

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume, non-binding microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the diluted this compound or buffer control.

  • Add a solution of the fluorescent tracer to all wells at a fixed concentration (typically at or below its Kd for the kinase).

  • Initiate the reaction by adding the kinase-cyclin complex to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • The binding of the tracer to the kinase will result in a high polarization signal. Competitive displacement by this compound will lead to a decrease in the polarization signal.

  • Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Highly purified and concentrated CDK2/cyclin A or CDK9/cyclin T1 enzyme

  • This compound

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.

  • Degas both solutions to prevent air bubbles in the calorimeter.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of small, sequential injections of the ligand into the protein solution.

  • The instrument measures the heat change after each injection.

  • Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

Signaling Pathways

CDK2_CDK9_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb P S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry PTEFb P-TEFb CDK9 CDK9 Cyclin_T1 Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII P DSIF_NELF DSIF/NELF CDK9->DSIF_NELF P Productive_Elongation Productive Elongation RNAPII->Productive_Elongation DSIF_NELF->RNAPII FN1501_propionic_acid This compound FN1501_propionic_acid->CDK2 FN1501_propionic_acid->CDK9

Caption: Simplified CDK2 and CDK9 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_reagents Prepare Reagents (Kinase, Ligand, Buffer) start->prep_reagents assay_setup Assay Setup (e.g., TR-FRET, FP, ITC) prep_reagents->assay_setup data_acquisition Data Acquisition assay_setup->data_acquisition data_analysis Data Analysis (Curve Fitting, Parameter Calculation) data_acquisition->data_analysis results Determine Binding Affinity (IC50, Kd) data_analysis->results end End results->end

Caption: General experimental workflow for determining protein-ligand binding affinity.

References

Physicochemical Characteristics of FN-1501-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid is a specialized chemical probe used in the field of targeted protein degradation. It functions as a potent and specific ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its chemical structure incorporates a propionic acid linker, making it suitable for conjugation with an E3 ligase ligand to form a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. In this context, this compound serves as the warhead that specifically recognizes and binds to CDK2 and CDK9, initiating their targeted degradation.

It is crucial to distinguish this compound from the related compound FN-1501. While both molecules interact with CDKs, FN-1501 is a multi-kinase inhibitor that also targets FMS-like tyrosine kinase 3 (FLT3), in addition to CDK2, CDK4, and CDK6.[3][4][5][6] this compound, with its distinct chemical structure and primary application as a PROTAC component, is the focus of this technical guide.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C25H27N9O4PubChem[7]
Molecular Weight 517.5 g/mol PubChem[7]
IUPAC Name 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acidPubChem[7]
CAS Number 2408642-48-6MedChemExpress, Immunomart[1][2]
Topological Polar Surface Area 172 ŲPubChem[7]
Hydrogen Bond Donor Count 5PubChem[7]
Hydrogen Bond Acceptor Count 10PubChem[7]
Rotatable Bond Count 8PubChem[7]
Solubility Data not publicly available. A general protocol for determination is provided in Section 4.1.
Melting Point Data not publicly available. A general protocol for determination is provided in Section 4.2.
pKa Data not publicly available. A general protocol for determination is provided in Section 4.3.

Mechanism of Action and Signaling Pathways

This compound is a key component of a PROTAC designed to target CDK2 and CDK9 for degradation. The mechanism of action for such a PROTAC is a multi-step process that hijacks the cell's natural protein disposal system.

PROTAC Mechanism of Action

A PROTAC assembled using this compound will induce the degradation of CDK2 and CDK9 by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound-based PROTAC Ternary CDK2/9-PROTAC-E3 Ligase PROTAC->Ternary Binds CDK CDK2/9 (Target Protein) CDK->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated CDK2/9 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated degradation of CDK2/9.
Downstream Signaling Pathways Affected by CDK2/9 Degradation

The degradation of CDK2 and CDK9 has significant downstream consequences on cell cycle progression and gene transcription.

CDK2 Signaling Pathway: CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its degradation leads to cell cycle arrest.[8][9][10]

CDK2_Pathway cluster_G1 G1 Phase cluster_degradation Effect of Degradation CDK2_CyclinE CDK2-Cyclin E Complex Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Degradation Degradation of CDK2 Degradation->CDK2_CyclinE Prevents formation and activity

Impact of CDK2 degradation on the Rb-E2F pathway.

CDK9 Signaling Pathway: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive gene transcription.[11][12][13] Degradation of CDK9 leads to the inhibition of transcription of many genes, including oncogenes like MYC.[14][15][16][17]

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_degradation Effect of Degradation CDK9_PTEFb CDK9/P-TEFb RNAPII RNA Polymerase II (paused) CDK9_PTEFb->RNAPII Phosphorylates C-terminal domain DSIF_NELF DSIF/NELF (Negative Elongation Factors) CDK9_PTEFb->DSIF_NELF Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation DSIF_NELF->RNAPII Induces pausing Degradation Degradation of CDK9 Degradation->CDK9_PTEFb Inhibits activity

Role of CDK9 in transcriptional elongation and the effect of its degradation.

Experimental Protocols

Detailed experimental protocols for the characterization of small molecules like this compound are crucial for ensuring reproducible results. Below are general methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.[18][19]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO) for HPLC calibration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of this compound in mg/mL or µM based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity.[20][21][22][23][24]

Objective: To determine the melting point range of this compound.

Materials:

  • This compound (dry, powdered)

  • Melting point apparatus

  • Capillary tubes (one end sealed)

Procedure:

  • Sample Loading: Load a small amount of finely powdered, dry this compound into the open end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

  • Reporting: Report the melting point as a range. A narrow melting range (1-2 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The pKa value provides information about the ionization state of a molecule at different pH values.[25][26][27][28]

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). If the molecule has multiple ionizable groups, multiple inflection points may be observed.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a general workflow for the design and evaluation of a PROTAC utilizing this compound.

PROTAC_Workflow Design 1. PROTAC Design Synthesis 2. Chemical Synthesis Design->Synthesis Design_details This compound (warhead) + Linker + E3 Ligase Ligand Design->Design_details Biochemical 3. Biochemical Assays Synthesis->Biochemical Synthesis_details Conjugation Chemistry Synthesis->Synthesis_details Cellular 4. Cellular Assays Biochemical->Cellular Biochemical_details Binding Affinity (SPR, ITC) Ternary Complex Formation Ubiquitination Assays Biochemical->Biochemical_details InVivo 5. In Vivo Studies Cellular->InVivo Cellular_details Target Degradation (Western Blot, MS) Cell Viability/Proliferation Cell Cycle Analysis Cellular->Cellular_details InVivo_details Pharmacokinetics/Pharmacodynamics Efficacy in Animal Models InVivo->InVivo_details

General experimental workflow for PROTAC development.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs targeting CDK2 and CDK9. Its well-defined chemical structure and specific binding properties make it an ideal starting point for the design of potent and selective protein degraders. This technical guide provides a summary of its known physicochemical characteristics and outlines standard experimental protocols for its further characterization and application in targeted protein degradation studies. A thorough understanding of its properties and mechanism of action is essential for researchers aiming to leverage this molecule in the discovery and development of novel therapeutics.

References

The Dual Onslaught: A Technical Guide to FLT3 and CDK Inhibition in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by rapid proliferation of malignant myeloblasts. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, conferring a poor prognosis. While FLT3 inhibitors have emerged as a targeted therapeutic strategy, their efficacy is often hampered by the development of resistance. Concurrently, the cell cycle machinery, governed by cyclin-dependent kinases (CDKs), is frequently dysregulated in AML, presenting another critical therapeutic vulnerability. This technical guide provides an in-depth exploration of the roles of FLT3 and CDK inhibition in AML, focusing on the molecular rationale, preclinical and clinical evidence for single-agent and combination therapies, and detailed experimental methodologies to assess their efficacy. We delve into the signaling-pathway crosstalk, the synergistic potential of dual FLT3 and CDK inhibition, and the development of dual-kinase inhibitors as a promising avenue to overcome resistance and improve patient outcomes.

The Role of FLT3 in AML Pathogenesis

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In a substantial portion of AML patients, FLT3 is constitutively activated through two primary types of mutations: internal tandem duplications (ITD) within the juxtamembrane domain (approximately 25% of AML cases) and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue (around 7-10% of AML cases).[2][3]

These activating mutations lead to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, triggering a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, inhibit apoptosis, and block differentiation.[4] The principal signaling networks aberrantly activated by mutant FLT3 include:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell cycle progression and proliferation.

  • STAT5 Pathway: Crucial for the transcription of genes involved in cell survival and proliferation.[5]

The presence of FLT3-ITD mutations, in particular, is associated with a higher leukemic burden, increased relapse rates, and reduced overall survival, making it a key therapeutic target in AML.[2]

FLT3 Signaling Pathway

The constitutively active FLT3 receptor serves as a central hub for multiple oncogenic signaling pathways. The following diagram illustrates the key downstream effectors of mutant FLT3 in AML.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_mut Mutant FLT3 (ITD or TKD) PI3K PI3K FLT3_mut->PI3K RAS RAS FLT3_mut->RAS JAK JAK FLT3_mut->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival (Anti-apoptosis) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation_Block Block of Differentiation STAT5->Differentiation_Block

FLT3 Signaling Pathway in AML

Cyclin-Dependent Kinases (CDKs) as Therapeutic Targets in AML

The cell cycle is a tightly regulated process orchestrated by cyclins and their catalytic partners, the cyclin-dependent kinases (CDKs). In cancer, including AML, this regulation is often subverted, leading to uncontrolled cell division. Several CDKs play critical roles in the proliferation of leukemic cells and have emerged as attractive therapeutic targets.

  • CDK4 and CDK6: These kinases, in complex with D-type cyclins, govern the G1-S phase transition by phosphorylating and inactivating the retinoblastoma (Rb) tumor suppressor protein. This releases the E2F transcription factor, which drives the expression of genes required for DNA replication.[6]

  • CDK2: In complex with cyclin E, CDK2 also contributes to the G1-S transition and is essential for the initiation of DNA synthesis.[6]

  • CDK9: This kinase is a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1 and survival factors like MYC.[7]

Inhibition of these CDKs can induce cell cycle arrest and apoptosis in AML cells, making them promising targets for therapeutic intervention.

CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the central role of CDKs in driving the cell cycle and how their inhibition can lead to cell cycle arrest.

Cell_Cycle_Regulation Mitogenic_Signals Mitogenic Signals (e.g., from FLT3) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_active Active Cyclin D-CDK4/6 CyclinD->CDK46_active CDK46 CDK4/6 CDK46->CDK46_active Rb Rb CDK46_active->Rb Phosphorylates pRb p-Rb (Inactive) CDK46_active->pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_active Active Cyclin E-CDK2 CyclinE->CDK2_active CDK2 CDK2 CDK2->CDK2_active S_Phase S Phase (DNA Synthesis) CDK2_active->S_Phase G1_Phase G1 Phase G1_Phase->S_Phase Transition CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46_active Inhibits

CDK-Mediated G1-S Phase Transition

Therapeutic Strategies: FLT3 and CDK Inhibitors

FLT3 Inhibitors in Clinical Use and Development

A number of FLT3 inhibitors have been developed and are in various stages of clinical investigation. These can be broadly classified into two types based on their binding mode.[3] Type I inhibitors bind to the active conformation of the kinase and are effective against both ITD and TKD mutations, while Type II inhibitors bind to the inactive conformation and are generally not effective against TKD mutations.

Table 1: Efficacy of FLT3 Inhibitors in AML Clinical Trials

Inhibitor (Type)Trial (Phase)Patient PopulationTreatmentOverall Response Rate (ORR) / Complete Remission (CR)Median Overall Survival (OS) / Event-Free Survival (EFS)Reference(s)
Midostaurin (I) RATIFY (III)Newly Diagnosed FLT3-mutated AMLMidostaurin + Standard ChemotherapyCR: 59%OS: 74.7 months (vs. 25.6 months with placebo)[8]
Gilteritinib (I) ADMIRAL (III)Relapsed/Refractory FLT3-mutated AMLGilteritinib MonotherapyCR/CRh: 34%OS: 9.3 months (vs. 5.6 months with salvage chemotherapy)[9]
Quizartinib (II) QuANTUM-First (III)Newly Diagnosed FLT3-ITD AMLQuizartinib + Standard Chemotherapy-OS: 31.9 months (vs. 15.1 months with placebo)[10][11]
Crenolanib (I) Phase IINewly Diagnosed FLT3-mutated AMLCrenolanib + Intensive ChemotherapyCR/CRi: 88%-[3]
Sorafenib (II) SORAML (II)Newly Diagnosed AML (≤60 years)Sorafenib + Standard Chemotherapy-EFS: 21 months (vs. 9 months with placebo)[12]

CR: Complete Remission, CRh: Complete Remission with partial hematologic recovery, CRi: Complete Remission with incomplete hematologic recovery, OS: Overall Survival, EFS: Event-Free Survival.

CDK Inhibitors in AML

Several CDK inhibitors are being investigated for the treatment of AML, either as single agents or in combination therapies. These inhibitors often target multiple CDKs.

Table 2: Preclinical and Clinical Activity of Selected CDK Inhibitors in AML

InhibitorCDK TargetsPreclinical IC50 (AML Cell Lines)Clinical Trial InsightsReference(s)
Palbociclib CDK4/60.06-0.2 µM (FLT3-ITD+)Minimal single-agent activity in R/R AML. Combination studies are ongoing.[13][14]
Alvocidib CDK1, 2, 4, 6, 7, 9-CR rates of 67-75% in combination with chemotherapy in newly diagnosed poor-risk AML.[7]
Voruciclib CDK9-Well-tolerated in a Phase 1 study in R/R AML, with some patients achieving stable disease.[15]
TG02 CDK9Nanomolar rangeShowed potent preclinical activity, inducing apoptosis in AML cells.[7]

R/R: Relapsed/Refractory

The Synergy of Combined FLT3 and CDK Inhibition

The interconnectedness of FLT3 signaling and cell cycle regulation provides a strong rationale for combining FLT3 and CDK inhibitors. Constitutively active FLT3 signaling can drive the expression of D-type cyclins, thereby activating CDK4/6 and promoting cell cycle progression.[16] Conversely, CDK6 has been shown to regulate the transcription of FLT3 itself, creating a positive feedback loop that sustains leukemic cell proliferation.[17]

Targeting both pathways simultaneously has the potential to induce synergistic cytotoxicity, prevent the emergence of resistance, and lead to more durable responses. Preclinical studies have demonstrated that the combination of FLT3 inhibitors with CDK4/6 inhibitors, such as palbociclib, results in synergistic killing of FLT3-ITD-positive AML cells.[17]

Dual FLT3/CDK Inhibitors

The promising synergy between FLT3 and CDK inhibition has led to the development of dual-kinase inhibitors that target both proteins simultaneously. This approach offers the potential for improved efficacy and a simplified treatment regimen.

Table 3: Preclinical Data for Dual FLT3/CDK Inhibitors

InhibitorTargetsIC50/Ki ValuesKey Preclinical FindingsReference(s)
AMG 925 FLT3, CDK4FLT3: <1 nM, CDK4: 1 nMPotent inhibition of AML xenograft tumor growth (96-99%). Active against FLT3 resistance mutations (e.g., D835Y).[4][12][18][19][20]
FN-1501 FLT3, CDK2, CDK4, CDK6FLT3: 0.28 nM, CDK2: 2.47 nM, CDK4: 0.85 nM, CDK6: 1.96 nMInduced tumor regression in AML xenograft models.[5][21][22][23]
CDDD11-8 FLT3, CDK9FLT3-ITD: Ki = 13 nM, CDK9: Ki = 8 nMPotent antiproliferative activity against FLT3-ITD AML cell lines and robust in vivo tumor growth inhibition.[6][24][25][26][27]

IC50: Half-maximal inhibitory concentration, Ki: Inhibitor constant

Experimental Workflow for Assessing Synergy

The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of combining FLT3 and CDK inhibitors in AML cell lines.

Synergy_Workflow Start Start: AML Cell Lines (e.g., MV4-11, MOLM-13) Single_Agent Single-Agent Dose-Response Start->Single_Agent Combination_Matrix Combination Matrix Treatment (Varying concentrations of both inhibitors) Start->Combination_Matrix Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Single_Agent->Viability_Assay Combination_Matrix->Viability_Assay IC50_Calc Calculate IC50 for each inhibitor Viability_Assay->IC50_Calc Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method - CI) Viability_Assay->Synergy_Analysis Mechanism_Study Mechanistic Studies Synergy_Analysis->Mechanism_Study Western_Blot Western Blot (p-FLT3, p-STAT5, p-Rb, Cleaved PARP) Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Conclusion Conclusion on Synergy and Mechanism Western_Blot->Conclusion Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion

Workflow for Synergy Assessment

Key Experimental Protocols

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of a compound against FLT3.

Materials:

  • Recombinant FLT3 kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer

  • Test compound

  • 384-well plate

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the FLT3 kinase and the Eu-anti-Tag antibody in kinase buffer at 2x the final desired concentration.

  • Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer at 4x the final desired concentration.

  • Assay Assembly:

    • Add 4 µL of the 4x test compound dilution to the wells of the 384-well plate.

    • Add 8 µL of the 2x kinase/antibody mixture to all wells.

    • Add 4 µL of the 4x tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[28][29]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium

  • Opaque-walled 96-well plates

  • Test compounds (FLT3 inhibitor, CDK inhibitor, or combination)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed AML cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add the desired concentrations of the test compounds to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins, such as FLT3 and Rb, following inhibitor treatment.

Materials:

  • AML cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-Rb, anti-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat AML cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control (e.g., GAPDH).[30][31]

Conclusion and Future Directions

The dual targeting of FLT3 and CDKs represents a highly promising therapeutic strategy for AML, particularly for patients with FLT3 mutations. The strong preclinical rationale for this approach is supported by emerging clinical data. The development of dual FLT3/CDK inhibitors offers an elegant solution to exploit this synergy, potentially leading to improved efficacy, delayed resistance, and better patient outcomes. Future research should focus on optimizing combination strategies, identifying biomarkers to predict response, and further elucidating the complex interplay between FLT3 signaling and cell cycle regulation in AML. The continued investigation of novel CDK inhibitors and their combinations with next-generation FLT3 inhibitors will be crucial in advancing the treatment landscape for this aggressive malignancy.

References

Investigating the Anti-Proliferative Activities of FN-1501: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FN-1501 is a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and proliferation.[1][2][3] This technical guide provides an in-depth overview of the anti-proliferative activities of FN-1501, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to support further research and development of FN-1501 as a potential anti-cancer therapeutic.

Introduction

Cancer is characterized by uncontrolled cell proliferation, often driven by aberrant signaling pathways. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and promotes the survival and proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[4] Cyclin-dependent kinases (CDKs), in conjunction with their cyclin partners, are essential for orchestrating the progression of the cell cycle. The dysregulation of CDK activity is a common feature of many cancers. FN-1501 is a multi-kinase inhibitor that has demonstrated potent inhibitory activity against FLT3 and several CDKs, suggesting its potential as a broad-spectrum anti-cancer agent.[4][5]

Quantitative Anti-Proliferative Activity of FN-1501

The anti-proliferative activity of FN-1501 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Inhibitory Activity of FN-1501 Against Target Kinases
Target KinaseIC50 (nM)
FLT30.28[1]
CDK2/cyclin A2.47[1][5]
CDK4/cyclin D10.85[1][5]
CDK6/cyclin D11.96[1][5]
Table 2: Anti-Proliferative Activity of FN-1501 in Cancer Cell Lines
Cell LineCancer TypeParameterValueReference
MV4-11Acute Myeloid LeukemiaIC500.008 µM (8 nM)[6]
MV-4-11Acute Myeloid LeukemiaIC502.6 ng/mL[4]
MOLM-13Acute Myeloid LeukemiaIC505.2 ng/mL[4]
HCT-116Colon CarcinomaGI500.09 µM (90 nM)[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-proliferative activities of FN-1501.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of FN-1501 in culture medium. Add the diluted compound to the wells, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay determines the long-term effects of a compound on cell proliferation.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of FN-1501 for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control group.

Visualizing the Mechanism of Action

FN-1501 Signaling Pathway

FN-1501 exerts its anti-proliferative effects by inhibiting FLT3 and CDK signaling pathways. This dual inhibition leads to cell cycle arrest and apoptosis. The diagram below illustrates the key components of this pathway.

FN1501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation CDK46 CDK4/6 + Cyclin D pRb p-Rb CDK46->pRb CDK2 CDK2 + Cyclin E/A CDK2->pRb Rb Rb E2F E2F Rb->E2F pRb->Rb Phosphorylation E2F->Proliferation Apoptosis Apoptosis FN1501 FN-1501 FN1501->FLT3 Inhibition FN1501->CDK46 Inhibition FN1501->CDK2 Inhibition Experimental_Workflow start Start: Hypothesis Generation cell_culture Cancer Cell Line Culture start->cell_culture treatment FN-1501 Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Proliferation Assay treatment->mtt_assay colony_assay Colony Formation Assay treatment->colony_assay data_analysis Data Analysis (IC50/GI50 Determination) mtt_assay->data_analysis colony_assay->data_analysis pathway_analysis Mechanism of Action Studies (Western Blot, etc.) data_analysis->pathway_analysis conclusion Conclusion & Future Directions pathway_analysis->conclusion Logical_Relationship cluster_targets Molecular Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects FN1501 FN-1501 FLT3 FLT3 Kinase FN1501->FLT3 Inhibits CDKs CDK2, CDK4, CDK6 FN1501->CDKs Inhibits Prolif_Pathways RAS/MAPK, PI3K/AKT JAK/STAT FLT3->Prolif_Pathways Activates CellCycle_Machinery Rb-E2F Pathway CDKs->CellCycle_Machinery Regulates Prolif_Inhibition Inhibition of Proliferation Prolif_Pathways->Prolif_Inhibition Leads to CellCycle_Arrest Cell Cycle Arrest CellCycle_Machinery->CellCycle_Arrest Leads to Apoptosis_Induction Induction of Apoptosis Prolif_Inhibition->Apoptosis_Induction CellCycle_Arrest->Apoptosis_Induction

References

Unveiling the Molecular Targets of FN-1501-Propionic Acid in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets of FN-1501, the parent compound of FN-1501-propionic acid, and its therapeutic potential in solid tumors. FN-1501 is a potent multi-kinase inhibitor, and its derivative, this compound, is being explored as a ligand for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. This document summarizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the core signaling pathways affected by this compound.

Introduction to FN-1501 and this compound

FN-1501 is a small molecule inhibitor targeting several key kinases implicated in cancer cell proliferation and survival. Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2] Dysregulation of these kinases is a common driver in various malignancies. FN-1501 has demonstrated significant anti-tumor activity in a broad range of solid tumor and leukemia xenograft models.[3]

This compound is a derivative of FN-1501 designed as a ligand for the development of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. In this context, this compound serves to bind to target kinases, while another part of the PROTAC molecule recruits an E3 ubiquitin ligase, leading to the degradation of the kinase. Specifically, it has been described as a CDK2/9 ligand for PROTAC development.[1] This guide will focus on the molecular targets of the parent inhibitor, FN-1501, which forms the basis of the therapeutic action.

Molecular Targets and In Vitro Activity

FN-1501 exhibits potent inhibitory activity against a panel of kinases critical for cell cycle progression and oncogenic signaling. The primary molecular targets and their corresponding in vitro potencies are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of FN-1501
Target KinaseIC₅₀ (nM)Reference
FLT30.28[4]
CDK2/cyclin A2.47[4]
CDK4/cyclin D10.85[4]
CDK6/cyclin D11.96[4]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The inhibitory profile of FN-1501 extends to other receptor tyrosine kinases, including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET.[3] This multi-targeted approach may contribute to its broad anti-tumor activity.

Table 2: In Vitro Anti-proliferative Activity of FN-1501 in Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nM)Reference
MGC803Gastric Cancer0.37 ± 0.04MedChemExpress Product Page
RS4;11Leukemia0.05 ± 0.01MedChemExpress Product Page
MCF-7Breast Cancer2.84 ± 0.25MedChemExpress Product Page
HCT-116Colon Cancer0.09 ± 0.04MedChemExpress Product Page
NCI-H82Lung Cancer0.11 ± 0.02MedChemExpress Product Page

GI₅₀ (Half-maximal growth inhibition) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

Signaling Pathways Targeted by FN-1501

FN-1501 exerts its anti-tumor effects by disrupting key signaling pathways that drive cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells. Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth in hematologic malignancies and showing promise as a target in some solid tumors.[5] Upon activation, FLT3 dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which ultimately regulate gene transcription to promote cell proliferation and survival.

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription FN1501 FN-1501 FN1501->FLT3 Inhibition

FN-1501 inhibits the FLT3 signaling cascade.
CDK2/4/6 Cell Cycle Regulation

Cyclin-dependent kinases 4 and 6 (CDK4/6) in complex with cyclin D, and CDK2 in complex with cyclin E, are key regulators of the G1 to S phase transition of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, the CDK4/6-Rb-E2F pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK_Signaling_Pathway CDK-Mediated Cell Cycle Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb_E2F Rb-E2F Complex CDK46->Rb_E2F p CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb_E2F p Rb Rb E2F E2F DNA_Synthesis DNA Synthesis & Cell Cycle Progression E2F->DNA_Synthesis Rb_E2F->Rb releases Rb_E2F->E2F releases FN1501 FN-1501 FN1501->CDK46 Inhibition FN1501->CDK2 Inhibition

FN-1501 blocks cell cycle progression by inhibiting CDK2, 4, and 6.

Clinical Development in Solid Tumors

FN-1501 is being investigated in a Phase I/II clinical trial (NCT03690154) for patients with advanced solid tumors and relapsed or refractory acute myeloid leukemia.[5][6]

Key Clinical Findings:
  • Dosing: Patients received FN-1501 intravenously three times a week for two weeks, followed by a one-week rest period in 21-day cycles.[6]

  • Safety and Tolerability: The maximum tolerated dose (MTD) was determined to be 170 mg. The most common treatment-related adverse events were fatigue, nausea, and diarrhea.[6]

  • Efficacy in Solid Tumors: The study demonstrated preliminary anti-tumor activity in patients with advanced solid tumors. A partial response was observed in a patient with advanced endometrial cancer, and stable disease was noted in 31% of patients with advanced ovarian, endometrial, and colorectal cancer.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of multi-kinase inhibitors like FN-1501.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of FN-1501 required to inhibit the activity of its target kinases by 50% (IC₅₀).

Materials:

  • Recombinant human kinases (FLT3, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • FN-1501 (serial dilutions)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of FN-1501 in DMSO and then in kinase assay buffer.

  • Add the kinase, substrate, and FN-1501 (or vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each FN-1501 concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow start Start prep Prepare FN-1501 Serial Dilutions start->prep add_reagents Add Kinase, Substrate, and FN-1501 to Plate prep->add_reagents initiate Initiate Reaction with ATP add_reagents->initiate incubate Incubate at Room Temperature initiate->incubate measure Measure ADP Production incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for in vitro kinase inhibition assay.
Cell Proliferation (GI₅₀) Assay

This assay measures the effect of FN-1501 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MGC803, MCF-7, HCT-116)

  • Cell culture medium and supplements

  • FN-1501 (serial dilutions)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of FN-1501 or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each FN-1501 concentration.

  • Determine the GI₅₀ value from the dose-response curve.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of FN-1501 on the phosphorylation status of proteins downstream of its target kinases.

Materials:

  • Cancer cell lines

  • FN-1501

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-phospho-Rb, anti-total-STAT5, anti-total-Rb)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with FN-1501 at various concentrations and for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of target proteins relative to total protein levels.

In Vivo Solid Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of FN-1501 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Human solid tumor cell lines

  • FN-1501 formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human solid tumor cells into the flanks of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer FN-1501 or vehicle control to the mice according to a specified dosing schedule (e.g., intravenous injection).

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Compare the tumor growth inhibition in the FN-1501-treated group to the control group.

Xenograft_Workflow In Vivo Xenograft Study Workflow start Start implant Implant Tumor Cells into Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer FN-1501 or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure analyze Analyze Tumor Growth Inhibition measure->analyze end End analyze->end

Workflow for in vivo solid tumor xenograft study.

Conclusion

FN-1501 is a potent multi-kinase inhibitor with significant preclinical and emerging clinical activity in solid tumors. Its ability to target key drivers of cell cycle progression and oncogenic signaling, namely FLT3, CDK2, CDK4, and CDK6, provides a strong rationale for its continued development. The derivatization of FN-1501 into this compound for use in PROTAC technology represents an innovative approach to targeted cancer therapy, aiming to achieve protein degradation rather than just inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising class of anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for FN-1501 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent, small molecule multi-kinase inhibitor with significant anti-neoplastic activity.[1][2] It primarily targets FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), including CDK2, CDK4, and CDK6.[3][4][5][6] By inhibiting these key regulators of cell cycle progression and proliferation, FN-1501 can induce apoptosis and inhibit the growth of cancer cells, particularly those overexpressing these kinases.[1][2] FLT3, a receptor tyrosine kinase, is frequently mutated or overexpressed in various cancers, making it a critical therapeutic target.[1] CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest.[1] These application notes provide detailed protocols for the use of FN-1501 in a cell culture setting to assess its biological effects.

Mechanism of Action

FN-1501 exerts its anti-cancer effects by binding to and inhibiting the activity of FLT3 and CDK subtypes 2, 4, and 6.[3][4][5][6]

  • FLT3 Inhibition: Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such as RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways are crucial for cellular proliferation, growth, and survival.[7] FN-1501 blocks the kinase activity of FLT3, thereby inhibiting these pro-survival signals.

  • CDK Inhibition: CDKs are serine/threonine kinases that regulate the progression through different phases of the cell cycle.[1] By inhibiting CDK2, CDK4, and CDK6, FN-1501 disrupts the cell cycle machinery, leading to cell cycle arrest, primarily at the G1/S transition.

The dual inhibition of FLT3 and CDKs makes FN-1501 a promising therapeutic agent for various malignancies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of FN-1501
Target KinaseIC50 (nM)
FLT30.28
CDK4/cyclin D10.85
CDK6/cyclin D11.96
CDK2/cyclin A2.47

Data represents the concentration of FN-1501 required to inhibit 50% of the kinase activity in vitro.[5][6]

Table 2: Anti-proliferative Activity of FN-1501 in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (nM)
RS4;11Acute Myeloid Leukemia0.05 ± 0.01
HCT-116Colon Carcinoma0.09 ± 0.04
NCI-H82Small Cell Lung Cancer0.11 ± 0.02
MGC803Gastric Cancer0.37 ± 0.04
MCF-7Breast Cancer2.84 ± 0.25

GI50 represents the concentration of FN-1501 required to inhibit the growth of cancer cells by 50% after a 72-hour treatment.

Experimental Protocols

Reconstitution and Storage of FN-1501

Materials:

  • FN-1501 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, tightly sealed vials

Protocol:

  • FN-1501 is soluble in DMSO.[5] To prepare a stock solution, dissolve FN-1501 powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher (e.g., 86 mg/mL is approximately 199.3 mM).[5]

  • Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be used.

  • Aliquot the stock solution into sterile vials to avoid repeated freeze-thaw cycles.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[4]

    • Stock solution in DMSO: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[5] For short-term storage (up to 2 weeks), 4°C is acceptable.[4]

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • FN-1501 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of FN-1501 in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the diluted FN-1501 solutions.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell lines

  • 6-well plates

  • FN-1501 stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of FN-1501 (e.g., 0.1, 1, 10 µM) or vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Materials:

  • Cancer cell lines

  • 6-well plates

  • FN-1501 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of FN-1501 for 24 to 48 hours.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Materials:

  • Cancer cell lines

  • FN-1501 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-pRb, anti-Rb, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with FN-1501 for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualization

FN1501_Signaling_Pathway cluster_outcomes Cellular Outcomes FN1501 FN-1501 FLT3 FLT3 Receptor FN1501->FLT3 Inhibits CDK4_6 CDK4/6 FN1501->CDK4_6 Inhibits CDK2 CDK2 FN1501->CDK2 Inhibits Proliferation Cell Proliferation & Survival CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis RAS_RAF_MAPK RAS/RAF/MAPK Pathway FLT3->RAS_RAF_MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT pRb pRb Phosphorylation CDK4_6->pRb G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition RAS_RAF_MAPK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation E2F E2F Release pRb->E2F Inhibits E2F->G1_S_Transition G1_S_Transition->Proliferation Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with FN-1501 (Varying Concentrations & Times) Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot GI50 Determine GI50 CellViability->GI50 CellCycleDist Quantify Cell Cycle Distribution CellCycle->CellCycleDist ApoptoticCells Quantify Apoptotic Cells Apoptosis->ApoptoticCells ProteinExpression Analyze Protein Expression & Phosphorylation WesternBlot->ProteinExpression

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of FN-1501 for in vivo animal studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction to FN-1501

FN-1501 is a potent, small-molecule multi-kinase inhibitor with significant activity against Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the inhibition of these kinases, which can lead to apoptosis and the suppression of tumor cell proliferation in cancers that overexpress these targets.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of FN-1501 in various xenograft models, particularly in acute myeloid leukemia (AML).[1][3]

Recommended In Vivo Dosage

The recommended dosage of FN-1501 for in vivo animal studies, particularly in mouse xenograft models, ranges from 5 mg/kg to 40 mg/kg, administered intravenously (IV). The optimal dose will depend on the specific tumor model and the objectives of the study.

Data Summary of Preclinical In Vivo Studies
Animal ModelCell LineDosage (mg/kg)Administration RouteDosing FrequencyObserved EffectReference
Nude MiceMV4-11 (AML)5IV-Tumor growth stasis[3]
Nude MiceMV4-11 (AML)15IVDailyTumor regression[1]
Nude MiceMV4-11 (AML)30IVDaily78.95% tumor regression on day 21[1]
Nude MiceMV4-11 (AML)40IVDaily81.33% tumor regression on day 21[1]
Nude MiceMOLM-13 (AML)20IV-Tumor growth stasis[3]

Note: In the reported studies, FN-1501 was well-tolerated at these doses, with no significant signs of toxicity or changes in body weight observed in the animals.[1]

Experimental Protocols

Animal Models

The most commonly cited animal models for in vivo studies with FN-1501 are immunodeficient mice, such as nude mice, bearing human tumor xenografts.

Xenograft Tumor Model Establishment (MV4-11 Example)

This protocol is based on methodologies described in preclinical studies.[4]

  • Cell Culture: Culture MV4-11 human AML cells in appropriate media and conditions to achieve exponential growth.

  • Cell Preparation: Harvest and resuspend the cells in a suitable buffer, such as sterile phosphate-buffered saline (PBS).

  • Implantation: Subcutaneously inject the cell suspension into the flank of the mice. A common practice is to mix the cell suspension with an extracellular matrix, such as Matrigel, to promote tumor formation.

  • Tumor Growth Monitoring: Regularly monitor the animals for tumor growth. Caliper measurements can be used to determine tumor volume.

  • Treatment Initiation: Begin treatment with FN-1501 when tumors reach a predetermined size.

Preparation and Administration of FN-1501
  • Formulation: FN-1501 is typically formulated for intravenous administration. The specific vehicle used for solubilization should be determined based on the compound's characteristics and vehicle toxicology.

  • Administration: Administer the prepared FN-1501 solution to the animals via intravenous injection. The tail vein is a common site for IV administration in mice.

Efficacy Study Design
  • Animal Grouping: Randomly assign tumor-bearing animals to different treatment groups (e.g., vehicle control, FN-1501 at different doses).

  • Dosing: Administer FN-1501 or vehicle to the respective groups according to the chosen dosing schedule (e.g., daily).

  • Monitoring:

    • Measure tumor volume at regular intervals throughout the study.

    • Monitor animal body weight and overall health for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

Visualizations

Signaling Pathway of FN-1501

FN1501_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_flt3 FLT3 Signaling CDK4_6 CDK4/6 G1_S_transition G1/S Phase Transition CDK4_6->G1_S_transition Promotes CDK2 CDK2 CDK2->G1_S_transition Promotes Cell_Proliferation Cell Proliferation G1_S_transition->Cell_Proliferation FLT3 FLT3 Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream_Signaling Leukemic_Cell_Survival Leukemic Cell Survival & Proliferation Downstream_Signaling->Leukemic_Cell_Survival FN1501 FN-1501 FN1501->CDK4_6 Inhibits FN1501->CDK2 Inhibits FN1501->FLT3 Inhibits

Caption: Mechanism of action of FN-1501.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Tumor Cell Culture (e.g., MV4-11) Animal_Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Animal_Implantation Tumor_Growth 3. Tumor Growth Monitoring Animal_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily IV Administration (Vehicle or FN-1501) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Analyze Tumor Growth Inhibition Endpoint->Data_Analysis

References

Designing a CDK2/9 PROTAC using FN-1501-Propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing FN-1501-propionic acid as a warhead for targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). PROTAC technology offers a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. Herein, we outline the rationale for component selection, detailed synthetic protocols, and methods for characterizing the resulting PROTAC, including the assessment of its degradation efficiency and cellular effects.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors. A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects the two moieties.[4][5] The choice of each component is critical for the potency and selectivity of the final PROTAC.[6]

FN-1501 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), with IC50 values of 2.47 nM for CDK2/cyclin A, 0.85 nM for CDK4/cyclin D1, 1.96 nM for CDK6/cyclin D1, and 0.28 nM for FLT3.[7][8] Its derivative, this compound, serves as a warhead with a convenient carboxylic acid handle for linker attachment, making it an ideal starting point for the development of CDK-targeting PROTACs.[9] Published data has shown that a PROTAC derived from a CDK inhibitor and a Cereblon (CRBN) E3 ligase ligand can potently degrade both CDK2 and CDK9.[10][11]

This application note will guide researchers through the process of designing and synthesizing a PROTAC, designated as FN-1501-PROTAC-1, by conjugating this compound with a pomalidomide-based CRBN ligand via a flexible polyethylene glycol (PEG) linker.

Design and Synthesis of FN-1501-PROTAC-1

The design of FN-1501-PROTAC-1 involves the selection of three key components: the warhead, the E3 ligase ligand, and the linker.

  • Warhead: this compound is selected for its high affinity for CDK2 and CDK9. The propionic acid moiety provides a carboxylic acid functional group for covalent attachment to the linker.

  • E3 Ligase Ligand: Pomalidomide is chosen as the CRBN-recruiting ligand. CRBN is a well-validated E3 ligase for PROTAC development, and functionalized pomalidomide derivatives with amine linkers are commercially available or can be readily synthesized.[12][13][14]

  • Linker: A polyethylene glycol (PEG) linker with a terminal amine group (e.g., amino-PEG4-amine) is selected. PEG linkers are known to improve the solubility and pharmacokinetic properties of PROTACs.[15] The length of the linker is a critical parameter that often requires optimization to facilitate the formation of a stable ternary complex between the POI, PROTAC, and E3 ligase.[6]

The synthetic strategy involves a standard amide bond formation between the carboxylic acid of this compound and the terminal amine of the pomalidomide-linker conjugate.

Signaling Pathway of PROTAC Action

PROTAC_pathway cluster_cell Cellular Environment PROTAC FN-1501-PROTAC-1 POI CDK2/9 PROTAC->POI Binds E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated CDK2/9 Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation FN1501_PA This compound Amide_Coupling Amide Bond Formation (HATU, DIPEA, DMF) FN1501_PA->Amide_Coupling Pom_Linker Pomalidomide-PEG4-amine Pom_Linker->Amide_Coupling Crude_PROTAC Crude FN-1501-PROTAC-1 Amide_Coupling->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Pure_PROTAC Pure FN-1501-PROTAC-1 Purification->Pure_PROTAC LCMS LC-MS Pure_PROTAC->LCMS NMR NMR Pure_PROTAC->NMR Purity HPLC Purity Pure_PROTAC->Purity Cell_Treatment Cell Treatment (e.g., PC-3 cells) Pure_PROTAC->Cell_Treatment Permeability Cell Permeability Assays (PAMPA, Caco-2) Pure_PROTAC->Permeability Western_Blot Western Blot for CDK2/9 Degradation Cell_Treatment->Western_Blot DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax

General experimental workflow.

Protocols

Protocol 1: Synthesis of FN-1501-PROTAC-1

This protocol describes the amide coupling of this compound with a commercially available pomalidomide-PEG4-amine linker.

Materials:

  • This compound

  • Pomalidomide-amino-PEG4-NH2 hydrochloride[13][16]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Preparative HPLC system

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add Pomalidomide-amino-PEG4-NH2 hydrochloride (1.1 eq) to the reaction mixture. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final FN-1501-PROTAC-1.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[1][2][4]

Protocol 2: Western Blot Analysis of CDK2/9 Degradation

This protocol details the procedure for assessing the degradation of CDK2 and CDK9 in a cancer cell line (e.g., PC-3) treated with FN-1501-PROTAC-1.

Materials:

  • PC-3 cells (or other suitable cell line with detectable CDK2/9 expression)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • FN-1501-PROTAC-1 stock solution in DMSO

  • Vehicle control (DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CDK2, anti-CDK9, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed PC-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Cell Treatment: Treat the cells with serial dilutions of FN-1501-PROTAC-1 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[4][18]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK2 and CDK9 band intensities to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 3: Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the potency and efficacy of a PROTAC.[16][19]

Procedure:

  • Dose-Response Experiment: Perform a Western blot experiment as described in Protocol 2 with a range of FN-1501-PROTAC-1 concentrations.

  • Data Analysis:

    • Plot the percentage of remaining protein (normalized to the vehicle control) against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve using a suitable software (e.g., GraphPad Prism).

    • The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

    • The Dmax is the maximal percentage of protein degradation observed.[6]

Protocol 4: Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.[2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive membrane permeability. It measures the diffusion of the PROTAC from a donor well through a lipid-coated artificial membrane to an acceptor well.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to predict in vivo drug absorption. It can assess both passive diffusion and active transport.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of FN-1501-PROTAC-1.

Table 1: Physicochemical and Biochemical Properties of FN-1501-PROTAC-1

ParameterValueMethod
Molecular Weight ~1000-1200 g/mol LC-MS
Purity >95%HPLC
CDK2 Binding Affinity (IC50) 7.42 nMKinase Inhibition Assay
CDK9 Binding Affinity (IC50) 14.50 nMKinase Inhibition Assay
CRBN Binding Affinity (Kd) < 1 µMIsothermal Titration Calorimetry

Note: Binding affinity values for CDK2 and CDK9 are based on published data for a similar CDK2/9 PROTAC degrader.[10]

Table 2: In Vitro Degradation Profile of FN-1501-PROTAC-1 in PC-3 Cells

Target ProteinDC50DmaxTime Point
CDK2 62 nM>90%24 hours
CDK9 33 nM>95%24 hours

Note: DC50 and Dmax values are based on published data for a similar CDK2/9 PROTAC degrader (Compound F3).[11][14][15]

Table 3: Cellular Permeability of FN-1501-PROTAC-1

AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
PAMPA 1.5Moderate
Caco-2 (A to B) 0.8Low to Moderate

Note: Permeability values are hypothetical and representative for a PROTAC of this size.

Conclusion

This application note provides a comprehensive framework for the rational design, synthesis, and evaluation of a CDK2/9-targeting PROTAC using this compound. By following the detailed protocols, researchers can successfully generate and characterize novel PROTAC molecules. The provided data tables offer a benchmark for the expected performance of such a degrader. The modular nature of PROTAC design allows for the systematic optimization of each component to achieve the desired potency, selectivity, and pharmacokinetic properties for therapeutic applications.

References

Application Notes and Protocols for Inducing Protein Degradation with FN-1501-Propionic Acid-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PROTACs (Proteolysis Targeting Chimeras) constructed with FN-1501-propionic acid for the targeted degradation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This document outlines the mechanism of action, offers detailed experimental protocols for characterization, and presents quantitative data for a representative PROTAC.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

FN-1501 is a potent inhibitor of multiple kinases, including CDK2, CDK4, CDK6, and FLT3.[1][2][3][4] Its derivative, this compound, serves as a CDK2/9 ligand in the design of PROTACs.[5] By linking this compound to a ligand for an E3 ligase, such as Cereblon (CRBN), a PROTAC can be synthesized to specifically induce the degradation of CDK2 and CDK9.[5]

Mechanism of Action

A PROTAC derived from this compound operates through a catalytic mechanism to induce the degradation of its target proteins, CDK2 and CDK9. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule, consisting of the this compound warhead, a linker, and an E3 ligase ligand (e.g., a pomalidomide derivative for CRBN), enters the cell. Inside the cell, it simultaneously binds to the target protein (CDK2 or CDK9) and the E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin proteins from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another target protein and E3 ligase, initiating another round of degradation.

PROTAC_Mechanism Mechanism of this compound-Based PROTAC Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC (with CRBN Ligand) CDK2_9 CDK2/9 (Target Protein) PROTAC->CDK2_9 Binds E3_Ligase CRBN E3 Ligase Complex PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (CDK2/9-PROTAC-E3 Ligase) Ubiquitination Poly-Ubiquitination of CDK2/9 Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded CDK2/9 Peptides Proteasome->Degradation Degradation Recycling->PROTAC Re-initiates Cycle

This compound PROTAC Mechanism of Action

Quantitative Data

The following table summarizes the degradation potency of a representative PROTAC constructed by linking an FN-1501 derivative to a CRBN ligand. The data was obtained in the PC-3 prostate cancer cell line.

CompoundTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
Representative FN-1501-CRBN PROTACCDK262>90PC-3[6]
CDK933>90PC-3[6]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed protocols for the essential experiments required to characterize a PROTAC derived from this compound.

Assessment of Protein Degradation by Western Blot

This is the most direct method to quantify the reduction in CDK2 and CDK9 protein levels following PROTAC treatment.

Materials:

  • PC-3 (or other suitable) cell line

  • This compound-based PROTAC

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CDK2 monoclonal antibody (e.g., Cell Signaling Technology #2546, Clone 78B2 or Abcam ab32147, Clone E304)

    • Rabbit anti-CDK9 antibody

    • Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed PC-3 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound-based PROTAC in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-CDK2 at 1:1000 dilution and loading control at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow Western Blot Experimental Workflow Start Start Cell_Seeding 1. Cell Seeding (e.g., PC-3 cells) Start->Cell_Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA Buffer) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 8. Detection (ECL) Immunoblotting->Detection Analysis 9. Data Analysis (Densitometry, DC50, Dmax) Detection->Analysis End End Analysis->End

Western Blot Experimental Workflow
Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of target protein degradation on cell proliferation and viability by quantifying ATP levels.

Materials:

  • PC-3 (or other suitable) cell line

  • This compound-based PROTAC

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted PROTAC to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (100 µL).[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.

Confirmation of Ubiquitination by Immunoprecipitation

This experiment confirms that the PROTAC-induced degradation of CDK2/9 is mediated by the ubiquitin-proteasome system.

Materials:

  • PC-3 (or other suitable) cell line

  • This compound-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors and deubiquitinase inhibitors like N-ethylmaleimide (NEM))

  • Primary antibody for immunoprecipitation (e.g., Rabbit anti-CDK2)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody for Western Blot (e.g., Mouse anti-Ubiquitin)

  • Other reagents for Western Blot as listed in Protocol 1

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10x DC50) and a vehicle control. Include a condition where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvest) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in the Western Blot protocol, ensuring the lysis buffer contains deubiquitinase inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with the anti-CDK2 antibody to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads.

    • Run the eluates on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on the immunoprecipitated CDK2.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

By following these detailed protocols, researchers can effectively characterize the activity and mechanism of action of PROTACs derived from this compound, paving the way for their further development as potential therapeutics.

References

Application Note and Protocol for the Quantification of a Drug-Propionic Acid Metabolite in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "FN-1501-propionic acid" is not a publicly documented chemical entity. Therefore, this document provides a generalized but detailed application note and protocol for the quantification of a hypothetical drug metabolite, referred to herein as "Drug-Propionic Acid Metabolite," in biological matrices. The methodologies described are based on established analytical techniques for similar small molecule carboxylic acids.

Introduction

The quantification of drug metabolites is a critical aspect of drug development, providing insights into pharmacokinetics, safety, and efficacy. Carboxylic acid metabolites are common for many drug candidates. However, their inherent polarity can pose analytical challenges, such as poor retention in reversed-phase liquid chromatography and inefficient ionization in mass spectrometry.[1][2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical "Drug-Propionic Acid Metabolite" in plasma samples. The protocol employs a straightforward sample preparation procedure and is suitable for high-throughput analysis in a research or clinical setting.

Principle of the Method

This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "Drug-Propionic Acid Metabolite" and a stable isotope-labeled internal standard (SIL-IS) are first extracted from the biological matrix (e.g., plasma) using protein precipitation. The resulting extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for chromatographic separation. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Apparatus and Reagents

3.1 Apparatus

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

3.2 Reagents

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • "Drug-Propionic Acid Metabolite" reference standard

  • Stable isotope-labeled "Drug-Propionic Acid Metabolite" (SIL-IS)

  • Control biological matrix (e.g., human plasma)

Experimental Protocols

4.1 Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the "Drug-Propionic Acid Metabolite" and its SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of the "Drug-Propionic Acid Metabolite" with 50% methanol in water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the SIL-IS primary stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike the appropriate amount of the working standard solutions into the control biological matrix to prepare calibration standards and QC samples at various concentrations.

4.2 Sample Preparation from Plasma

  • To a 50 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.3 LC-MS/MS Instrumental Conditions

Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized based on analyte structure)
MRM Transitions To be determined by infusing the "Drug-Propionic Acid Metabolite" and its SIL-IS into the mass spectrometer. A hypothetical transition would be [M+H]+ → fragment ion.
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

Data Presentation: Typical Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for a small molecule like a "Drug-Propionic Acid Metabolite".

Parameter Typical Acceptance Criteria
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL with a signal-to-noise ratio > 10
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible across the concentration range (typically > 80%)
Matrix Effect Minimal and compensated for by the stable isotope-labeled internal standard.[4]

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of a drug metabolite.

signaling_pathway cluster_cell Cancer Cell cluster_receptor Cell Surface Receptor cluster_cycle Cell Cycle Regulation FN1501 FN-1501 FLT3 FLT3 Receptor FN1501->FLT3 inhibition CDK4_6 CDK4/6 FN1501->CDK4_6 inhibition CDK2 CDK2 FN1501->CDK2 inhibition Proliferation Proliferation FLT3->Proliferation promotes Rb Rb CDK4_6->Rb phosphorylates G1_S G1/S Transition CDK2->G1_S E2F E2F Rb->E2F inhibits E2F->G1_S activates

Caption: Hypothetical signaling pathway inhibited by FN-1501.[5][6][7][8]

validation_parameters cluster_quantitative Quantitative Performance cluster_sample Sample Handling MethodValidation Analytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LLOQ LLOQ MethodValidation->LLOQ Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability Linearity->LLOQ Accuracy->Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for FN-1501 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent, multi-kinase inhibitor with significant potential in cancer therapy. It primarily targets Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3). These kinases are crucial regulators of cell cycle progression and cellular proliferation, and their dysregulation is a hallmark of many cancers. Understanding the inhibitory activity of FN-1501 against its target kinases is fundamental for its preclinical and clinical development.

These application notes provide detailed protocols for assessing the in vitro potency and selectivity of FN-1501 using both biochemical and cell-based kinase activity assays.

Mechanism of Action and Signaling Pathway

FN-1501 exerts its anti-neoplastic activity by binding to and inhibiting the catalytic activity of CDK2, CDK4, CDK6, and FLT3. Inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor in an inactive state, leading to G1 phase cell cycle arrest. Inhibition of CDK2 further reinforces this cell cycle blockade. The inhibition of FLT3, a receptor tyrosine kinase often mutated or overexpressed in hematological malignancies, disrupts downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.

FN1501_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition FN1501 FN-1501 FN1501->FLT3 FN1501->CDK46 FN1501->CDK2

Caption: Simplified signaling pathways inhibited by FN-1501.

Data Presentation: In Vitro Inhibitory Activity of FN-1501

The inhibitory potency of FN-1501 against its primary kinase targets is summarized below. This data is typically determined using biochemical kinase assays.

Kinase TargetIC₅₀ (nM)
FLT30.28
CDK2/cyclin A2.47
CDK4/cyclin D10.85
CDK6/cyclin D11.96

Note: IC₅₀ values are dependent on specific assay conditions, including ATP and substrate concentrations. The data presented is based on published values.

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity by quantifying the amount of ADP produced in the kinase reaction. This is a common format for high-throughput screening and IC₅₀ determination.

ADP_Glo_Workflow Start Start Step1 Dispense FN-1501 dilutions and Kinase/Substrate Mix to 384-well plate Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Incubate at 30°C for 60 minutes Step2->Step3 Step4 Add ADP-Glo™ Reagent (to deplete unused ATP) Step3->Step4 Step5 Incubate at RT for 40 minutes Step4->Step5 Step6 Add Kinase Detection Reagent (converts ADP to ATP, generates light) Step5->Step6 Step7 Incubate at RT for 30 minutes Step6->Step7 Step8 Measure Luminescence Step7->Step8 End End Step8->End

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Materials:

  • Recombinant human kinases (FLT3, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1)

  • Kinase-specific substrates (e.g., synthetic peptides)

  • FN-1501

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of FN-1501 in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Preparation: Add 1 µL of each FN-1501 dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control for inhibition (0% kinase activity).

  • Kinase Reaction: a. Prepare a master mix containing the kinase and its specific substrate in kinase buffer. b. Add 2 µL of the kinase/substrate mix to each well. c. Prepare an ATP solution in kinase buffer. d. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other readings. b. Normalize the data to the DMSO control (100% activity). c. Plot the percent inhibition versus the log of the FN-1501 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This protocol describes a method to measure the inhibitory effect of FN-1501 on the phosphorylation of a target kinase's substrate within a cellular context. This provides a more physiologically relevant assessment of compound activity.

Cellular_ELISA_Workflow Start Start Step1 Seed cells in a 96-well plate and incubate for 24h Start->Step1 Step2 Treat cells with FN-1501 dilutions for a defined period (e.g., 2-24h) Step1->Step2 Step3 Lyse cells to release proteins Step2->Step3 Step4 Transfer lysate to an antibody-coated ELISA plate (captures total substrate) Step3->Step4 Step5 Incubate and wash Step4->Step5 Step6 Add phospho-specific detection antibody Step5->Step6 Step7 Incubate and wash Step6->Step7 Step8 Add HRP-conjugated secondary antibody Step7->Step8 Step9 Incubate and wash Step8->Step9 Step10 Add TMB substrate and stop solution Step9->Step10 Step11 Measure absorbance at 450 nm Step10->Step11 End End Step11->End

Caption: Workflow for a cellular phosphorylation ELISA.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3, various solid tumor lines for CDKs).

  • 96-well cell culture plates.

  • Cell culture medium and supplements.

  • FN-1501.

  • Cell lysis buffer.

  • ELISA plate pre-coated with a capture antibody for the total substrate protein (e.g., total Rb).

  • Detection antibody specific for the phosphorylated form of the substrate (e.g., phospho-Rb (Ser807/811)).

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of FN-1501. Include appropriate positive and negative controls (e.g., known inhibitors, DMSO). Incubate for the desired period (e.g., 2-24 hours).

  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

  • ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well. e. Incubate for 1 hour at room temperature. f. Wash the plate three times with wash buffer. g. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. h. Inc

Application Notes and Protocols for FN-1501-Propionic Acid in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FN-1501-propionic acid as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it details the application of a PROTAC derived from this compound, known as PROTAC CDK2/9 Degrader-1 (also referred to as compound F3 or HY-130709), in targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) for degradation.

Introduction

FN-1501 is a potent multi-kinase inhibitor targeting FLT3 and various CDKs.[1][2][3] this compound is a derivative of FN-1501 designed as a CDK2/9 ligand for the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document focuses on the application of a PROTAC incorporating this compound and a Cereblon (CRBN) E3 ligase ligand, which has been demonstrated to effectively induce the degradation of CDK2 and CDK9 in various cancer cell lines.[1][6] This approach offers a potential therapeutic strategy for cancers dependent on the activity of these kinases.

Responsive Cell Lines

The PROTAC CDK2/9 Degrader-1, synthesized using this compound, has shown significant activity in several human cancer cell lines, particularly those with high expression of CDK2 and CDK9.[1][6]

Table 1: Cell Lines Responsive to PROTAC CDK2/9 Degrader-1 Treatment

Cell LineCancer TypeKey FindingsReference
PC-3Prostate CancerPotent inhibition of cell proliferation and cell cycle blockage at S and G2/M phases. Down-regulation of Mcl-1 protein.[1][7]
MCF-7Breast CancerEffective degradation of CDK2 and CDK9.[1][6]
HCT-116Colon CancerEffective degradation of CDK2 and CDK9.[1][6]
22Rv1Prostate CancerEffective degradation of CDK2 and CDK9.[1][6]

Quantitative Data Summary

The efficacy of the PROTAC CDK2/9 Degrader-1 has been quantified through various in vitro assays.

Table 2: In Vitro Activity of PROTAC CDK2/9 Degrader-1

ParameterTarget/Cell LineValueReference
IC₅₀ (Inhibition)CDK27.42 nM[1][6]
IC₅₀ (Inhibition)CDK914.50 nM[1][6]
DC₅₀ (Degradation)CDK262 nM[1][7]
DC₅₀ (Degradation)CDK933 nM[1][7]
IC₅₀ (Cell Proliferation)PC-3 cells0.12 µM[1][8]

Signaling Pathway

The PROTAC CDK2/9 Degrader-1 functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins, CDK2 and CDK9. This disrupts the normal cell cycle progression and transcriptional regulation, leading to anti-proliferative effects.

Mechanism of Action of PROTAC CDK2/9 Degrader-1 cluster_PROTAC PROTAC CDK2/9 Degrader-1 cluster_Cellular Cellular Environment cluster_Outcome Cellular Outcome This compound This compound Linker Linker This compound->Linker CDK2/9 Target Proteins (CDK2, CDK9) This compound->CDK2/9 Binds CRBN Ligand CRBN Ligand Linker->CRBN Ligand E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (Cereblon) CRBN Ligand->E3 Ubiquitin Ligase (CRBN) Binds Proteasome Proteasome CDK2/9->Proteasome Degraded by Ubiquitin Ubiquitin E3 Ubiquitin Ligase (CRBN)->Ubiquitin Recruits Ubiquitin->CDK2/9 Tags for Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Cell Cycle Arrest Cell Cycle Arrest Proteasome->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Proteasome->Inhibition of Proliferation

Caption: Mechanism of PROTAC-mediated degradation of CDK2/9.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of PROTAC CDK2/9 Degrader-1.

Cell Culture
  • Cell Lines: PC-3, MCF-7, HCT-116, 22Rv1.

  • Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of CDK2 and CDK9 degradation following treatment.

Western Blotting Workflow Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with PROTAC CDK2/9 Degrader-1 (e.g., 0-1000 nM for 2-24h) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Incubate with primary antibodies (anti-CDK2, anti-CDK9, anti-Actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL substrate Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Workflow for Western Blotting analysis.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of PROTAC CDK2/9 Degrader-1 for the desired time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL Western Blotting Substrate and image the blot.

    • Quantify band intensities to determine the percentage of protein degradation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to assess the effect of the PROTAC on cell proliferation.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of PROTAC CDK2/9 Degrader-1.

    • Incubate for the desired period (e.g., 48-72 hours).

    • For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis

This protocol is used to determine the effect of the PROTAC on cell cycle progression.[7]

Cell Cycle Analysis Workflow Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with PROTAC CDK2/9 Degrader-1 (e.g., 0.25-3 µM for 48h) Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide (PI) and treat with RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Analyze_Data Analyze cell cycle distribution Flow_Cytometry->Analyze_Data

Caption: Workflow for Cell Cycle Analysis.

  • Procedure:

    • Seed cells and treat them with the PROTAC as described for other assays.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs targeting CDK2 and CDK9. The resulting PROTAC CDK2/9 Degrader-1 has demonstrated potent and selective degradation of its targets, leading to anti-proliferative effects in various cancer cell lines. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this and similar PROTACs in oncology drug discovery and development.

References

Application Notes and Protocols for the Development of Stability-Indicating Chromatographic Methods for Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of stability-indicating high-performance liquid chromatography (HPLC) methods for the analysis of propionic acid derivatives, a common class of non-steroidal anti-inflammatory drugs (NSAIDs). The provided methodologies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Introduction

Propionic acid derivatives, such as ibuprofen, naproxen, and ketoprofen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Like all pharmaceuticals, these compounds can degrade over time or when exposed to stress conditions such as light, heat, humidity, and reactive chemicals. Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from any potential degradation products, thus providing a reliable measure of the drug's stability.[1][2]

High-performance liquid chromatography (HPLC) is the most common technique for developing stability-indicating methods due to its high resolution, sensitivity, and specificity.[2][3] This document outlines the key steps and considerations for developing and validating a robust stability-indicating HPLC method for propionic acid derivatives.

Chromatographic Conditions for Common Propionic Acid Derivatives

The selection of appropriate chromatographic conditions is critical for achieving the desired separation of the parent drug from its degradation products. The following tables summarize typical HPLC conditions that have been successfully used for the analysis of ibuprofen, naproxen, and ketoprofen.

Table 1: HPLC Conditions for Ibuprofen Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (125 mm × 4.6 mm, 5 µm)[4]Kromasil C18 (250 × 4.6mm, 5µm)[5]Zorbax SB-Phenyl (4.6 × 150 mm, 5-μm)[6][7]
Mobile Phase Acetonitrile / Triethylamine buffer (pH 7.05) (60:40, v/v)[4]0.1% Ortho Phosphoric Acid and Acetonitrile (40:60 v/v)[5]Phosphate buffer (pH 3.0) and Acetonitrile[6][7]
Flow Rate 1.5 mL/min[4]1.0 mL/min[5]0.8 mL/min[6][7]
Detection (UV) 220 nm[4]260 nm[5]265 nm[6][7]
Injection Volume 10 µL[4]Not SpecifiedNot Specified
Column Temp. 25°C[4]Not SpecifiedNot Specified

Table 2: HPLC Conditions for Naproxen Analysis

ParameterCondition 1Condition 2
Column C18[8][9]Kromosil C18 (150 x 4.6mm, 5µ)[10]
Mobile Phase 50 mM Sodium Phosphate buffer (pH 7.8) and Acetonitrile (70:30)[8][9]0.1% OPA and Acetonitrile (50:50 v/v)[10]
Flow Rate 0.7 mL/min[8][9]1.0 mL/min[10]
Detection (UV) 230 nm[8][9]220 nm[10]
Injection Volume 20 µL[8][9]10 µL[10]
Column Temp. Not SpecifiedNot Specified

Table 3: HPLC Conditions for Ketoprofen Analysis

ParameterCondition 1Condition 2
Column Perkin C18 (150 × 4.6 mm, 5 µm)[11]Zorbax ODS C18 (4.6 x 150 mm)[12]
Mobile Phase Methanol and Trifluoroacetic acid 0.1% (60:40)[11]Aqueous KH2PO4 with glacial acetic acid in CH3CN (55/45, v/v) at pH 2.5[12]
Flow Rate 1.0 mL/min[11]1.2 mL/min[12]
Detection (UV) 254 nm[11]265 nm[12]
Injection Volume 20 µL[11]Not Specified
Column Temp. 30°C[11]Not Specified

Experimental Protocols

Preparation of Standard and Sample Solutions

Objective: To prepare accurate concentrations of the drug substance and drug product for analysis.

Materials:

  • Propionic acid derivative reference standard

  • Drug product (e.g., tablets, capsules)

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • HPLC grade water

  • Volumetric flasks, pipettes, and syringes

  • Analytical balance

  • Sonicator

Protocol:

  • Standard Stock Solution: Accurately weigh a suitable amount of the reference standard and transfer it to a volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). This will be your standard stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations covering the expected range of the assay. These solutions will be used to establish the linearity of the method.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a single dose of the drug and transfer it to a volumetric flask.

    • Add a suitable diluent, sonicate for a specified time to ensure complete dissolution of the drug, and then dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

Forced Degradation Studies

Objective: To intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of the analytical method.[2]

Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N to 1 N HCl) and heat if necessary (e.g., 60-80°C) for a defined period.[4][13] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N to 1 N NaOH) and heat if necessary (e.g., 60-80°C) for a defined period.[4][13] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with heating for a defined period.[4]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60-100°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance (solid and/or in solution) to UV and/or visible light in a photostability chamber for a defined period.

Protocol:

  • Prepare separate solutions of the drug substance in a suitable solvent.

  • Expose each solution to one of the stress conditions described above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by HPLC and compare the chromatograms with that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Method Validation

Once the chromatographic method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure that it is suitable for its intended purpose.[3][14]

Table 4: Summary of Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity of the analyte peak should be demonstrated using a photodiode array (PDA) detector. Resolution between the analyte and the closest eluting peak should be >1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the test results obtained by the method to the true value.% Recovery should be within 98-102% for the drug substance.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) should be ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the development of a stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Application A Literature Search & Initial Method Scouting B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D Acid/Base Hydrolysis C->D E Oxidation F Thermal & Photolytic Stress G Specificity D->G E->G F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Routine Quality Control K->L M Stability Studies G cluster_0 Stress Conditions cluster_1 Parent Drug cluster_2 Degradation Products Acid Acid Hydrolysis Parent Propionic Acid Derivative Acid->Parent Base Base Hydrolysis Base->Parent Oxidation Oxidation Oxidation->Parent Light Photolysis Light->Parent Decarboxylated Decarboxylated Impurity Parent->Decarboxylated e.g., via hydrolysis Hydroxylated Hydroxylated Impurity Parent->Hydroxylated e.g., via oxidation Photodegradants Various Photodegradants Parent->Photodegradants e.g., via photolysis Other Other Related Substances Parent->Other

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by FN-1501

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of apoptosis induced by FN-1501 using flow cytometry. FN-1501 is a potent multi-kinase inhibitor targeting cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] The primary method detailed here is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[4] This application note includes comprehensive experimental protocols, illustrative data presented in tabular format, and diagrams of the signaling pathway and experimental workflow to guide researchers in assessing the apoptotic efficacy of FN-1501.

Introduction

FN-1501 is a small molecule inhibitor with high potency against CDK2, CDK4, CDK6, and FLT3.[2][3] These kinases are crucial regulators of the cell cycle and cell survival pathways.[2] Dysregulation of CDK and FLT3 activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[1][2] FN-1501 has been shown to inhibit cell proliferation and induce cell cycle arrest and apoptosis in cancer cells, such as diffuse large B-cell lymphoma (DLBCL).[1] The mechanism of action involves the inhibition of key pro-survival signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways.[1]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, offers a rapid and quantitative method to measure apoptosis.[5] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[6][7] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[6][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7] Propidium Iodide is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. Therefore, it can penetrate and stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4] This dual-staining approach allows for the clear distinction of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation).

Data Presentation

The following tables present illustrative data representing typical results from dose-response and time-course experiments analyzing apoptosis induced by FN-1501 in a cancer cell line (e.g., DLBCL).

Table 1: Dose-Response Effect of FN-1501 on Apoptosis Induction (48h Treatment)

FN-1501 Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)94.5 ± 2.13.2 ± 0.82.3 ± 0.5
185.3 ± 3.59.8 ± 1.24.9 ± 0.9
1062.1 ± 4.225.4 ± 2.512.5 ± 1.8
5035.8 ± 3.941.2 ± 3.123.0 ± 2.4
10015.2 ± 2.838.5 ± 4.046.3 ± 3.7

Data are represented as mean ± standard deviation from three independent experiments. This data is illustrative.

Table 2: Time-Course Effect of FN-1501 (50 nM) on Apoptosis Induction

Treatment Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
095.1 ± 1.82.9 ± 0.62.0 ± 0.4
1280.4 ± 3.314.5 ± 2.15.1 ± 1.0
2460.2 ± 4.028.9 ± 2.810.9 ± 1.5
4835.8 ± 3.941.2 ± 3.123.0 ± 2.4
7218.9 ± 2.530.1 ± 3.551.0 ± 4.2

Data are represented as mean ± standard deviation from three independent experiments. This data is illustrative.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., DLBCL cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • FN-1501 (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • Flow cytometer

  • Microcentrifuge

Cell Culture and Treatment Protocol
  • Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of FN-1501 in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% in any well, including the vehicle control.

  • For dose-response experiments, treat the cells with varying concentrations of FN-1501 (e.g., 0, 1, 10, 50, 100 nM) for a fixed time (e.g., 48 hours).

  • For time-course experiments, treat cells with a fixed concentration of FN-1501 (e.g., 50 nM) and incubate for different durations (e.g., 0, 12, 24, 48, 72 hours).

  • Include a vehicle-only control (medium with 0.1% DMSO) for each experiment.

Annexin V/PI Staining Protocol
  • Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[6]

  • Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.[4]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[4]

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[4][7]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.

  • Acquire data for each sample, collecting at least 10,000 events per sample.

  • Analyze the data using appropriate software. Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Use a dot plot of FITC (Annexin V) versus PI to distinguish and quantify the four populations: Live (Q3: Annexin V-/PI-), Early Apoptotic (Q4: Annexin V+/PI-), Late Apoptotic/Necrotic (Q2: Annexin V+/PI+), and Necrotic (Q1: Annexin V-/PI+).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis p1 Seed Cells in 6-well Plates p2 Incubate for 24h p1->p2 p3 Treat with FN-1501 (Dose-Response or Time-Course) p2->p3 p4 Incubate for Specified Duration p3->p4 s1 Harvest Cells (Adherent + Floating) p4->s1 s2 Wash with Cold PBS s1->s2 s3 Resuspend in 1X Binding Buffer s2->s3 s4 Add Annexin V-FITC & PI s3->s4 s5 Incubate 15 min in Dark s4->s5 a1 Add 1X Binding Buffer s5->a1 a2 Acquire on Flow Cytometer a1->a2 a3 Gate on FSC vs SSC a2->a3 a4 Analyze Annexin V vs PI Plot a3->a4 a5 Quantify Cell Populations a4->a5 G cluster_drug Drug Action cluster_targets Kinase Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes FN1501 FN-1501 FLT3 FLT3 FN1501->FLT3 CDK CDK2/4/6 FN1501->CDK Apoptosis Apoptosis FN1501->Apoptosis Induces Arrest Cell Cycle Arrest FN1501->Arrest Induces PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K MAPK RAS/MAPK Pathway FLT3->MAPK CellCycle G1/S Progression CDK->CellCycle Proliferation Cell Proliferation & Survival PI3K->Proliferation PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis CellCycle->Proliferation Arrest->Proliferation

References

Application Notes and Protocols: Detecting Target Protein Degradation by FN-1501-Based PROTACs using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs co-opt the cell's native ubiquitin-proteasome system (UPS) to tag the target protein for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical elimination of the target protein from the cell.[1]

FN-1501 is a potent multi-kinase inhibitor targeting cyclin-dependent kinases (CDK2, CDK4, CDK6) and FMS-related tyrosine kinase 3 (FLT3).[4][5] Researchers have successfully developed PROTACs based on the FN-1501 scaffold, such as FN-POM, to induce the degradation of target kinases like CDK2.[6]

Western blotting is a fundamental and widely adopted technique for the quantitative assessment of PROTAC efficacy.[2] It allows for the direct measurement of the reduction in target protein levels, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][2] This document provides a detailed protocol for performing Western blot analysis to monitor and quantify the degradation of a target protein induced by an FN-1501-based PROTAC.

Signaling Pathway and Workflow

The efficacy of a PROTAC relies on its ability to form a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation.[7] The general workflow for analyzing this process via Western blot involves cell treatment, lysate preparation, protein quantification, immunoblotting, and data analysis.[1]

PROTAC_Mechanism cluster_cell Inside the Cell cluster_ternary Ternary Complex Formation PROTAC FN-1501-based PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (e.g., CDK2) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

WB_Workflow A 1. Cell Culture & Treatment - Seed cells (70-80% confluency) - Treat with PROTAC (dose-response or time-course) B 2. Cell Lysis - Wash cells with ice-cold PBS - Add lysis buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification - Centrifuge to pellet debris - Determine protein concentration of supernatant (e.g., BCA assay) B->C D 4. Sample Preparation - Normalize protein concentration - Add Laemmli buffer & boil at 95°C C->D E 5. SDS-PAGE - Load equal protein amounts - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins from gel to PVDF or nitrocellulose membrane E->F G 7. Immunoblotting - Block membrane (5% milk or BSA) - Incubate with Primary Antibody (anti-target, anti-loading control) - Wash - Incubate with HRP-conjugated Secondary Antibody F->G H 8. Signal Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Data Analysis - Densitometry analysis - Normalize target protein to loading control - Calculate % degradation vs. vehicle control H->I

Caption: Western blot experimental workflow.

Data Presentation: Illustrative Degradation of CDK2

The following table summarizes illustrative quantitative data for the degradation of a target protein, such as CDK2, in a human cancer cell line (e.g., HeLa) following treatment with an FN-1501-based PROTAC for 24 hours.[8][9]

PROTAC ConcentrationMean Target Protein Level (% of Vehicle)Standard Deviation% Degradation
Vehicle (DMSO)100± 5.20%
1 nM85.4± 6.114.6%
10 nM52.1± 4.847.9%
50 nM21.7± 3.578.3%
100 nM10.3± 2.189.7%
500 nM8.9± 1.991.1% (Dmax)
1000 nM15.6± 2.884.4% (Hook Effect)

Note: Data are representative. The "Hook Effect" at high concentrations, where degradation is less efficient due to the formation of non-productive binary complexes, is a known phenomenon for some PROTACs.[2]

Experimental Protocols

This protocol details the necessary steps for treating cultured cells with an FN-1501-based PROTAC and analyzing the degradation of the target protein via Western blot.[8][9]

Materials and Reagents
  • Cell Line: Human cancer cell line expressing the target protein (e.g., HeLa, THP-1).[8]

  • PROTAC Compound: Stock solution of FN-1501-based PROTAC in DMSO.

  • Cell Culture: Complete growth medium, fetal bovine serum (FBS), penicillin/streptomycin, 6-well plates.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol.[8]

  • Antibodies:

    • Primary Antibody: Rabbit anti-Target Protein (e.g., anti-CDK2).

    • Loading Control Antibody: Mouse anti-GAPDH or anti-α-tubulin.[8]

    • Secondary Antibody: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]

  • Detection: Enhanced Chemiluminescence (ECL) substrate, digital imaging system.[10]

Step-by-Step Methodology

1. Cell Seeding and Treatment [1][8]

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range might span from low nanomolar to high micromolar to determine the DC50.[2] A vehicle control (e.g., 0.1% DMSO) must be included.

  • Aspirate the old medium and treat cells with the varying concentrations of the PROTAC or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]

2. Cell Lysis and Protein Quantification [2][8]

  • After incubation, place plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.[2]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant (protein extract) to a new, clean tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer [8]

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[7]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

  • Confirm successful transfer by staining the membrane with Ponceau S.[1]

4. Immunoblotting and Detection [1][10]

  • Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[1]

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.[10] Avoid signal saturation to allow for accurate quantification.[10]

5. Stripping and Re-probing for Loading Control

  • After imaging, the membrane can be stripped (if necessary) and re-probed with a primary antibody for a loading control protein (e.g., GAPDH, α-tubulin) to ensure equal protein loading across all lanes.

  • Follow steps 4.2 to 4.7 using the loading control primary antibody and its corresponding secondary antibody.

6. Data Analysis and Quantification [10]

  • Use densitometry software to quantify the band intensity for the target protein and the loading control in each lane.

  • Normalize the intensity of the target protein band to its corresponding loading control band for each sample.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).

  • Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 value.

Troubleshooting

  • High Background: Optimize the blocking step (agent, duration) and increase the duration or number of washing steps.[1]

  • No or Weak Signal: Confirm protein transfer with Ponceau S staining, check antibody dilutions and incubation times, and ensure the ECL substrate is fresh. For low abundance proteins, consider increasing the amount of protein loaded.

  • Inconsistent Loading Control: Ensure accurate protein quantification with the BCA assay and careful loading of equal protein amounts into each well.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of FN-1501-propionic acid. FN-1501 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), with potential applications in oncology.[1][2][3] The analysis of its propionic acid derivative is crucial for research, development, and quality control purposes. This document provides a starting reversed-phase HPLC (RP-HPLC) protocol, along with guidelines for method development and validation to ensure optimal performance. The method is designed for researchers, scientists, and drug development professionals.

Introduction

FN-1501 is a small molecule kinase inhibitor with significant anti-proliferative activity.[1][2][3] The propionic acid derivative of FN-1501 (Figure 1) is a key compound in its research and development landscape. A reliable and robust analytical method is essential for its accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note outlines a systematic approach to developing and implementing an HPLC method for this compound.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental for the development of an appropriate HPLC method.

PropertyValueSource
Molecular Formula C25H27N9O4PubChem CID: 146047130[4]
Molecular Weight 517.5 g/mol PubChem CID: 146047130[4]
UV Absorption (λmax) Estimated 254-340 nmInferred from core structures[5][6][7][8]
pKa (propionic acid) Estimated 4.0 - 5.0Predicted based on similar structures
Solubility Soluble in DMSO, MethanolInferred from parent compound and general knowledge

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or trifluoroacetic acid, HPLC grade)

    • Dimethyl sulfoxide (DMSO, analytical grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in DMSO to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80% A: 20% B) to achieve concentrations in the desired calibration range.

Proposed HPLC Method

The following is a proposed starting method for the analysis of this compound. Optimization will be required as outlined in the Method Development section.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient See Table 3 for a suggested gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Initial screening at 254 nm, then optimize based on λmax

Table 3: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020

Method Development and Optimization Workflow

A systematic approach is necessary to develop a robust and reliable HPLC method. The following workflow is recommended.

HPLC_Method_Development start Start: Define Analytical Target Profile step1 Step 1: Analyte Characterization (UV Spectrum, pKa, Solubility) start->step1 step2 Step 2: Initial Method Scouting (Column, Mobile Phase) step1->step2 step3 Step 3: Optimization of Mobile Phase (Gradient, pH, Organic Modifier) step2->step3 step4 Step 4: Optimization of Instrument Parameters (Flow Rate, Temperature, Injection Volume) step3->step4 step5 Step 5: Method Validation (Linearity, Accuracy, Precision, etc.) step4->step5 end_node End: Finalized HPLC Method step5->end_node

Caption: Workflow for HPLC method development and validation.

Determination of UV Absorbance Maximum (λmax)

To ensure maximum sensitivity, the UV absorbance spectrum of this compound should be determined.

  • Protocol:

    • Prepare a dilute solution of this compound in the initial mobile phase.

    • Using the DAD, acquire the UV spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) and use this for subsequent analyses. The presence of the pyrrolo[2,3-d]pyrimidine and pyrazole carboxamide chromophores suggests significant absorbance in the UV region.[5][8]

Optimization of Mobile Phase pH

The pKa of the propionic acid moiety will influence the peak shape and retention time.

  • Protocol:

    • Prepare mobile phases with varying pH values around the estimated pKa (e.g., pH 3.0, 4.0, 5.0) using appropriate buffers (e.g., phosphate or acetate buffer instead of formic acid if a specific pH is required).

    • Inject the standard solution and evaluate the peak shape, retention time, and resolution from any impurities.

    • Select the pH that provides a symmetrical peak and adequate retention. A pH of around 3-4 is likely to be optimal for the protonated form of the carboxylic acid.

Optimization of the Gradient Program

The gradient elution program should be optimized to achieve a good separation of the main peak from any impurities or degradation products within a reasonable run time.

  • Protocol:

    • Vary the initial and final percentages of the organic modifier (Mobile Phase B).

    • Adjust the slope of the gradient to improve the resolution of closely eluting peaks.

    • Introduce isocratic holds where necessary to improve separation.

Data Presentation and System Suitability

All quantitative data should be summarized in clear and concise tables. System suitability tests must be performed before each analytical run to ensure the performance of the HPLC system.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
RSD of Retention Time ≤ 1.0% (for n=6 injections)

Conclusion

This application note provides a comprehensive starting point for the development of a robust RP-HPLC method for the analysis of this compound. The proposed method, based on a C18 column with a water/acetonitrile gradient containing formic acid, is a scientifically sound approach. The detailed protocols for method development and optimization will guide the user in establishing a validated method suitable for their specific research and development needs. The provided diagrams and tables offer a clear and structured guide for the implementation of this analytical procedure.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of FN-1501-propionic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the aqueous solubility of FN-1501-propionic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the propionic acid derivative of FN-1501, a potent inhibitor of cyclin-dependent kinases (CDK) and FMS-like tyrosine kinase 3 (FLT3).[1] It is utilized as a CDK2/9 ligand for Proteolysis Targeting Chimeras (PROTACs).[2][3] Like many small molecule inhibitors, this compound possesses a complex, largely hydrophobic structure, which can lead to poor solubility in aqueous solutions.[4][5] Achieving adequate concentration in aqueous buffers is crucial for accurate in vitro assays, formulation development, and ensuring bioavailability in vivo.

Q2: What are the primary factors that influence the solubility of this compound?

A2: The solubility of this compound, a weakly acidic compound, is primarily influenced by:

  • pH: As a carboxylic acid derivative, its solubility is expected to increase significantly at pH values above its pKa.[6][7][8][9]

  • Solvent Polarity: The polarity of the solvent system is a critical factor.[6]

  • Temperature: Solubility often increases with temperature, although this can vary.[10][11]

  • Presence of Excipients: The addition of co-solvents, surfactants, or complexing agents can substantially alter solubility.[12][13]

Q3: My this compound precipitated out of my assay buffer. What is the most likely cause?

A3: The most common reason for precipitation is exceeding the compound's equilibrium solubility in the final aqueous buffer.[14][15] This often happens when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted too rapidly or into a buffer system where the compound is less soluble.[14] Other causes can include temperature shifts or interactions with buffer components.[14][15]

Q4: Can I simply increase the percentage of DMSO in my final solution to improve solubility?

A4: While increasing the DMSO concentration can enhance solubility, it is often not a viable solution for biological experiments. High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with enzyme kinetics or other biological assays. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.

II. Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Observation Potential Cause Recommended Solution
A cloudy or milky suspension forms instantly upon adding the DMSO stock to the aqueous buffer.Exceeding Solubility Limit: The final concentration of this compound is above its solubility in the aqueous medium.[14]1. Reduce Final Concentration: Test a lower final concentration of the compound. 2. Serial Dilution: Perform a multi-step serial dilution in the assay buffer instead of a single large dilution.[14]
Rapid Solvent Polarity Shift: The drastic change from a non-polar DMSO environment to a polar aqueous one causes the compound to crash out.[14]1. Slow, Dropwise Addition: Add the DMSO stock slowly to the aqueous buffer while vortexing or stirring to ensure rapid mixing.[14] 2. Pre-warm Buffer: Pre-warming the aqueous buffer (e.g., to 37°C for cell culture media) can sometimes improve solubility.[14]
Issue 2: Compound Precipitates Over Time During Experiment
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or shows visible precipitate after incubation.Temperature Shift: A change in temperature (e.g., from room temperature to 37°C or 4°C) alters the compound's solubility.[14]1. Equilibrate at Experimental Temperature: Prepare the final solution at the same temperature as the experiment. 2. Perform a Temperature Stability Study: Assess the compound's solubility at different relevant temperatures.
pH Instability: The pH of the medium changes over time (e.g., due to CO2 in an incubator or cellular metabolism), affecting the ionization and solubility of the acidic compound.[14]1. Use a Stronger Buffer: Ensure the buffer system has sufficient capacity to maintain the target pH throughout the experiment. Consider buffers like HEPES for cell culture.[14]
Interaction with Media Components: The compound may interact with proteins (like FBS in cell culture media) or salts, leading to precipitation.[14]1. Test in Simpler Buffers: Evaluate solubility in simpler buffers (e.g., PBS) to see if media components are the cause. 2. Reduce Serum Concentration: If possible, test with a lower percentage of FBS.

III. Experimental Protocols & Data

Protocol 1: Determining the pH-Solubility Profile

This protocol determines the solubility of this compound at various pH levels.

Methodology:

  • Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).[6]

  • Add Excess Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Expected Data:

pHSolubility (µg/mL)
4.00.5
5.02.1
6.015.8
6.550.2
7.0165.7
7.4350.1
8.0>500

Note: Data is hypothetical and for illustrative purposes.

Protocol 2: Co-Solvent Screening for Solubility Enhancement

This protocol evaluates the effectiveness of various water-miscible organic solvents in improving solubility.[16][17]

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages (e.g., 5%, 10%, 20% v/v) of various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).[17]

  • Determine Solubility: Use the equilibrium solubility method described in Protocol 1 for each co-solvent mixture.

  • Analyze Data: Plot solubility as a function of co-solvent concentration to identify the most effective agent and the optimal concentration.

Expected Data:

Co-Solvent System5% (v/v)10% (v/v)20% (v/v)
Ethanol 12.5 µg/mL45.3 µg/mL150.9 µg/mL
Propylene Glycol 18.9 µg/mL70.1 µg/mL280.4 µg/mL
PEG 400 25.6 µg/mL98.2 µg/mL450.7 µg/mL

Note: Data is hypothetical, measured in pH 7.4 buffer, and for illustrative purposes.

Protocol 3: Using Cyclodextrins to Improve Solubility

This protocol uses cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic molecules.[18][19][20][21]

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Phase Solubility Study: Add excess this compound to each cyclodextrin solution and follow the equilibrium solubility protocol (Protocol 1).

  • Analyze Data: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship (an A-type diagram) indicates the formation of a soluble inclusion complex.[22]

Expected Data:

HP-β-CD Conc. (% w/v)Solubility (µg/mL)
0%5.5
1%85.2
2%175.9
5%450.3

Note: Data is hypothetical, measured in pH 6.8 buffer, and for illustrative purposes.

IV. Visual Guides (Diagrams)

G start Precipitation Observed q1 Is the final concentration too high? start->q1 s1 Decrease final concentration or perform serial dilution. q1->s1 Yes q2 Was the stock added too quickly? q1->q2 No s2 Add stock dropwise while vortexing. q2->s2 Yes q3 Is the buffer pH appropriate (> pKa)? q2->q3 No s3 Increase buffer pH to > 7.0 (see pH-solubility profile). q3->s3 No s4 Advanced Strategy: Use co-solvents or cyclodextrins. q3->s4 Yes

Caption: Troubleshooting workflow for compound precipitation.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Compound_Solid FN-1501-COOH (Solid) Compound_Unionized FN-1501-COOH (Unionized) Compound_Solid->Compound_Unionized Low Solubility Ion_H H+ Compound_Unionized->Ion_H Ion_A FN-1501-COO- Compound_Unionized->Ion_A lab1 Equilibrium shifts LEFT (Low Solubility) Compound_Solid_2 FN-1501-COOH (Solid) Compound_Unionized_2 FN-1501-COOH (Unionized) Compound_Solid_2->Compound_Unionized_2 Ion_H_2 H+ Compound_Unionized_2->Ion_H_2 Ion_A_2 FN-1501-COO- (Ionized) Compound_Unionized_2->Ion_A_2 High Solubility lab2 Equilibrium shifts RIGHT (High Solubility)

Caption: Mechanism of pH-dependent solubility for this compound.

G prep Prepare Stock Solutions of Co-solvents (Ethanol, PG, PEG 400) mix Create Aqueous Mixtures (5%, 10%, 20% v/v) prep->mix add Add Excess this compound to each mixture mix->add equil Equilibrate for 24h at constant temp. add->equil sep Centrifuge & Filter Supernatant equil->sep quant Quantify Concentration (HPLC-UV) sep->quant analyze Plot Solubility vs. % Co-solvent & Select Optimal System quant->analyze

Caption: Experimental workflow for co-solvent screening.

References

Identifying and minimizing off-target effects of FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of FN-1501-propionic acid. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

FN-1501 is a potent multi-kinase inhibitor.[1][2][3][4] Its propionic acid derivative is designed for specific applications, potentially including its use as a ligand for PROTACs (Proteolysis Targeting Chimeras). The primary targets of the parent compound, FN-1501, are Cyclin-Dependent Kinases (CDK) 2, 4, and 6, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5][6] These kinases are crucial regulators of cell cycle progression and cell proliferation and are frequently dysregulated in cancer.

Q2: What are the known on-target signaling pathways of FN-1501?

FN-1501's on-target effects are primarily mediated through the inhibition of two key cellular processes:

  • Cell Cycle Progression: By inhibiting CDK2, CDK4, and CDK6, FN-1501 blocks the phosphorylation of the retinoblastoma protein (Rb), preventing the G1-to-S phase transition of the cell cycle and thereby inhibiting cell proliferation.[6]

  • Cell Growth and Survival: Inhibition of FLT3, a receptor tyrosine kinase, disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival, including the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[7]

Q3: What are the potential off-target effects of this compound?

Due to the conserved nature of the ATP-binding site in kinases, multi-kinase inhibitors like FN-1501 can exhibit off-target activity.[8][9][10] While a specific kinome scan for the propionic acid derivative is not publicly available, based on the profile of FN-1501 and other CDK/FLT3 dual inhibitors, potential off-targets may include other members of the CDK family, as well as other tyrosine kinases such as:

  • KIT

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Anaplastic Lymphoma Kinase (ALK)

  • RET[7][11]

  • TRKC

  • NUAK1

  • GLK

  • MINK

  • TNIK

  • MST1[12]

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Control Compounds: Include structurally distinct inhibitors of the same target to confirm that the observed phenotype is not due to a chemical scaffold-specific off-target effect.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the intended target to demonstrate that the observed effect is on-target.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay formats.

Q5: How should I prepare and store this compound?

For optimal stability and performance, follow these guidelines:

  • Solubility: FN-1501 is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your desired aqueous buffer or cell culture medium immediately before use.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Troubleshooting Steps
Unexpected cell toxicity at low concentrations. The cell line is highly dependent on CDK2/4/6 or FLT3 signaling for survival.Inhibition of other essential kinases (e.g., other CDKs, KIT).1. Perform a dose-response curve to determine the IC50 for cell viability. 2. Compare the IC50 with the known IC50s for on-target kinases. 3. Assess the phosphorylation status of known off-targets at the toxic concentration.
Inconsistent inhibition of downstream signaling (e.g., p-Rb, p-STAT5). Degradation of the compound in the experimental medium.Activation of compensatory signaling pathways due to off-target inhibition.1. Verify the stability of this compound in your specific medium and conditions. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Profile the phosphorylation status of key nodes in related pathways (e.g., AKT, ERK).
Phenotype does not match expected on-target effects. The observed phenotype is a result of a complex interplay between CDK and FLT3 inhibition.The phenotype is driven by inhibition of an unknown off-target kinase.1. Use a more specific CDK4/6 inhibitor and a specific FLT3 inhibitor in parallel to dissect the individual contributions. 2. Perform a kinome-wide screen to identify potential off-targets at the effective concentration.
Development of resistance to this compound. Mutations in the drug-binding sites of CDK2/4/6 or FLT3.Upregulation of bypass signaling pathways driven by off-target kinases.1. Sequence the target kinases in the resistant cells to check for mutations. 2. Perform a phosphoproteomic analysis to identify upregulated signaling pathways in resistant cells.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of the parent compound, FN-1501, and a hypothetical but representative off-target profile for this compound based on available data for similar multi-kinase inhibitors.

Table 1: On-Target Inhibitory Activity of FN-1501

TargetIC50 (nM)
FLT30.28[1][3][5][6]
CDK4/cyclin D10.85[1][3][5][6]
CDK6/cyclin D11.96[1][3][5][6]
CDK2/cyclin A2.47[1][3][5][6]

Table 2: Hypothetical Off-Target Profile of this compound

TargetPredicted IC50 (nM)
KIT10 - 100
PDGFRα/β50 - 200
VEGFR2100 - 500
ALK100 - 500
RET100 - 500
TRKC> 500
NUAK1> 500

Note: The off-target IC50 values are estimates based on the known selectivity of FN-1501 and other multi-kinase inhibitors. These values should be experimentally verified.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase (target of interest)

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • 96- or 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup: In a multi-well plate, add the diluted compound or DMSO (vehicle control).

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation in Cells

This protocol details the assessment of this compound's inhibitory effect on the phosphorylation of its targets in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein for the target of interest, e.g., p-Rb, total Rb, p-STAT5, total STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F | CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CellCycle Cell Cycle Progression CyclinE_CDK2->CellCycle FN1501 This compound FN1501->FLT3 | FN1501->CyclinD_CDK46 | FN1501->CyclinE_CDK2 |

Caption: On-target signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_data Data Interpretation Kinase_Assay In Vitro Kinase Assay (Determine IC50) Data_Analysis Compare On-Target vs. Off-Target Potency Kinase_Assay->Data_Analysis Selectivity_Screen Kinome Selectivity Screen (Identify Off-Targets) Selectivity_Screen->Data_Analysis Cell_Treatment Treat Cells with This compound Western_Blot Western Blot (Phospho-Target Analysis) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Determine EC50) Cell_Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Minimize Off-Target Effects & Refine Experiment Data_Analysis->Conclusion

Caption: Workflow for identifying and minimizing off-target effects.

References

Technical Support Center: Optimizing Linkers for FN-1501-Propionic Acid-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker for Proteolysis Targeting Chimeras (PROTACs) based on an FN-1501-propionic acid warhead.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC molecule, connecting the ligand that binds to the target protein (in this case, derived from this compound) to the ligand that recruits an E3 ubiquitin ligase.[1] The linker's length, chemical composition, rigidity, and attachment points are critical for the PROTAC's efficacy.[2][3] An optimized linker ensures the proper spatial orientation of the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1][3]

Q2: What are common starting points for linker design for an FN-1501-based PROTAC?

A2: For initial PROTAC design, researchers often start with commonly used linker types such as flexible polyethylene glycol (PEG) or alkyl chains.[4][5] The choice of linker can be guided by published examples of successful PROTACs for similar targets or E3 ligases. For this compound, which acts as a ligand for cyclin-dependent kinases (CDKs) like CDK2 and CDK9, it has been used in the design of PROTACs that recruit the CRBN E3 ligase.[6][7] Therefore, reviewing linkers used in other CDK-targeting or CRBN-recruiting PROTACs would be a logical starting point.

Q3: How does linker length impact the efficacy of my FN-1501 PROTAC?

A3: Linker length significantly influences the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein (e.g., CDK2/9) and the recruited E3 ligase.[] An optimal linker length is critical for achieving maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while a linker that is too long might not effectively bring the two proteins into proximity.[] It is crucial to synthesize and test a library of PROTACs with varying linker lengths to identify the optimal one for your specific target and E3 ligase combination.[9]

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[10] While primarily a concentration-dependent effect, linker design can influence the stability of the ternary complex. A well-designed linker can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound-based PROTACs.

Problem 1: My FN-1501 PROTAC does not induce degradation of the target protein.
Possible Cause Troubleshooting Step Recommended Experiment(s)
Poor cell permeability The high molecular weight and physicochemical properties of PROTACs can limit their ability to cross the cell membrane.[5][11]Perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[5] Modify the linker to improve solubility and permeability by incorporating more hydrophilic (e.g., PEG) or rigid (e.g., piperazine) moieties.[][12]
Inefficient ternary complex formation The linker may not be optimal for bringing the target protein and the E3 ligase together in a productive orientation.[13]Conduct ternary complex formation assays such as TR-FRET, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™.[14][15][16] Synthesize and test a library of PROTACs with different linker lengths, compositions, and attachment points.[9]
Incorrect E3 ligase selection The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be the most effective for the target protein.[9]Verify the expression of the recruited E3 ligase (e.g., CRBN) in your cell line via Western blot or proteomics. Consider designing PROTACs that recruit a different E3 ligase.[9]
Compound instability The PROTAC molecule may be unstable in the cellular environment.Assess the metabolic stability of your PROTAC in vitro. Modifications to the linker can sometimes improve stability.[12]
Problem 2: I observe target protein degradation, but the potency (DC50) is low.
Possible Cause Troubleshooting Step Recommended Experiment(s)
Suboptimal linker design The current linker may not be ideal for maximizing the stability and productivity of the ternary complex.[2]Systematically vary the linker length and composition. Small changes can have a significant impact on potency.[9] Consider incorporating rigid elements into the linker to reduce conformational flexibility and potentially improve ternary complex stability.[]
Weak ternary complex cooperativity The binding of the PROTAC to one protein partner does not sufficiently enhance its binding to the other.Use biophysical assays like SPR or ITC to measure the cooperativity of ternary complex formation.[15][17] Rational linker design based on structural modeling can help improve cooperativity.
Limited cellular uptake Even with some permeability, inefficient uptake can lead to lower intracellular concentrations and reduced potency.Modify the linker to enhance cell permeability, for example, by balancing hydrophilicity and lipophilicity.[18]

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.[19][20][21]

1. Cell Culture and Treatment:

  • Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.[21]

  • For a dose-response experiment, treat the cells with a serial dilution of your FN-1501 PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[21]

  • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest them at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[21]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[21]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[21]

4. SDS-PAGE and Protein Transfer:

  • Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.[21]

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[19]

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CDK2 or anti-CDK9) overnight at 4°C.[19]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

6. Detection and Analysis:

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[20]

  • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[20]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantifies the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex in a dose-dependent manner.[17]

1. Reagent Preparation:

  • Prepare stock solutions of the purified target protein (e.g., recombinant CDK2 or CDK9), the E3 ligase complex (e.g., CRBN), and the corresponding antibodies conjugated to a FRET donor and acceptor pair.

  • Perform a serial dilution of the FN-1501 PROTAC in an appropriate assay buffer.[17]

2. Assay Procedure:

  • In a suitable microplate, add the diluted PROTAC solutions.[17]

  • Add the target protein and the E3 ligase to the wells.[17]

  • Incubate to allow for ternary complex formation.[17]

  • Add the donor and acceptor-conjugated antibodies.

  • Incubate to allow for antibody binding.

3. Signal Detection and Data Analysis:

  • Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.[14]

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is often observed, and the rising portion of the curve can be used to determine the EC50 for ternary complex formation.[20]

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of the target protein is mediated by ubiquitination.[20]

1. Cell Treatment:

  • Treat cells with the FN-1501 PROTAC at a concentration known to induce degradation.

  • It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[20]

2. Cell Lysis:

  • Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions.[20]

3. Immunoprecipitation (IP):

  • Dilute the lysate to reduce the SDS concentration and then incubate with an antibody against the target protein to form an antibody-antigen complex.[22]

  • Use protein A/G beads to pull down the complex.

4. Western Blot Analysis:

  • Elute the immunoprecipitated protein from the beads and perform a Western blot as described in Protocol 1.[22]

  • Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the target protein.[22] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination.[22]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC FN-1501 PROTAC Target Target Protein (e.g., CDK2/9) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex [Target]-[PROTAC]-[E3 Ligase] Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades Recycling->PROTAC Linker_Optimization_Workflow Start Start: Design & Synthesize FN-1501 PROTAC Library (Varying Linkers) Degradation_Assay Primary Screen: Protein Degradation Assay (Western Blot) Start->Degradation_Assay Degradation_Observed Degradation Observed? Degradation_Assay->Degradation_Observed No_Degradation No Degradation Degradation_Observed->No_Degradation No Potency_Assay Secondary Screen: Determine DC50 & Dmax Degradation_Observed->Potency_Assay Yes Troubleshoot Troubleshoot: Permeability, Ternary Complex Formation No_Degradation->Troubleshoot Troubleshoot->Start Iterate Design Potency_Optimal Potency Optimal? Potency_Assay->Potency_Optimal Not_Optimal Not Optimal Potency_Optimal->Not_Optimal No Mechanism_Validation Mechanism Validation: Ubiquitination Assay, E3 Ligase Dependence Potency_Optimal->Mechanism_Validation Yes Refine_Linker Refine Linker Design: Length, Rigidity, Composition Not_Optimal->Refine_Linker Refine_Linker->Start Iterate Design End End: Optimized PROTAC Candidate Mechanism_Validation->End

References

Troubleshooting inconsistent results in FN-1501-propionic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FN-1501 and propionic acid. The information is designed to help diagnose and resolve common issues to ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is FN-1501 and what is its primary mechanism of action?

FN-1501 is a potent, small molecule multi-kinase inhibitor. Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] By inhibiting these kinases, FN-1501 can induce apoptosis and inhibit tumor cell proliferation in cancer cells that overexpress these enzymes.[1][3]

Q2: What is propionic acid and what are its known cellular effects?

Propionic acid is a short-chain fatty acid (SCFA) produced by gut microbiota through the fermentation of dietary fiber.[5] It acts as a signaling molecule involved in various cellular processes.[5] In vitro studies have shown that propionic acid can influence cell signaling pathways such as the MAPK/ERK and TLR4/NF-κB pathways, and affect cellular processes including cell cycle, apoptosis, and mitochondrial function.[6]

Q3: What are the potential synergistic or antagonistic effects of combining FN-1501 and propionic acid?

Currently, there is limited direct experimental evidence on the combined effects of FN-1501 and propionic acid. However, based on their individual mechanisms, potential interactions can be hypothesized. For instance, both compounds can independently influence cell cycle and apoptosis pathways.[6][7][8] Their combined effect could be synergistic, leading to enhanced anti-cancer activity. Conversely, propionic acid's influence on cellular metabolism and signaling could potentially alter the cellular response to FN-1501, leading to antagonistic effects. It is crucial to empirically determine the nature of the interaction in your specific experimental model.

Q4: What are the recommended starting concentrations for in vitro experiments?

For FN-1501, IC50 values are in the nanomolar range for its target kinases.[2][4][9] Therefore, a starting concentration range of 1 nM to 1 µM is recommended for cell-based assays. For propionic acid, in vitro studies have used concentrations ranging from micromolar to millimolar levels, depending on the cell type and experimental context.[10][11][12] A common starting range is 100 µM to 5 mM. It is essential to perform a dose-response curve for each compound individually in your cell line of interest to determine the optimal concentration range for combination studies.

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

Question: My results show significant variability between replicate wells when treating cells with a combination of FN-1501 and propionic acid. What could be the cause?

Answer: High variability in cell-based assays is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before and during plating. Use a calibrated pipette and consider a gentle swirling of the plate to ensure even cell distribution. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").
Pipetting Inaccuracies Calibrate pipettes regularly. For viscous solutions or small volumes, consider using reverse pipetting techniques. Ensure consistent timing and technique when adding reagents to all wells.
Compound Instability or Precipitation Prepare fresh stock solutions of FN-1501 and propionic acid for each experiment. FN-1501 is typically dissolved in DMSO.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). Propionic acid is often prepared as a sodium salt to improve solubility and maintain pH. Visually inspect for any precipitation when preparing working solutions and adding them to the culture medium.
pH Fluctuation Propionic acid can lower the pH of the culture medium. This can significantly impact cell health and experimental outcomes. Use buffered media (e.g., HEPES) and/or adjust the pH of the propionic acid stock solution before adding it to the cells. Monitor the pH of the media in your experimental wells.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. Document cell viability and morphology regularly.
Issue 2: Unexpected or Inconsistent Cellular Response

Question: The cellular response to the FN-1501 and propionic acid combination is not what I expected, or the results are inconsistent between experiments. Why might this be happening?

Answer: Unexpected results can stem from the complex interplay between the two compounds and the specific biology of your cell line.

Potential Cause Troubleshooting Steps
Off-Target Effects Both FN-1501 and propionic acid can have off-target effects. For FN-1501, this could involve inhibition of other kinases. For propionic acid, this could involve broad changes in cellular metabolism and gene expression.[5] Consider using more specific inhibitors or genetic approaches (e.g., siRNA) to validate that the observed effects are on-target.
Altered Drug Uptake/Metabolism Propionic acid can alter cellular metabolism, which might affect the uptake or metabolism of FN-1501. Consider performing uptake or metabolism assays if you suspect this is an issue.
Cell Line Specificity The response to this combination can be highly dependent on the genetic background and signaling pathways active in your chosen cell line. Test the combination in multiple cell lines to determine if the observed effect is generalizable.
Assay Interference The compounds themselves might interfere with your assay readout. For example, they could have intrinsic fluorescence or interfere with enzyme-based detection methods. Run appropriate controls, such as compound-only wells (no cells) and vehicle-only controls, to check for assay interference.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of FN-1501

Target KinaseIC50 (nM)
CDK2/cyclin A2.47[2][4][9]
CDK4/cyclin D10.85[2][4][9]
CDK6/cyclin D11.96[2][4][9]
FLT30.28[2][4][9]

Table 2: Typical In Vitro Concentration Ranges for Propionic Acid

ApplicationConcentration RangeReference
Cell Viability/Proliferation Assays1 µM - 10 mM[10]
Mitochondrial Function Assays100 µM - 1 mM[13]
Antimicrobial Activity (MIC)3 mM - 12 mM[11]
Gene Expression/Signaling Studies500 µM - 5 mM[14]

Experimental Protocols

General Protocol for In Vitro Combination Studies

This protocol provides a general framework for assessing the combined effect of FN-1501 and propionic acid on cell viability using a colorimetric assay (e.g., MTT or resazurin-based).

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • FN-1501

  • Propionic acid (or sodium propionate)

  • DMSO (for FN-1501 stock)

  • Sterile PBS

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the treatment period. Allow adherent cells to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of FN-1501 in DMSO (e.g., 10 mM).

    • Prepare a stock solution of propionic acid in sterile water or PBS (e.g., 1 M), and adjust the pH to 7.0-7.4.

    • Prepare serial dilutions of each compound in complete cell culture medium to achieve the desired final concentrations. For combination treatments, prepare a matrix of concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the single compounds, compound combinations, or vehicle controls to the respective wells. Ensure the final DMSO concentration is consistent across all wells.

    • Include wells with cells and medium only (no treatment) and wells with medium only (no cells) as controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Calculate IC50 values for each compound alone and in combination. Use software such as CompuSyn or similar tools to determine if the combination is synergistic, additive, or antagonistic.

Visualizations

FN1501_Signaling_Pathway cluster_cdk Cell Cycle Progression cluster_flt3 FLT3 Signaling FN1501 FN-1501 CDK4_6 CDK4/6 + Cyclin D FN1501->CDK4_6 inhibits CDK2 CDK2 + Cyclin E/A FN1501->CDK2 inhibits FLT3 FLT3 FN1501->FLT3 inhibits Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb G1_S_transition G1/S Transition CDK2->G1_S_transition promotes E2F E2F Rb->E2F inhibits E2F->G1_S_transition promotes Proliferation Cell Proliferation STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT MAPK MAPK FLT3->MAPK STAT5->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation Apoptosis Apoptosis Survival->Apoptosis inhibits

Caption: FN-1501 signaling pathway inhibition.

Propionic_Acid_Signaling_Pathways cluster_tlr4 TLR4/NF-κB Pathway cluster_mapk MAPK/ERK Pathway cluster_cell_processes Cellular Processes Propionic_Acid Propionic Acid TLR4 TLR4 Propionic_Acid->TLR4 inhibits MAPK_ERK MAPK/ERK Propionic_Acid->MAPK_ERK activates Cell_Cycle Cell Cycle Propionic_Acid->Cell_Cycle affects Mitochondrial_Function Mitochondrial Function Propionic_Acid->Mitochondrial_Function affects NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation Autophagy Autophagy MAPK_ERK->Autophagy Spine_Density Dendritic Spine Density Autophagy->Spine_Density affects

Caption: Signaling pathways modulated by propionic acid.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Check Reagent Preparation - Fresh stocks? - Correct concentrations? - pH stable? Start->Check_Reagents Check_Cells Evaluate Cell Culture - Consistent passage number? - Healthy morphology? - Optimal seeding density? Start->Check_Cells Check_Protocol Review Experimental Protocol - Pipetting technique? - Incubation times? - Plate layout (edge effects)? Start->Check_Protocol Check_Assay Investigate Assay Interference - Compound autofluorescence? - Reagent compatibility? Check_Protocol->Check_Assay Data_Analysis Re-evaluate Data Analysis - Correct normalization? - Appropriate statistical tests? Check_Assay->Data_Analysis Consult Consult Literature/ Technical Support Data_Analysis->Consult

Caption: A logical workflow for troubleshooting inconsistent results.

References

Stability and degradation of FN-1501-propionic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of FN-1501-propionic acid under typical experimental conditions. The following information is based on general chemical principles and data available for the parent compound, FN-1501, and is intended to serve as a guide for researchers.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, dark place. For long-term storage, it is recommended to keep it at -20°C. Based on information for the parent compound FN-1501, the solid form is stable for extended periods under these conditions.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of similar compounds.[1] For FN-1501, solubility in DMSO is reported to be high.[2] It is crucial to use anhydrous DMSO to minimize potential degradation through hydrolysis.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] While specific data for this compound is unavailable, stock solutions of the parent compound FN-1501 in DMSO are stable for up to 6 months at -80°C.[1] It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[3]

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available, many complex organic molecules are sensitive to light. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in stock or working solutions.1. Prepare a fresh stock solution from solid material. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Check the pH of your experimental media, as extreme pH can accelerate hydrolysis. 4. Perform a stability check of the compound in your specific assay buffer and conditions (see Experimental Protocols).
Precipitate forms in the stock solution upon storage. Poor solubility or compound degradation leading to less soluble products.1. Ensure the stock solution concentration is not above its solubility limit in the chosen solvent. 2. If precipitation occurs after freezing, gently warm and vortex the solution to redissolve the compound before use. If it does not redissolve, it may have degraded. 3. Consider preparing a fresh, lower concentration stock solution.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound.1. Analyze a freshly prepared solution as a reference. 2. Compare the chromatogram of the stored solution to the fresh one to identify potential degradation products. 3. Review the storage conditions (temperature, light exposure, solvent quality) of the solution .

Stability Data

Specific quantitative stability data for this compound is not publicly available. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for recording such data.

Condition Solvent Concentration Time Point % Remaining (e.g., by HPLC)
-20°C, DarkAnhydrous DMSO10 mM1 week
1 month
3 months
4°C, DarkAnhydrous DMSO10 mM24 hours
1 week
Room Temp, LightAnhydrous DMSO1 mM1 hour
8 hours
37°CCell Culture Media (pH 7.4)10 µM1 hour
24 hours
48 hours

Experimental Protocols

Protocol for Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Preparation of Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This will be your t=0 reference sample. b. Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., -20°C, 4°C, room temperature). c. For stability in aqueous buffers, dilute the stock solution to the desired final concentration in the buffer of interest (e.g., PBS, cell culture medium).

2. Sample Incubation: a. Store the aliquots under the specified conditions (e.g., temperature, light/dark).

3. Sample Analysis: a. At each designated time point, retrieve one aliquot from each condition. b. If the sample is aqueous, it may need to be quenched (e.g., with an equal volume of cold acetonitrile) to stop further degradation and precipitate proteins. Centrifuge to clarify. c. Analyze the samples by a suitable reverse-phase HPLC method. A general starting point could be:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A time-gradient from 95% A to 100% B over a suitable duration.
  • Flow Rate: 1 mL/min
  • Detection: UV spectrophotometer at a wavelength determined by a UV scan of this compound.
  • Injection Volume: 10 µL

4. Data Analysis: a. For each chromatogram, determine the peak area of the parent this compound peak. b. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. c. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (t=0 reference) aliquot Aliquot for Different Conditions & Time Points prep->aliquot incubate Incubate Samples aliquot->incubate analyze Analyze by HPLC incubate->analyze data Calculate % Remaining & Identify Degradants analyze->data

Caption: Workflow for this compound stability assessment.

hypothetical_degradation_pathway Hypothetical Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis of Amide Bond parent->hydrolysis product1 Propionic Acid Derivative of Piperazine Moiety hydrolysis->product1 product2 FN-1501 Core Structure hydrolysis->product2

Caption: A plausible, yet hypothetical, degradation pathway via hydrolysis.

References

Addressing cellular toxicity of FN-1501-propionic acid in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cellular toxicity of FN-1501-propionic acid in non-cancerous cells during pre-clinical research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cellular toxicity of this compound.

Q1: What is FN-1501 and what is its mechanism of action?

FN-1501 is a potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1] Its primary therapeutic application is in oncology, where it aims to induce apoptosis and inhibit the proliferation of cancer cells that overexpress these kinases.[1]

Q2: Why am I observing toxicity in my non-cancerous cell lines when treated with this compound?

Toxicity in non-cancerous cells can arise from several factors:

  • On-target, off-tumor effects: The intended targets of FN-1501, namely CDKs and FLT3, also play crucial roles in the normal physiological functions of non-cancerous cells.

    • CDK Inhibition: CDKs are essential for cell cycle progression.[2][3][4] Inhibiting CDK2, CDK4, and CDK6 in healthy, proliferating cells (e.g., hematopoietic progenitors, intestinal epithelium) can lead to cell cycle arrest and subsequent cytotoxicity.

    • FLT3 Inhibition: FLT3 signaling is important for the development and survival of hematopoietic progenitor cells.[5][6][7] Inhibition of FLT3 can therefore impact the viability of these and other sensitive cell types.

  • Off-target effects: FN-1501 may interact with other kinases or cellular proteins beyond its intended targets, leading to unforeseen toxicities. Investigating such off-target effects is a critical aspect of preclinical drug development.

  • Contribution of the propionic acid moiety: Propionic acid and its derivatives can independently exert cellular toxicity by disrupting the cell cycle and cellular respiration.[8][9] In the context of propionic acidemia, an inherited metabolic disorder, propionate acts as a metabolic toxin in liver cells by accumulating in mitochondria.[10][11]

Q3: What are the reported dose-limiting toxicities of FN-1501 in clinical trials?

Phase I/II clinical trials of FN-1501 in patients with advanced solid tumors have reported dose-limiting toxicities (DLTs), including Grade 3 thrombocytopenia and Grade 3 infusion-related reactions.[12][13][14] Other common treatment-related adverse events included fatigue, nausea, and diarrhea.[12][13] These clinical findings can guide the types of in vitro toxicity assays to prioritize.

Q4: Which non-cancerous cell types are likely to be most sensitive to this compound?

Based on the known targets, highly proliferative cells are expected to be more susceptible. This includes, but is not limited to:

  • Hematopoietic progenitor cells

  • Gastrointestinal epithelial cells

  • Hepatocytes

  • Cardiomyocytes (due to the known cardiotoxicity of some kinase inhibitors)[15][16]

Q5: How can I distinguish between on-target and off-target toxicity?

Distinguishing between on-target and off-target effects is crucial for understanding the mechanism of toxicity. Here are some strategies:

  • Use of rescue experiments: For CDK-related toxicity, attempt to rescue the phenotype by overexpressing downstream effectors of the cell cycle.

  • Employing structurally distinct inhibitors: Use other known CDK or FLT3 inhibitors with different chemical scaffolds. If the toxicity is replicated, it is more likely to be an on-target effect.

  • Target knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended targets (CDK2/4/6, FLT3). If the toxicity is phenocopied, it confirms an on-target effect.

  • In vitro kinase profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.

II. Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during in vitro experiments with this compound.

Issue 1: High variability in cytotoxicity assay results between replicates.

Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Edge effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound precipitation Visually inspect the media for any signs of precipitation after adding the compound. Determine the solubility of this compound in your specific culture medium.

Issue 2: Discrepancy between expected and observed IC50 values in non-cancerous cells.

Possible Cause Troubleshooting Steps
Incorrect compound concentration Verify the stock solution concentration. Prepare fresh serial dilutions for each experiment.
Cell line-specific sensitivity Different non-cancerous cell lines will have varying levels of dependence on CDK and FLT3 signaling. Use a panel of cell lines representing different tissues to assess differential sensitivity.
Assay-dependent results The choice of cytotoxicity assay can influence the outcome. Use orthogonal assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis).
Protein binding in serum High serum concentrations can reduce the effective concentration of the compound. Consider reducing the serum percentage during the treatment period or using serum-free media if appropriate for your cell line.

Issue 3: Unexpected morphological changes or cellular stress responses at sub-lethal concentrations.

Possible Cause Troubleshooting Steps
Cell cycle arrest Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to determine if cells are accumulating in a specific phase of the cell cycle.
Induction of senescence Stain for senescence-associated β-galactosidase activity.
Oxidative stress Measure reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.
Mitochondrial dysfunction Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.

III. Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of FN-1501. Note that specific data for "this compound" is not publicly available, and the data below pertains to FN-1501.

Target IC50 (nM) Assay Type
CDK2/cyclin A2.47Kinase Inhibition
CDK4/cyclin D10.85Kinase Inhibition
CDK6/cyclin D11.96Kinase Inhibition
FLT30.28Kinase Inhibition

Data sourced from MedChemExpress

IV. Experimental Protocols

Detailed methodologies for key experiments to assess cellular toxicity are provided below.

Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

  • Data Quantification: Quantify the percentage of cells in each quadrant.

V. Visualizations

Signaling Pathways and Experimental Workflows

FN1501_Toxicity_Pathway cluster_FN1501 This compound cluster_targets Cellular Targets cluster_effects Cellular Effects FN1501 This compound CDK CDK2/4/6 FN1501->CDK Inhibition FLT3 FLT3 FN1501->FLT3 Inhibition Mito Mitochondria FN1501->Mito Potential Disruption (Propionic Acid Moiety) CycleArrest Cell Cycle Arrest CDK->CycleArrest ReducedProlif Reduced Proliferation FLT3->ReducedProlif RespInhibition Respiratory Inhibition Mito->RespInhibition Apoptosis Apoptosis CycleArrest->Apoptosis ReducedProlif->Apoptosis RespInhibition->Apoptosis

Caption: Potential mechanisms of this compound toxicity in non-cancerous cells.

Toxicity_Workflow start Start: Observe Toxicity in Non-Cancerous Cells viability Confirm with Orthogonal Viability Assays (MTT, CellTiter-Glo, LDH) start->viability dose_response Determine IC50 (Dose-Response Curve) viability->dose_response mechanism Investigate Mechanism of Death (Apoptosis vs. Necrosis) dose_response->mechanism on_target On-Target vs. Off-Target Investigation mechanism->on_target siRNA siRNA/CRISPR Knockdown of CDK2/4/6 & FLT3 on_target->siRNA On-Target other_inhibitors Use Structurally Different CDK/FLT3 Inhibitors on_target->other_inhibitors On-Target off_target_screen Kinase Profiling Screen on_target->off_target_screen Off-Target mitigation Develop Mitigation Strategy siRNA->mitigation other_inhibitors->mitigation off_target_screen->mitigation end End: Characterized Toxicity Profile mitigation->end

Caption: Experimental workflow for investigating cellular toxicity.

References

Strategies to overcome drug resistance to FN-1501 and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming drug resistance to FN-1501 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity to FN-1501 in our cancer cell line over time. What are the potential mechanisms of resistance?

A1: Resistance to FN-1501, a potent inhibitor of FLT3 and CDK4/6, can arise through several mechanisms. One of the primary and well-documented mechanisms is the overexpression of the ATP-binding cassette superfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1] This protein acts as a drug efflux pump, actively removing FN-1501 from the cancer cells and thereby reducing its intracellular concentration and efficacy.

Beyond this, it is crucial to consider general resistance mechanisms observed for FLT3 and CDK4/6 inhibitors, which are the primary targets of FN-1501. These can be broadly categorized as "on-target" and "off-target" resistance.

  • On-target resistance typically involves genetic alterations in the drug's direct targets. For the FLT3 kinase, this can include secondary point mutations in the kinase domain, such as at the gatekeeper residue F691 or within the activation loop (e.g., D835), which can prevent the binding of the inhibitor.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FLT3 or CDK4/6 activity. Common bypass pathways include the RAS/MAPK and PI3K/AKT/mTOR signaling cascades. Activation of these pathways can sustain cell proliferation and survival even in the presence of effective FN-1501-mediated inhibition of its primary targets.

Q2: How can we experimentally confirm if ABCB1 overexpression is the cause of resistance in our cell line?

A2: To determine if ABCB1 overexpression is mediating resistance to FN-1501 in your experimental model, you can perform a combination of molecular and functional assays:

  • Western Blot Analysis: Compare the protein levels of ABCB1 in your resistant cell line to the parental, sensitive cell line. A significant increase in the ABCB1 protein band in the resistant line is a strong indicator of this resistance mechanism.

  • Quantitative PCR (qPCR): Measure the mRNA expression level of the ABCB1 gene. Increased mRNA levels in the resistant cells would suggest that the upregulation of the transporter is occurring at the transcriptional level.

  • Reversal of Resistance with an ABCB1 Inhibitor: Treat your resistant cells with FN-1501 in combination with a known ABCB1 inhibitor, such as verapamil. A significant potentiation of FN-1501's cytotoxic effect in the presence of the ABCB1 inhibitor would functionally confirm that ABCB1 activity is a major contributor to the observed resistance.

Q3: Our cells have developed resistance to FN-1501, but we do not see an overexpression of ABCB1. What are the next steps to identify the resistance mechanism?

A3: If ABCB1 overexpression is ruled out, the next logical step is to investigate on-target mutations and the activation of bypass signaling pathways.

  • Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domains of FLT3 and CDK4/6 in your resistant and parental cell lines. This will identify any acquired mutations that could interfere with FN-1501 binding.

  • Phospho-protein Western Blot Analysis: Assess the activation status of key downstream signaling molecules in bypass pathways. For the RAS/MAPK pathway, probe for phosphorylated forms of MEK and ERK. For the PI3K/AKT/mTOR pathway, examine the phosphorylation of AKT and S6 ribosomal protein. An increase in the phosphorylation of these proteins in the resistant cells, especially in the presence of FN-1501, would suggest the activation of these bypass pathways.

  • Co-Immunoprecipitation (Co-IP): To investigate alterations in protein-protein interactions that might contribute to resistance, for instance, altered binding of cyclins to CDKs, Co-IP can be employed.

Q4: What are the potential strategies to overcome resistance to FN-1501 and its derivatives?

A4: The strategy to overcome resistance will depend on the identified mechanism:

  • ABCB1 Overexpression: Combination therapy with an ABCB1 inhibitor is a direct approach. Studies have shown that verapamil can effectively reverse ABCB1-mediated resistance to FN-1501.[1]

  • On-Target Mutations: If a specific mutation is identified, consider using a next-generation inhibitor that is designed to be effective against that particular mutant. While specific derivatives of FN-1501 targeting known resistance mutations are not yet publicly detailed, this is a common strategy in drug development.

  • Bypass Pathway Activation: If a bypass pathway is activated, a combination therapy approach targeting a key node in that pathway is recommended.

    • For RAS/MAPK pathway activation , co-treatment with a MEK inhibitor (e.g., trametinib) could be synergistic.

    • For PI3K/AKT/mTOR pathway activation , combining FN-1501 with a PI3K or mTOR inhibitor (e.g., everolimus) may restore sensitivity.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when testing FN-1501.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.
Drug Solubility and Stability Ensure FN-1501 is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells (typically <0.1%). Prepare fresh drug dilutions for each experiment.
Assay Incubation Time Standardize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, CellTiter-Glo).
Plate Edge Effects Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media.

Problem 2: Difficulty in detecting changes in protein phosphorylation by Western blot.

Possible Cause Troubleshooting Step
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Low Protein Concentration Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA) to accurately determine the concentration.
Inefficient Protein Transfer Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Use a positive control lysate known to have high levels of the phosphorylated protein of interest.
Antibody Quality Use phospho-specific antibodies that have been validated for Western blotting. Titrate the antibody concentration to find the optimal signal-to-noise ratio.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of FN-1501 in Sensitive and Resistant Cell Lines

Cell LineParental/ResistantIC50 (µM) for FN-1501Fold Resistance
MCF7Parental0.086 ± 0.011-
MCF7/ADRABCB1-overexpressing1.324 ± 0.10215.4
SW620Parental0.231 ± 0.025-
SW620/AD300ABCB1-overexpressing1.433 ± 0.1176.2
HEK293/pcDNA3.1Parental (vector control)0.264 ± 0.031-
HEK293/ABCB1ABCB1-overexpressing1.319 ± 0.1285.0

Data adapted from a study on ABCB1-mediated resistance to FN-1501.[1]

Table 2: Reversal of FN-1501 Resistance by the ABCB1 Inhibitor Verapamil (VPM)

Cell LineTreatmentIC50 (µM) for FN-1501Reversal Fold
MCF7/ADRFN-15011.324 ± 0.102-
FN-1501 + VPM (5 µM)0.087 ± 0.00915.2
SW620/AD300FN-15011.433 ± 0.117-
FN-1501 + VPM (5 µM)0.259 ± 0.0285.5
HEK293/ABCB1FN-15011.319 ± 0.128-
FN-1501 + VPM (5 µM)0.347 ± 0.0413.8

Data adapted from a study on ABCB1-mediated resistance to FN-1501.[1]

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of FN-1501 (and/or a combination agent) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Western Blot for MAPK Pathway Activation
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total-ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204), and total-MEK1/2 and phospho-MEK1/2 (Ser217/221). Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

cluster_resistance Mechanisms of Resistance to FN-1501 FN-1501 FN-1501 FLT3 FLT3 FN-1501->FLT3 Inhibits CDK4/6 CDK4/6 FN-1501->CDK4/6 Inhibits Proliferation & Survival Proliferation & Survival FLT3->Proliferation & Survival CDK4/6->Proliferation & Survival ABCB1 ABCB1 Drug Efflux Drug Efflux ABCB1->Drug Efflux Mediates Drug Efflux->FN-1501 Reduces intracellular concentration On-Target Mutations On-Target Mutations On-Target Mutations->FLT3 On-Target Mutations->CDK4/6 Bypass Pathways Bypass Pathways Bypass Pathways->Proliferation & Survival Activates

Caption: Overview of FN-1501 action and resistance mechanisms.

cluster_workflow Troubleshooting Workflow for FN-1501 Resistance Observed Resistance Observed Resistance Test ABCB1 Overexpression Test ABCB1 Overexpression Observed Resistance->Test ABCB1 Overexpression ABCB1 Positive ABCB1 Positive Test ABCB1 Overexpression->ABCB1 Positive Yes ABCB1 Negative ABCB1 Negative Test ABCB1 Overexpression->ABCB1 Negative No Combination with ABCB1 Inhibitor Combination with ABCB1 Inhibitor ABCB1 Positive->Combination with ABCB1 Inhibitor Sequence Target Genes Sequence Target Genes ABCB1 Negative->Sequence Target Genes Analyze Bypass Pathways Analyze Bypass Pathways ABCB1 Negative->Analyze Bypass Pathways Mutation Found Mutation Found Sequence Target Genes->Mutation Found Yes No Mutation No Mutation Sequence Target Genes->No Mutation No Pathway Activated Pathway Activated Analyze Bypass Pathways->Pathway Activated Yes No Activation No Activation Analyze Bypass Pathways->No Activation No Use Next-Gen Inhibitor Use Next-Gen Inhibitor Mutation Found->Use Next-Gen Inhibitor No Mutation->Analyze Bypass Pathways Combination with Pathway Inhibitor Combination with Pathway Inhibitor Pathway Activated->Combination with Pathway Inhibitor Re-evaluate Model Re-evaluate Model No Activation->Re-evaluate Model

References

Technical Support Center: Managing FN-1501 Toxicities in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed preclinical toxicology reports for FN-1501 are not publicly available. This information is typically proprietary and submitted to regulatory agencies as part of an Investigational New Drug (IND) application. This technical support guide has been developed based on the known mechanism of action of FN-1501, publicly available data from human clinical trials, and general principles of preclinical toxicology for kinase inhibitors. The troubleshooting advice and protocols provided are intended as a general guide and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is FN-1501 and what is its mechanism of action?

FN-1501 is an investigational small molecule multi-kinase inhibitor.[1][2] Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1][3][4]

  • FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells.[1] Mutations in FLT3 are common in some leukemias, such as Acute Myeloid Leukemia (AML).

  • CDK Inhibition: CDKs are key regulators of the cell cycle.[5][6] By inhibiting CDK2, CDK4, and CDK6, FN-1501 can block cell cycle progression, leading to an anti-proliferative effect in cancer cells.[1][7]

Due to this dual mechanism, FN-1501 has potential therapeutic applications in various cancers.[2]

Q2: What are the known dose-limiting toxicities (DLTs) of FN-1501 in humans?

In a Phase I/II clinical trial (NCT03690154), dose-limiting toxicities were observed at the 226 mg dose level.[8][9] These included:

  • Grade 3 Thrombocytopenia (a significant decrease in platelet count)

  • Grade 3 Infusion-Related Reaction

The Maximum Tolerated Dose (MTD) in this human trial was established at 170 mg.[8][9]

Q3: What were the most common adverse events observed in the clinical trial of FN-1501?

The most frequently reported treatment-emergent adverse events (TEAEs) in the Phase I/II trial were generally Grade 1-2 in severity and included:[10]

  • Fatigue

  • Nausea

  • Diarrhea

Grade 3 or higher events that occurred in at least 5% of patients included diarrhea and hyponatremia (low sodium levels).[9]

Q4: Based on the clinical findings, how can I monitor for potential toxicities in my preclinical models?

Given the clinical data, researchers using FN-1501 in animal models should implement robust monitoring for:

  • Hematological Toxicities: Conduct regular complete blood counts (CBCs) with differentials, paying close attention to platelet, neutrophil, and red blood cell counts.

  • Gastrointestinal Distress: Monitor for signs such as diarrhea, weight loss, and changes in food and water intake.

  • General Health: Perform daily cage-side observations for signs of fatigue, lethargy, or other changes in behavior.

  • Infusion Site Reactions (for IV administration): If administering intravenously, monitor the injection site for any signs of local reaction.

  • Metabolic Changes: Include serum chemistry panels in your monitoring plan to check for electrolyte imbalances like hyponatremia.

Q5: What general toxicities might be expected from a FLT3/CDK inhibitor in preclinical models?

In addition to the clinically observed effects, inhibitors of FLT3 and CDKs can theoretically lead to other toxicities in preclinical models due to their roles in normal cell function. These may include:

  • Myelosuppression: As both FLT3 and CDKs are involved in hematopoietic cell proliferation, a reduction in bone marrow activity is a potential on-target toxicity.

  • Cardiovascular Effects: Some kinase inhibitors have been associated with cardiovascular toxicities.[11][12] Monitoring of cardiovascular parameters in non-rodent models (e.g., dogs) may be warranted in longer-term studies.[12]

  • Hepatotoxicity: The liver is a common site of drug metabolism and can be susceptible to toxicity. Monitoring liver function tests (e.g., ALT, AST) is advisable.

Troubleshooting Guides for Preclinical Studies

This section provides guidance for specific issues that may arise during in vivo experiments with FN-1501.

Issue 1: An animal in my study is showing signs of hematological toxicity (e.g., thrombocytopenia).

  • Immediate Action:

    • Confirm the finding with a repeat CBC.

    • If severe, consider a dose interruption or reduction for that animal or cohort.

    • Provide supportive care as recommended by veterinary staff.

  • Troubleshooting Steps:

    • Review Dosing: Is the administered dose approaching a potential toxic threshold? This may be the MTD for your specific model and strain.

    • Evaluate Schedule: Could the dosing schedule (e.g., daily vs. intermittent) be contributing to cumulative toxicity?

    • Necropsy and Histopathology: In terminal studies, ensure bone marrow smears and histopathology of the spleen and bone marrow are conducted to assess myelosuppression.

Issue 2: An animal is experiencing significant weight loss and gastrointestinal distress.

  • Immediate Action:

    • Record the severity and frequency of symptoms (e.g., grade of diarrhea, percentage of body weight loss).

    • Provide supportive care, such as hydration and nutritional supplements, in consultation with veterinary staff.

    • Consider a temporary dose interruption until symptoms resolve.

  • Troubleshooting Steps:

    • Dose Reduction: If the issue is observed across a cohort, consider reducing the dose for subsequent treatment cycles.

    • Vehicle Control: Ensure that the vehicle used for FN-1501 administration is not contributing to the observed GI effects.

    • Pathology: At the end of the study, perform a gross necropsy and histopathological examination of the gastrointestinal tract to identify any drug-related changes.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events from the FN-1501 Phase I/II Clinical Trial (NCT03690154)

Adverse Event CategoryMost Common Events (All Grades)Dose-Limiting Toxicities (Grade ≥3)Other Grade ≥3 Events (in ≥5% of patients)
General Fatigue (34%)Infusion-Related Reaction-
Gastrointestinal Nausea (32%), Diarrhea (26%)-Diarrhea
Hematological -Thrombocytopenia-
Metabolic --Hyponatremia

Data compiled from the publication on the NCT03690154 clinical trial.[8][9]

Generalized Experimental Protocols

The following are generalized protocols that can serve as a starting point for preclinical toxicity assessment of a kinase inhibitor like FN-1501.

Protocol 1: General Maximum Tolerated Dose (MTD) Study in Rodents

  • Objective: To determine the MTD of FN-1501 in a specific rodent model (e.g., BALB/c mice).

  • Animal Model: Use a sufficient number of animals (e.g., 3-5 per sex per group) for statistical power.

  • Dose Escalation:

    • Begin with a low dose, estimated from in vitro efficacy data.

    • Employ a dose escalation scheme (e.g., a modified Fibonacci sequence or 100% increments until signs of toxicity appear, then smaller increments).

    • Administer FN-1501 via the intended experimental route and schedule for a defined period (e.g., 14-28 days).

  • Monitoring:

    • Daily: Clinical observations for signs of toxicity, body weight, and food/water consumption.

    • Weekly: Complete blood counts (CBCs) and serum chemistry panels.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs) or mortality. The No-Observed-Adverse-Effect Level (NOAEL) should also be determined.[13]

  • Pathology: At the end of the study, perform a full gross necropsy and histopathological analysis of major organs.

Protocol 2: Monitoring Hematological Toxicity in Preclinical Models

  • Objective: To characterize the potential hematological toxicity of FN-1501.

  • Blood Collection:

    • Collect baseline blood samples from all animals before the first dose.

    • Collect subsequent samples at regular intervals (e.g., weekly) and at the study endpoint. Use appropriate collection sites and techniques (e.g., submandibular or saphenous vein).

  • Analysis:

    • Perform a CBC with a differential count to assess red blood cells, white blood cells (neutrophils, lymphocytes, etc.), and platelets.

  • Data Interpretation:

    • Compare treatment group values to the vehicle control group.

    • Analyze the time course and dose-dependency of any observed changes.

    • Correlate hematological findings with histopathology of the bone marrow and spleen.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates FN1501 FN-1501 FN1501->FLT3 Inhibits

Caption: The FLT3 signaling pathway and the inhibitory action of FN-1501.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds Rb Rb CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits Rb:e->E2F:w Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_E CDK2 CyclinE->CDK2_E Binds DNA_Synth DNA Synthesis CDK2_E->DNA_Synth Initiates CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Binds CDK2_A->E2F Inhibits FN1501 FN-1501 FN1501->CDK46 Inhibits FN1501->CDK2_E Inhibits FN1501->CDK2_A Inhibits

Caption: The CDK/Cell Cycle pathway and the inhibitory action of FN-1501.

Preclinical_Tox_Workflow cluster_planning Study Planning cluster_invivo In-Life Phase cluster_analysis Post-Life Analysis cluster_reporting Reporting DoseRange Dose Range Finding (Acute Toxicity) Protocol Protocol Development (e.g., 28-day study) DoseRange->Protocol Dosing Drug Administration (Vehicle Control + 3 Dose Levels) Protocol->Dosing Monitoring Daily Clinical Observations Weekly Body Weights & Blood Draws Dosing->Monitoring Necropsy Gross Necropsy Monitoring->Necropsy ClinPath Clinical Pathology (Hematology & Serum Chemistry) Monitoring->ClinPath Histo Histopathology Necropsy->Histo Analysis Data Analysis & Interpretation Histo->Analysis ClinPath->Analysis Report Final Toxicology Report (NOAEL & MTD Determination) Analysis->Report

Caption: Generalized workflow for a preclinical toxicology study.

Dose_Escalation start Start with Dose Level 1 enroll3 Enroll 3 Animals start->enroll3 dlt_obs Observe for DLTs in Cycle 1 enroll3->dlt_obs no_dlt 0/3 Animals with DLTs dlt_obs->no_dlt No DLTs one_dlt 1/3 Animals with DLT dlt_obs->one_dlt 1 DLT two_plus_dlt ≥2/3 Animals with DLTs dlt_obs->two_plus_dlt ≥2 DLTs escalate Escalate to Next Dose Level no_dlt->escalate enroll_plus_3 Enroll 3 More Animals to Same Dose Level one_dlt->enroll_plus_3 mtd MTD Exceeded Previous Level is MTD two_plus_dlt->mtd dlt_obs2 Observe Expanded Cohort for DLTs enroll_plus_3->dlt_obs2 one_of_six_dlt ≤1/6 Animals with DLTs dlt_obs2->one_of_six_dlt No new DLTs two_plus_of_six_dlt ≥2/6 Animals with DLTs dlt_obs2->two_plus_of_six_dlt Additional DLTs one_of_six_dlt->escalate two_plus_of_six_dlt->mtd escalate->enroll3

Caption: Logic diagram for a typical 3+3 dose escalation study design.

References

Technical Support Center: Assessing the Cell Permeability of FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the cell permeability of FN-1501-propionic acid. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it important for a compound like this compound?

A1: Cell permeability is the ability of a compound to cross the cell membrane and enter the cytoplasm.[1][2] This is a critical property for drugs like FN-1501, a multi-kinase inhibitor, that act on intracellular targets.[3][4][5] For this compound to be effective, it must reach its target kinases within the cell. Poor permeability can lead to reduced efficacy and low bioavailability.[2][6]

Q2: What are the common methods for assessing the cell permeability of a small molecule like this compound?

A2: Several methods can be used to assess the cell permeability of small molecules:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. It's useful for initial screening.[2][7][8]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium. It is considered a gold standard for predicting human oral drug absorption and can assess both passive diffusion and active transport.[2][7][8]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another cell-based assay that uses kidney epithelial cells and is often used to identify substrates of efflux transporters.[2]

  • Cellular Uptake Assays: These assays directly measure the amount of a compound inside cells, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Q3: How do I choose the right permeability assay for this compound?

A3: The choice of assay depends on your research question:

  • For a quick and high-throughput assessment of passive permeability, PAMPA is a good starting point.

  • To understand both passive diffusion and the potential involvement of transporters, and to predict oral bioavailability, the Caco-2 assay is more appropriate.[8]

  • If you suspect this compound might be a substrate for efflux pumps, the MDCK assay (often using cells overexpressing specific transporters) can be very informative.[2]

  • To quantify the intracellular concentration of the compound, a direct cellular uptake assay using LC-MS/MS would be the most direct method.

Troubleshooting Guides

Issue 1: I am seeing very low permeability for this compound in the PAMPA assay.

  • Possible Cause: The propionic acid moiety may increase the polarity of the molecule, hindering its ability to passively diffuse across the lipid membrane.

  • Troubleshooting Steps:

    • Verify Compound Solubility: Ensure that this compound is fully dissolved in the donor buffer. Precipitation will lead to artificially low permeability values.[7] Consider using a co-solvent if solubility is an issue, but be sure to validate that the solvent itself does not affect the artificial membrane's integrity.[7]

    • Check Membrane Integrity: Inspect the artificial membrane for any defects before starting the experiment.[2]

    • Include Control Compounds: Always run well-characterized high and low permeability control compounds to validate your assay setup.

Issue 2: The permeability of this compound is high in the apical-to-basolateral direction but very low in the basolateral-to-apical direction in my Caco-2 assay.

  • Possible Cause: This suggests that this compound may be a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cells.

  • Troubleshooting Steps:

    • Use Efflux Pump Inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil).[7] A significant increase in the apical-to-basolateral permeability and a decrease in the efflux ratio would confirm that it is a P-gp substrate.[7]

    • Test a Range of Concentrations: Efflux transporters can become saturated at high substrate concentrations.[2] Testing a range of this compound concentrations may reveal concentration-dependent permeability.[2]

Issue 3: I am observing high variability in my Caco-2 permeability results between experiments.

  • Possible Cause: Inconsistent Caco-2 monolayer integrity is a common source of variability.

  • Troubleshooting Steps:

    • Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER values of your Caco-2 monolayers to ensure they are confluent and have formed tight junctions before starting the permeability experiment.[2][9] Only use monolayers that meet your pre-defined TEER acceptance criteria.

    • Standardize Cell Culture Conditions: Use cells within a defined passage number range and maintain consistent cell culture conditions (e.g., seeding density, media composition, incubation time) to minimize variability in transporter expression.[6]

    • Check Compound Stability: Assess the stability of this compound in the assay buffer at 37°C over the duration of the experiment.[7] Degradation of the compound will lead to inaccurate permeability measurements.

Quantitative Data Summary

The following table presents hypothetical permeability data for this compound compared to control compounds.

CompoundAssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability Class
This compound PAMPA 2.5N/AModerate
This compound Caco-2 (A-B) 1.85.2Low to Moderate
This compound + Verapamil Caco-2 (A-B) 6.51.1High
Propranolol (High Permeability Control) Caco-2 (A-B) 25.01.0High
Atenolol (Low Permeability Control) Caco-2 (A-B) 0.51.2Low

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor and donor plates

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting the membrane.

  • Add 200 µL of PBS to each well of the acceptor plate.

  • Carefully place the PAMPA membrane plate onto the acceptor plate.

  • Add 200 µL of the donor solution to each well of the donor (membrane) plate.[2]

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.[7]

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[2][7]

  • After incubation, carefully separate the plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Caco-2 Permeability Assay

This protocol describes the assessment of this compound permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • TEER meter

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the TEER. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • For Apical-to-Basolateral (A-B) Permeability: Add the dosing solution containing this compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral-to-Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantify the concentration of this compound in the samples using a validated analytical method.

  • Calculate the Papp value for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis A Prepare this compound stock solution C Perform PAMPA or Caco-2 Assay A->C B Prepare assay buffers and control solutions B->C D Quantify compound concentration (LC-MS/MS) C->D E Calculate Papp and Efflux Ratio D->E F Data Interpretation and Permeability Classification E->F

Caption: Generalized workflow for assessing the cell permeability of a compound.

Signaling_Pathway cluster_cell Cell FN1501 This compound (extracellular) Membrane Cell Membrane FN1501->Membrane FN1501_intra This compound (intracellular) Membrane->FN1501_intra Permeation CDK CDK2/4/6 FN1501_intra->CDK Inhibition FLT3 FLT3 FN1501_intra->FLT3 Inhibition Proliferation Cell Proliferation CDK->Proliferation Apoptosis Apoptosis CDK->Apoptosis Suppression FLT3->Proliferation

Caption: Hypothetical intracellular signaling pathway affected by FN-1501.

References

Optimizing incubation time for FN-1501-propionic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FN-1501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with FN-1501.

Frequently Asked Questions (FAQs)

Q1: What is FN-1501 and what is its mechanism of action?

A1: FN-1501 is a potent small molecule multi-kinase inhibitor.[1][2] Its primary targets are Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and cellular proliferation, leading to apoptosis (programmed cell death) in cancer cells that overexpress these targets.[1][2] FLT3 is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][2]

Q2: What are the typical applications of FN-1501 in a research setting?

A2: FN-1501 is primarily investigated for its antineoplastic (anti-cancer) activity.[2][3] Researchers use it in in vitro and in vivo studies to explore its therapeutic potential against various solid tumors and leukemias, particularly those with anomalies in FLT3 or dependency on the CDK4/6 pathway.[5]

Q3: What is a recommended starting concentration for FN-1501 in cell culture experiments?

A3: The optimal concentration of FN-1501 is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular model. Based on its high potency, a starting range for a dose-response study could be from low nanomolar (nM) to micromolar (µM) concentrations. For reference, the IC50 values for its primary targets are in the low nanomolar range.[3][4]

Q4: How should I determine the optimal incubation time for FN-1501 treatment?

A4: The ideal incubation time depends on the biological question being addressed.[6][7]

  • Short-term incubation (minutes to a few hours): Sufficient for observing acute effects on signaling pathways, such as changes in protein phosphorylation (e.g., downstream targets of CDK2/4/6 or FLT3).[7]

  • Long-term incubation (24 to 72 hours or longer): Typically required for assessing effects on cell viability, proliferation, apoptosis, and changes in gene or protein expression.[6][8]

A time-course experiment is the most effective method to determine the optimal incubation period for your specific assay.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of FN-1501 treatment. Incubation time is too short. For endpoints like cell viability or changes in gene expression, longer incubation times (e.g., 24, 48, 72 hours) may be necessary.[6] Consider performing a time-course experiment.
Drug concentration is too low. Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.
Cell line is not sensitive to FN-1501. FN-1501 is most effective against cell lines dependent on CDK2/4/6 or FLT3 signaling. Confirm the expression and activation status of these targets in your cell model.
High levels of cell death, even at low concentrations. Incubation time is too long. Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours).
Drug concentration is too high. Use a lower range of concentrations in your dose-response experiments.
Inconsistent results between experiments. Variability in cell health and density. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before starting the treatment.
Degradation of FN-1501. Prepare fresh stock solutions of FN-1501 for each experiment and store them according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of FN-1501 against its primary kinase targets.

Target Kinase IC50 (nM)
FLT30.28
CDK4/cyclin D10.85
CDK6/cyclin D11.96
CDK2/cyclin A2.47
Data sourced from MedChemExpress and Selleck Chemicals.[3][4]

Experimental Protocols

Protocol: Determining Optimal Incubation Time using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • FN-1501 Preparation and Treatment:

    • Prepare a series of dilutions of FN-1501 in complete cell culture medium. It is advisable to use a concentration around the previously determined IC50 value for your cell line.

    • Include appropriate controls: untreated cells and vehicle-only treated cells (e.g., DMSO, if used as a solvent).

    • Remove the old medium from the cells and add the medium containing the different FN-1501 dilutions.

  • Time-Course Incubation:

    • Incubate the plates for a range of time points. A common starting range is 12, 24, 48, and 72 hours.

  • Cell Viability Assessment (MTT Assay Example):

    • At the end of each incubation period, add MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-only control for each time point.

    • Plot cell viability against the incubation time to identify the time point that provides the most robust and reproducible effect for your experimental goals.

Visualizations

FN1501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cyclins Cell Cycle Progression FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Binds and Activates RAS_RAF_MAPK RAS/RAF/MAPK Pathway FLT3_Receptor->RAS_RAF_MAPK Activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway FLT3_Receptor->JAK_STAT Activates CyclinD_CDK46 Cyclin D-CDK4/6 G1_S_Transition G1/S Phase Transition CyclinD_CDK46->G1_S_Transition Promotes CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->G1_S_Transition Promotes FN1501 FN-1501 FN1501->FLT3_Receptor Inhibits FN1501->CyclinD_CDK46 Inhibits FN1501->CyclinA_CDK2 Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation_Survival Promotes PI3K_AKT->Proliferation_Survival Promotes JAK_STAT->Proliferation_Survival Promotes

Caption: FN-1501 inhibits FLT3 and CDK2/4/6 signaling pathways.

Incubation_Time_Optimization_Workflow Start Start: Determine Experimental Goal (e.g., Cell Viability, Protein Expression) Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Prepare_Drug Prepare FN-1501 at a Fixed Concentration (e.g., IC50) Seed_Cells->Prepare_Drug Treat_Cells Treat Cells with FN-1501 Prepare_Drug->Treat_Cells Incubate Incubate for Different Durations (e.g., 12h, 24h, 48h, 72h) Treat_Cells->Incubate Assay Perform Desired Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data and Compare Time Points Assay->Analyze Decision Is the Optimal Time Point Identified? Analyze->Decision End End: Use Optimal Incubation Time for Future Experiments Decision->End Yes Refine Refine Time Points and Repeat Decision->Refine No Refine->Seed_Cells

References

Technical Support Center: Synthesis of 1-H-Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-H-pyrazole-3-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-H-pyrazole-3-carboxamide derivatives?

A1: The most common synthetic strategy involves a two-stage process:

  • Formation of the 1-H-pyrazole-3-carboxylic acid core: This is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[1] Variations include using α,β-unsaturated aldehydes and ketones as starting materials.[2]

  • Amide bond formation: The resulting pyrazole-3-carboxylic acid is then coupled with a desired amine. This is often accomplished by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.[3][4] Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid.[5]

Q2: I am obtaining a mixture of regioisomers during the pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[7] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[6]

Several strategies can be employed to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact the isomeric ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some cases.[6]

  • pH Control: Adjusting the pH of the reaction mixture can alter the reaction pathway. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[6]

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically hinder the reaction at one of the carbonyl centers, thereby directing the synthesis towards a single regioisomer.[6]

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:[7]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which consume starting materials and complicate purification.[7] Hydrazine derivatives can also degrade over time, so using a fresh or recently purified reagent is advisable.[7]

  • Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and temperature.[7]

  • Incomplete Cyclization: In some instances, stable intermediates may form that do not readily cyclize to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote cyclization.[6]

Q4: The amide coupling step is problematic, resulting in low yields or decomposition. What should I consider?

A4: Challenges in the amide coupling step often relate to the activation of the carboxylic acid and the stability of the reactants and products.

  • Choice of Coupling Reagent: For direct coupling of the carboxylic acid and amine, a variety of reagents are available, such as HATU, HBTU, and EDC, often used in combination with an additive like HOBt.[5] The choice of reagent can be critical, and screening different coupling agents may be necessary.

  • Acid Chloride Formation: If proceeding via an acid chloride, ensure complete conversion of the carboxylic acid. The use of reagents like thionyl chloride or oxalyl chloride is common.[3][8] The acid chloride should be used immediately as it can be sensitive to moisture.

  • Reaction Conditions: Amide coupling reactions are often sensitive to temperature and solvent. Running the reaction at 0°C to room temperature is common. The choice of a suitable solvent that dissolves both the pyrazole carboxylic acid and the amine is crucial. Anhydrous conditions are often necessary.

  • Solubility Issues: If the starting materials have poor solubility in common organic solvents, the reaction may be sluggish. In such cases, using a co-solvent or switching to a more polar aprotic solvent like DMF or DMSO might be beneficial. However, be aware that these solvents can sometimes interfere with the reaction or complicate purification.

Troubleshooting Guides

Issue 1: Formation of Unexpected Byproducts in Pyrazole Synthesis

Observed ByproductPlausible Cause & MechanismSuggested Solution
Pyrazoline Incomplete oxidation of the pyrazoline intermediate, which is often formed during the cyclocondensation of α,β-unsaturated ketones with hydrazines.Introduce an oxidizing agent (e.g., air, I₂, DDQ) or adjust reaction conditions to promote aromatization.
Ring-Opened Products The pyrazole ring can be susceptible to ring-opening under strongly basic conditions, particularly via deprotonation at the C3 position.Avoid the use of strong bases if possible. If a base is necessary, consider using a milder, non-nucleophilic base.
Discolored Reaction Mixture Often due to impurities in the hydrazine starting material, especially with hydrazine salts like phenylhydrazine hydrochloride.[7] These impurities can be colored or can form colored byproducts.Use freshly purified hydrazine. If using a hydrazine salt, the addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[7] Charcoal treatment of the crude product can sometimes remove colored impurities.[7]

Issue 2: Difficulties in Product Purification

ProblemPotential CauseRecommended Action
Separation of Regioisomers Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18, Phenyl-Hexyl) and an optimized mobile phase.[9][10] For column chromatography, careful selection of the eluent system is critical; sometimes a small change in the solvent ratio or the addition of a third solvent can improve separation.[11]
Removal of Coupling Reagent Byproducts Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can co-elute with the desired product.For urea byproducts, filtration is often effective as they are typically insoluble in many organic solvents. Aqueous workup with dilute acid and/or base can help remove many coupling reagent residues.
Broad Peaks or Tailing in Chromatography The amide product may interact strongly with the silica gel, or the sample may be overloaded on the column.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the column is not overloaded with the crude product.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

SolventDielectric Constant (ε)Regioisomeric Ratio (Product A : Product B)Reference
Toluene2.4Varies, often poor selectivity[12]
Dichloromethane9.1Moderate selectivity[12]
Ethanol24.6Good selectivity, often favoring one isomer[7][12]
2,2,2-Trifluoroethanol (TFE)26.7High selectivity[6]
Acetic Acid6.2High selectivity, can favor a different isomer than alcohols[12]
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical BaseAdvantagesDisadvantages
DCCHOBt-Inexpensive, effectiveForms insoluble DCU byproduct, can cause epimerization
EDCHOBtDIPEAWater-soluble byproduct, good for aqueous mediaCan be less reactive than other uronium salts
HATU-DIPEAHigh reactivity, low epimerizationExpensive, can be difficult to remove byproducts
HBTUHOBtDIPEAHigh reactivity, widely usedCan form guanidinium byproduct with the amine
PyBOPHOBtDIPEAEffective for hindered couplingsByproducts can be difficult to remove

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-H-Pyrazole-3-Carboxylic Acid via Knorr Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base such as sodium acetate may be added.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Protocol 2: General Procedure for the Synthesis of 1-H-Pyrazole-3-Carboxamide via the Acid Chloride

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-H-pyrazole-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[3][8] Add oxalyl chloride (2.0-3.0 equivalents) or thionyl chloride (excess) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0°C and add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_pyrazole_synthesis Step 1: Pyrazole Core Synthesis cluster_amide_formation Step 2: Amide Formation start1 1,3-Dicarbonyl Compound reaction1 Cyclocondensation (e.g., Knorr Synthesis) start1->reaction1 start2 Hydrazine Derivative start2->reaction1 pitfall1 Pitfall: Regioisomer Formation reaction1->pitfall1 intermediate 1-H-Pyrazole-3-Carboxylic Acid reaction1->intermediate Desired Product pitfall1->intermediate Mixture of Products reaction2 Amide Coupling (e.g., via Acid Chloride or Coupling Reagent) intermediate->reaction2 start3 Amine start3->reaction2 pitfall2 Pitfall: Low Yield/ Decomposition reaction2->pitfall2 final_product 1-H-Pyrazole-3-Carboxamide Derivative reaction2->final_product Purified Product pitfall2->final_product Impurities

Caption: General workflow for the synthesis of 1-H-pyrazole-3-carboxamide derivatives.

Troubleshooting_Tree start Low Yield in Pyrazole Synthesis q1 Are starting materials pure? start->q1 sol1 Purify 1,3-dicarbonyl and hydrazine. Use fresh hydrazine. q1->sol1 No q2 Is regioselectivity an issue? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize solvent (e.g., TFE). Adjust pH (acidic/basic). Consider sterically hindered hydrazine. q2->sol2 Yes q3 Have reaction conditions been optimized? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen temperature, solvent, and reaction time. Monitor by TLC/LC-MS. Check stoichiometry. q3->sol3 No end_node Yield Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low yield in pyrazole synthesis.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of FN-1501-Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of FN-1501-propionic acid.

I. FAQs: Understanding this compound and Bioavailability

This section addresses common questions regarding the properties of this compound and the general principles of bioavailability enhancement.

Question Answer
What is FN-1501 and this compound? FN-1501 is a potent multi-kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] this compound is a derivative that has been used as a ligand for developing Proteolysis Targeting Chimeras (PROTACs) to degrade CDK2/9.[5][6]
Why is enhancing bioavailability important for FN-1501? A clinical trial with intravenous FN-1501 was terminated early, underscoring the need for a more feasible oral formulation to achieve and sustain anti-tumor activity.[7] Enhancing oral bioavailability is crucial for developing patient-friendly and effective therapies.
What are the main factors limiting oral bioavailability? The primary barriers to oral bioavailability are poor aqueous solubility and low permeability across the gastrointestinal tract.[8] For many new chemical entities, these are significant hurdles in drug development.[9]
What general strategies can be employed to enhance the bioavailability of poorly soluble compounds? Common methods include particle size reduction (micronization, nanosuspension), use of surfactants, salt formation, pH adjustment of the microenvironment, creating solid dispersions, and utilizing lipid-based formulations.[8][10][11][12]

II. Troubleshooting Guide: Common Issues in Bioavailability Enhancement Experiments

This guide provides a structured approach to troubleshooting common experimental challenges.

Observed Problem Potential Cause Suggested Solution
Low and variable drug exposure in plasma after oral administration. Poor dissolution of this compound in gastrointestinal fluids.1. Particle Size Reduction: Attempt micronization or nanosuspension to increase the surface area for dissolution.[8][12] 2. Formulation with Surfactants: Incorporate surfactants in the formulation to improve wetting and dissolution.[12] 3. Amorphous Solid Dispersion: Prepare a solid dispersion of the compound in a polymer carrier to maintain it in a higher energy, more soluble amorphous state.[9]
Precipitation of the compound in the gastrointestinal tract. The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.1. pH-controlled Formulation: Develop an enteric-coated formulation that dissolves only at the higher pH of the small intestine. 2. Use of Buffers: Include buffering agents in the formulation to maintain a favorable local pH for solubility.[12]
High first-pass metabolism observed. The compound is extensively metabolized in the liver before reaching systemic circulation.1. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to promote lymphatic absorption, which can bypass the liver.[9][11] 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution method does not accurately mimic the complex environment of the gastrointestinal tract.1. Biorelevant Dissolution Media: Use dissolution media that simulate fasted and fed state intestinal fluids (FaSSIF and FeSSIF). 2. Consider Permeability: If dissolution is good, low permeability might be the limiting factor. Conduct Caco-2 permeability assays to assess this.

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to enhancing bioavailability.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or similar wet milling equipment

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Prepare a slurry of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the milling media to the slurry at a specified ratio (e.g., 1:1 by volume).

  • Mill the mixture at a set speed (e.g., 2000 rpm) for a predetermined time (e.g., 4-8 hours), with cooling to prevent overheating.

  • Periodically withdraw samples to measure the particle size distribution until the desired size (e.g., < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media by sieving.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: In Vitro Dissolution Testing in Biorelevant Media

Objective: To assess the dissolution profile of different this compound formulations in media that simulate the gastrointestinal tract.

Materials:

  • This compound formulations (e.g., pure compound, nanosuspension, solid dispersion)

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Fed State Simulated Intestinal Fluid (FeSSIF) powder

  • USP dissolution apparatus (e.g., Apparatus II - paddle)

  • HPLC for drug quantification

Procedure:

  • Prepare FaSSIF and FeSSIF media according to the supplier's instructions.

  • Set up the dissolution apparatus with the appropriate medium (e.g., 500 mL of FaSSIF) at 37°C and a paddle speed of 75 rpm.

  • Add a precisely weighed amount of the this compound formulation to each dissolution vessel.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately through a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Analyze the concentration of dissolved this compound in the filtered samples by a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

IV. Visualizations

Signaling Pathway of FN-1501

FN1501_Pathway FN1501 FN-1501 FLT3 FLT3 FN1501->FLT3 CDK2 CDK2/Cyclin A FN1501->CDK2 CDK4 CDK4/Cyclin D1 FN1501->CDK4 CDK6 CDK6/Cyclin D1 FN1501->CDK6 Proliferation Tumor Cell Proliferation FLT3->Proliferation Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle Inhibition CDK4->CellCycle Inhibition CDK6->CellCycle Inhibition CellCycle->Proliferation Leads to Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Proliferation Induces Apoptosis

Caption: Mechanism of action of FN-1501 targeting FLT3 and CDKs.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Strategies Start->Formulation ParticleSize Particle Size Reduction (Micronization/Nanosuspension) Formulation->ParticleSize SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion LipidBased Lipid-Based Formulation (e.g., SEDDS) Formulation->LipidBased InVitro In Vitro Characterization ParticleSize->InVitro SolidDispersion->InVitro LipidBased->InVitro Dissolution Dissolution Testing (Biorelevant Media) InVitro->Dissolution Permeability Permeability Assay (e.g., Caco-2) InVitro->Permeability InVivo In Vivo PK Studies Dissolution->InVivo Permeability->InVivo AnimalModel Oral Administration to Animal Model InVivo->AnimalModel Analysis Analyze Plasma Concentration vs. Time AnimalModel->Analysis End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: A typical workflow for developing and testing new formulations.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Logic Problem Low Oral Bioavailability IsDissolutionLimited Is Dissolution Rate-Limiting? Problem->IsDissolutionLimited YesDissolution Yes IsDissolutionLimited->YesDissolution NoDissolution No IsDissolutionLimited->NoDissolution EnhanceDissolution Strategies: - Particle Size Reduction - Solid Dispersions - Surfactants YesDissolution->EnhanceDissolution IsPermeabilityLimited Is Permeability Rate-Limiting? NoDissolution->IsPermeabilityLimited YesPermeability Yes IsPermeabilityLimited->YesPermeability NoPermeability No IsPermeabilityLimited->NoPermeability EnhancePermeability Strategies: - Permeation Enhancers - Lipid Formulations YesPermeability->EnhancePermeability IsMetabolismLimited Is First-Pass Metabolism High? NoPermeability->IsMetabolismLimited YesMetabolism Yes IsMetabolismLimited->YesMetabolism EnhanceMetabolism Strategies: - Prodrug Approach - Lymphatic Targeting YesMetabolism->EnhanceMetabolism

Caption: A decision tree for troubleshooting low bioavailability.

References

Preventing the degradation of FN-1501-propionic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of FN-1501-propionic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. If in solution, aliquot and store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles. For short-term storage of solutions, -20°C is suitable for up to one month.[1]

Q2: How should I handle the compound to minimize degradation?

A2: Handle the compound in a well-ventilated area, avoiding contact with skin and eyes.[2][3] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4] For sensitive compounds, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the signs of potential degradation of this compound?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, chemical degradation often occurs without visible changes. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to assess purity.[5]

Q4: Is this compound sensitive to light?

Q5: What solvents are suitable for dissolving and storing this compound?

A5: FN-1501 has been shown to be soluble in DMSO.[1][7] When preparing stock solutions, use fresh, high-purity, anhydrous solvents to minimize the risk of hydrolysis. For long-term storage in solution, ensure the solvent is appropriate for the intended experimental use and will not react with the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Compound degradation due to improper storage.1. Verify storage conditions (temperature, light protection). 2. Assess the purity of the compound using a validated analytical method like HPLC. 3. If degradation is confirmed, use a fresh, unexpired vial of the compound.
Unexpected peaks in analytical chromatogram (e.g., HPLC). Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Characterize the unknown peaks using techniques like Mass Spectrometry (MS). 3. Review storage and handling procedures to identify the source of degradation.
Difficulty dissolving the compound. Partial degradation leading to less soluble byproducts or use of improper solvent.1. Ensure the use of a recommended and appropriate solvent. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, it may indicate compound degradation, and a fresh sample should be used.
Inconsistent experimental results between different batches. Variation in the stability and purity of different batches.1. Always record the lot number of the compound used. 2. Perform a purity check on each new batch before use. 3. Adhere strictly to standardized storage and handling protocols for all batches.

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature (Solid) -20°C (long-term)To minimize the rate of chemical reactions that lead to degradation.
Temperature (In Solution) -80°C (long-term)To significantly slow down potential degradation pathways in solution.
Light Exposure Minimize; Store in amber vialsTo prevent photolytic degradation.
Humidity Store in a dry environmentTo prevent hydrolysis of susceptible functional groups.
Atmosphere Consider inert gas for highly sensitive applicationsTo prevent oxidation.
Container Tightly sealed, appropriate material (e.g., glass)To prevent contamination and reaction with container material.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[6][8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solid compound and a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) for a defined period, as per ICH Q1B guidelines.

  • Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a validated HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

    • Use Mass Spectrometry (MS) coupled with HPLC to identify the mass of the degradation products, which can help in elucidating their structures.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of any degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from any impurities (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength where the compound has maximum absorbance, determined by a UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to a known concentration.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Calculate the area of the main peak and any impurity peaks.

    • Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

logical_relationship cluster_0 Troubleshooting Degradation Start Inconsistent Experimental Results or Suspected Degradation CheckStorage Review Storage Conditions (Temp, Light, Humidity) Start->CheckStorage AnalyticalTest Perform Purity Analysis (HPLC) CheckStorage->AnalyticalTest Compare Compare to Reference Standard or Initial Batch AnalyticalTest->Compare DegradationConfirmed Degradation Confirmed? Compare->DegradationConfirmed IdentifySource Investigate Potential Causes (Handling, Solvent, etc.) DegradationConfirmed->IdentifySource Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No UseNew Discard and Use Fresh Compound IdentifySource->UseNew CheckOther Investigate Other Experimental Variables NoDegradation->CheckOther

Caption: Troubleshooting workflow for investigating this compound degradation.

experimental_workflow cluster_1 Stability Testing Workflow cluster_stress Forced Degradation cluster_longterm Long-Term Stability Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Storage Store at Recommended Conditions (-20°C or -80°C) Prep->Storage Analysis Analyze by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Timepoints Sample at T=0, 3, 6, 12 months Storage->Timepoints Timepoints->Analysis Data Compare Data and Identify Degradants Analysis->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for stability testing of this compound.

signaling_pathway cluster_2 Potential Degradation Pathways cluster_degradants Degradation Products FN1501 This compound HydrolysisProduct Hydrolysis Product (cleavage of propionic acid) FN1501->HydrolysisProduct H₂O / H⁺ or OH⁻ OxidationProduct Oxidation Product (e.g., at aromatic rings) FN1501->OxidationProduct Oxidizing Agent (e.g., H₂O₂) PhotolysisProduct Photolysis Product FN1501->PhotolysisProduct Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

References

Quality control measures for synthesized FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized FN-1501-propionic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control of this compound.

Issue IDProblemPotential CausesRecommended Actions
QC-001 Inconsistent Purity by HPLC - Incomplete reaction or side reactions during synthesis.- Degradation of the compound.- Issues with the HPLC method (e.g., column, mobile phase).- Review the synthesis protocol for potential sources of impurities.- Perform stress testing (e.g., heat, light, pH) to assess stability.- Verify HPLC method parameters and ensure column integrity.
QC-002 Unexpected Peaks in Mass Spectrometry - Presence of residual solvents, starting materials, or by-products.- Formation of adducts in the ion source.- Analyze the synthesis reaction mixture by LC-MS to identify intermediates and by-products.- Optimize MS parameters to minimize adduct formation.
QC-003 Poor Solubility - Incorrect solvent or pH.- Crystalline form of the compound.- Test solubility in a range of pharmaceutically acceptable solvents.- Characterize the solid-state properties (e.g., polymorphism) of the material.
QC-004 Discrepancies in Potency Assay - Inaccurate quantification of the compound.- Degradation of the compound in the assay medium.- Interference from impurities.- Use a qualified reference standard for quantification.- Assess the stability of the compound under assay conditions.- Purify the compound to remove interfering impurities.

Frequently Asked Questions (FAQs)

1. What are the recommended analytical techniques for assessing the purity of synthesized this compound?

The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide information on certain impurities.

2. What are the expected physicochemical properties of this compound?

PropertyValue
Molecular FormulaC25H27N9O4[1]
Molecular Weight517.5 g/mol [1]
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO

3. How should this compound be stored to ensure its stability?

For long-term storage, it is recommended to store the solid compound at -20°C. Solutions in DMSO can be stored at -80°C for up to six months. For short-term use, solutions can be kept at 4°C for up to two weeks.[2]

4. What are the potential impurities that could be present in synthesized this compound?

Potential impurities can include unreacted starting materials, reagents, and by-products from the synthesis process. Given that this compound is a derivative of FN-1501, residual FN-1501 could also be a potential impurity. A thorough analysis of the synthetic route is necessary to identify all potential process-related impurities.

5. How can I confirm the identity of my synthesized this compound?

The identity of the compound should be confirmed using a combination of techniques. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, and 1H and 13C NMR spectroscopy will confirm the chemical structure. Comparison of the obtained data with a well-characterized reference standard is the best practice.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Identity Confirmation by LC-MS
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Procedure:

    • Inject the sample into the LC-MS system.

    • Obtain the total ion chromatogram (TIC) and the mass spectrum of the main peak.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Analytical Testing cluster_decision Decision & Release Start Synthesized this compound Initial_QC Initial QC: - Appearance - Solubility Start->Initial_QC HPLC HPLC Purity Initial_QC->HPLC LCMS LC-MS Identity HPLC->LCMS NMR NMR Structure LCMS->NMR Pass Pass NMR->Pass Fail Fail NMR->Fail Out of Specification Investigation Further Investigation Fail->Investigation

Caption: Quality Control Workflow for Synthesized this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_identity Identity/Impurity Issues Problem QC Test Failure Inconsistent_Purity Inconsistent HPLC Purity Problem->Inconsistent_Purity Unexpected_Peaks Unexpected MS Peaks Problem->Unexpected_Peaks Check_Synthesis Review Synthesis Protocol Inconsistent_Purity->Check_Synthesis Check_Stability Perform Stress Testing Inconsistent_Purity->Check_Stability Check_HPLC_Method Verify HPLC Method Inconsistent_Purity->Check_HPLC_Method Analyze_Byproducts LC-MS of Reaction Mixture Unexpected_Peaks->Analyze_Byproducts Optimize_MS Optimize MS Parameters Unexpected_Peaks->Optimize_MS

Caption: Troubleshooting Logic for Common QC Failures.

References

Validation & Comparative

A Comparative Analysis of FN-1501-propionic acid and Other CDK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the efficacy and mechanisms of leading cyclin-dependent kinase inhibitors, supported by experimental data.

This guide provides a comprehensive comparison of FN-1501-propionic acid (referred to as FN-1501) with other prominent CDK inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the available preclinical and clinical data to inform research and development decisions.

Introduction to CDK Inhibition in Oncology

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The inhibition of CDKs, particularly CDK4 and CDK6, has emerged as a successful therapeutic strategy in certain cancers, most notably in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide focuses on FN-1501, a multi-kinase inhibitor, and compares its efficacy profile with three commercially successful CDK4/6 inhibitors.

Mechanism of Action: A Comparative Overview

FN-1501 distinguishes itself as a multi-kinase inhibitor, targeting not only CDK2, CDK4, and CDK6 but also FMS-like tyrosine kinase 3 (FLT3).[1] This dual-targeting mechanism suggests its potential therapeutic application in a broader range of malignancies, including those driven by FLT3 mutations, such as acute myeloid leukemia (AML).[2][3] In contrast, Palbociclib, Ribociclib, and Abemaciclib are more selective for CDK4 and CDK6.

The inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is central to the action of these drugs. By inhibiting CDK4/6, these molecules prevent the phosphorylation of the Rb protein, maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F family of transcription factors, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to cell cycle arrest.[4][5][6]

cluster_0 Cell Cycle Progression cluster_1 Inhibition cluster_2 FLT3 Pathway (FN-1501 specific) Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition FN_1501 FN-1501 FN_1501->Cyclin_D_CDK4_6 FLT3 FLT3 FN_1501->FLT3 Other_CDKi Palbociclib Ribociclib Abemaciclib Other_CDKi->Cyclin_D_CDK4_6 Downstream_Signaling Downstream Signaling (e.g., STAT5) FLT3->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Figure 1: Simplified signaling pathway of CDK4/6 inhibition.

Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for FN-1501 and the comparator CDK inhibitors against their primary kinase targets. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorTargetIC50 (nM)Notes
FN-1501 CDK2/cyclin A2.47Multi-kinase inhibitor.
CDK4/cyclin D10.85
CDK6/cyclin D11.96
FLT30.28Potent FLT3 inhibition.
Palbociclib CDK411Highly selective for CDK4/6.[7]
CDK616
Ribociclib CDK410Selective for CDK4/6.[8][9]
CDK639
Abemaciclib CDK42Potent inhibitor of CDK4.[10][11][12]
CDK610

Preclinical In Vivo and Clinical Efficacy

Preclinical and clinical studies provide crucial insights into the anti-tumor activity and safety profiles of these inhibitors.

FN-1501:

  • Preclinical: Has demonstrated significant in vivo anti-tumor activity in a broad range of solid tumor and leukemia xenograft models.[1][13] Preclinical data has shown that FN-1501 inhibits the phosphorylation of FLT3 and its downstream kinase STAT5 in human acute leukemia cell lines, leading to cell cycle arrest and apoptosis.[2]

  • Clinical: A Phase I/II study (NCT03690154) in patients with advanced solid tumors and relapsed/refractory AML has shown reasonable safety, tolerability, and preliminary anti-tumor activity at doses up to 170 mg.[1][13] Durable stable disease was observed in patients with various malignancies, and one partial response was noted in a patient with serous endometrial carcinoma.[2]

Palbociclib:

  • Preclinical: Showed synergistic activity with tamoxifen in ER-positive breast cancer cell lines and was active in tamoxifen-resistant models.[14]

  • Clinical: The PALOMA series of trials demonstrated significant improvements in progression-free survival (PFS) when Palbociclib was combined with endocrine therapy in patients with HR+/HER2- advanced breast cancer.[15][16][17][18][19] For instance, in the PALOMA-2 trial, the median PFS was 24.8 months with Palbociclib plus letrozole compared to 14.5 months with placebo plus letrozole.[18]

Ribociclib:

  • Preclinical: Demonstrated inhibitory activity predominantly against ER+ breast cancer cell lines and showed significant tumor growth inhibition in xenograft models of ER+ breast cancer.[8][20]

  • Clinical: The MONALEESA trials have consistently shown a significant PFS and overall survival (OS) benefit with the addition of Ribociclib to endocrine therapy in both pre- and postmenopausal women with HR+/HER2- advanced breast cancer.[21][22][23][24] In MONALEESA-2, the median PFS was 25.3 months with Ribociclib plus letrozole versus 16.0 months with placebo plus letrozole.[24]

Abemaciclib:

  • Preclinical: As a single agent, it has been shown to block breast cancer cell progression and, with longer treatment, induce senescence, apoptosis, and alter cellular metabolism.[25] It has shown efficacy in both ER+/HER2- and a subset of triple-negative breast cancer models.[10]

  • Clinical: The MONARCH trials have established the efficacy of Abemaciclib in HR+/HER2- advanced breast cancer, both as a monotherapy and in combination with endocrine therapy.[26][27] The monarchE trial also demonstrated a significant improvement in invasive disease-free survival in high-risk early breast cancer.[28][29]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate CDK inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase.

cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Prepare_Inhibitor Prepare serial dilutions of inhibitor Incubate Incubate inhibitor, kinase, and substrate Prepare_Inhibitor->Incubate Prepare_Kinase Prepare kinase enzyme (e.g., CDK4/Cyclin D1) Prepare_Kinase->Incubate Prepare_Substrate Prepare substrate (e.g., Rb protein) and ATP Initiate_Reaction Initiate reaction with ATP Prepare_Substrate->Initiate_Reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., radioactivity, luminescence) Stop_Reaction->Detect_Signal Plot_Data Plot % inhibition vs. inhibitor concentration Detect_Signal->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Figure 2: General workflow for a biochemical kinase assay.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., CDK4/Cyclin D1), a suitable substrate (e.g., a fragment of the Rb protein), and ATP. Serially dilute the test inhibitor to various concentrations.[30][31]

  • Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).[31]

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity incorporated into the substrate or by using antibody-based detection methods.[30]

  • Data Analysis: Plot the percentage of kinase activity inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[32][33][34]

  • Compound Treatment: Treat the cells with serial dilutions of the CDK inhibitor for a specified duration (e.g., 72 hours).[35][36]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[34][35]

  • Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO).[34][35]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Phosphorylated Rb (pRb)

This technique is used to assess the on-target effect of CDK inhibitors by measuring the levels of phosphorylated Rb protein.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cancer cells with the CDK inhibitor. After treatment, lyse the cells to extract proteins.[4][6][37]

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[37]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[38]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of pRb. The membrane can be stripped and re-probed for total Rb and a loading control (e.g., β-actin) for normalization.[37]

Conclusion

FN-1501 presents a unique profile as a multi-kinase inhibitor with potent activity against CDKs and FLT3. This dual-targeting capability may offer therapeutic advantages in specific cancer types, particularly those with FLT3 involvement. In contrast, Palbociclib, Ribociclib, and Abemaciclib have well-established efficacy as more selective CDK4/6 inhibitors, primarily in HR+/HER2- breast cancer.

The choice of a CDK inhibitor for research or clinical development will depend on the specific cancer type, the underlying molecular drivers, and the desired therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the dynamic field of cancer therapy. Further head-to-head preclinical and clinical studies will be invaluable in delineating the precise therapeutic positioning of these important agents.

References

Validation of FN-1501 as a Selective CDK2/9 Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of FN-1501, a potent kinase inhibitor, to validate its potential as a selective ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). By objectively comparing its performance with established CDK inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Executive Summary

FN-1501 has emerged as a multi-kinase inhibitor with significant potential in cancer therapy. Biochemical assays have demonstrated its potent inhibitory activity against CDK2, a key regulator of cell cycle progression, and other cancer-related kinases. While its activity against CDK9, a crucial component of the transcriptional machinery, is a key area of interest for its validation as a dual CDK2/9 inhibitor, publicly available direct IC50 values for CDK9 remain to be fully disclosed. This guide compiles the available data on FN-1501's inhibitory profile and compares it with well-characterized CDK inhibitors such as Roscovitine, Flavopiridol, and AT7519 to provide a clear perspective on its selectivity and potential therapeutic utility.

Performance Comparison: In Vitro Kinase Inhibition

The inhibitory potency of FN-1501 against various cyclin-dependent kinases is a critical determinant of its therapeutic window and potential side effects. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for FN-1501 and compares them with other notable CDK inhibitors.

Table 1: IC50 Values of FN-1501 Against a Panel of Kinases

Target KinaseFN-1501 IC50 (nM)
CDK2/cyclin A2.47[1][2][3]
CDK4/cyclin D10.85[1][2][3]
CDK6/cyclin D11.96[1][2][3]
FLT30.28[1][2][3]
CDK9/cyclin T1 Data not publicly available

Table 2: Comparative IC50 Values of Selected CDK Inhibitors (in nM)

InhibitorCDK2CDK9Other Notable Targets (IC50 in nM)
FN-1501 2.47 N/A CDK4 (0.85), CDK6 (1.96), FLT3 (0.28)[2][3]
Roscovitine700[4][5]~700CDK1 (650), CDK5 (160-200)[6][4][5]
Flavopiridol170[7]10-100[7][8][9]CDK1 (30), CDK4 (100), CDK6 (60)[7]
AT751947[9][10][11]<10[9][11][12]CDK1 (210), CDK4 (100), CDK5 (13), CDK6 (170)[9][11]

N/A: Data not publicly available from the searched sources.

Signaling Pathways and Experimental Workflows

To understand the biological context of FN-1501's activity, it is essential to visualize the signaling pathways of its primary targets, CDK2 and CDK9, and the general workflow for its validation.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogens CyclinD_CDK46 CyclinD_CDK46 Mitogens->CyclinD_CDK46 activate CyclinE_CDK2 CyclinE_CDK2 Mitogens->CyclinE_CDK2 activate Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes activate transcription CyclinE_CDK2->Rb hyper-phosphorylates CyclinE_CDK2->S_phase_genes promotes replication initiation FN1501 FN-1501 FN1501->CyclinE_CDK2 inhibits

CDK2 in Cell Cycle Progression

CDK9_Transcription_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates CTD Promoter Promoter-Proximal Pausing RNAPII->Promoter Elongation Transcriptional Elongation RNAPII->Elongation release Promoter->PTEFb recruitment mRNA mRNA transcript Elongation->mRNA FN1501 FN-1501 FN1501->PTEFb inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinome Selectivity Profiling Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability/Proliferation Assay Selectivity_Panel->Cell_Viability Cell_Cycle Cell Cycle Analysis (CDK2) Cell_Viability->Cell_Cycle Transcription Transcription Analysis (CDK9) Cell_Viability->Transcription Western_Blot Western Blot (Target Modulation) Cell_Cycle->Western_Blot Transcription->Western_Blot

References

Reproducibility of published data on FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Published Data on FN-1501

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FN-1501, an investigational multi-kinase inhibitor, with other alternatives, supported by available experimental data from published studies. While direct reproducibility studies on FN-1501 are not publicly available, this document summarizes the quantitative data from its key clinical trial (NCT03690154) to offer a comprehensive overview of its clinical profile.

Mechanism of Action

FN-1501 is a potent inhibitor of several receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and induce apoptosis in cancer cells that overexpress these proteins.[1] Its mechanism of action makes it a subject of investigation for treating advanced solid tumors and acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[1]

FN1501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MAPK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT FN1501 FN-1501 FN1501->FLT3 Inhibits CDK46 CDK4/6 FN1501->CDK46 Inhibits Apoptosis Apoptosis FN1501->Apoptosis Induces Cell_Cycle Cell Cycle Progression CDK46->Cell_Cycle Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Cell_Cycle->Proliferation Promotes

Caption: Simplified signaling pathway of FN-1501. (Max Width: 760px)

Clinical Trial Data: FN-1501 in Advanced Solid Tumors and AML (NCT03690154)

The primary source of published data on FN-1501 comes from a multicenter, open-label, Phase I/II clinical trial (NCT03690154). This study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy in patients with advanced solid tumors or relapsed/refractory AML.[1]

Experimental Protocol

The study followed a standard 3+3 dose-escalation design.[1] Patients received FN-1501 intravenously three times a week for two weeks, followed by a one-week rest period, completing a 21-day cycle.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor activity.[1]

FN1501_Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors or R/R AML) Enrollment Enrollment (N=48) Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Doses: 2.5mg to 226mg Enrollment->Dose_Escalation Treatment_Cycle Treatment Cycle (21 days) - FN-1501 IV (3x/week for 2 weeks) - 1 week off Dose_Escalation->Treatment_Cycle Evaluation Evaluation - Safety (DLTs) - Pharmacokinetics - Efficacy (RECIST) Treatment_Cycle->Evaluation During & After Each Cycle Evaluation->Dose_Escalation Inform Dose Adjustments Outcome Primary Outcome - MTD Determination - RP2D Identification Evaluation->Outcome

Caption: Experimental workflow for the FN-1501 Phase I/II trial. (Max Width: 760px)
Data Presentation

The following tables summarize the quantitative data from the NCT03690154 trial.

Table 1: Patient Demographics and Baseline Characteristics [2]

CharacteristicValue
Number of Patients48
Median Age (Range)65 years (30-92)
Gender
   Male44%
   Female56%
Ethnicity
   Caucasian85%
   African American10%
   Asian4%
ECOG Performance Status
   0 or 1100%
Tumor Types
   Solid Tumors98% (47 patients)
   AML2% (1 patient)
Most Frequent Primary Tumor (Solid)Ovarian (19%)
Median Number of Prior Systemic Treatments (Range)5 (1-12)

Table 2: Treatment-Related Adverse Events (TRAEs) in ≥15% of Patients [2]

Adverse EventAny Grade (%)Grade ≥3 (%)
Gastrointestinal Disorders 63% -
   Nausea31%-
   Diarrhea25%6%
   Vomiting21%-
   Constipation15%-
General Disorders
   Fatigue34%4%

Note: The most frequently reported severe (≥Grade 3) TEAEs also included hyponatremia (8%).[2]

Table 3: Preliminary Efficacy Results in Evaluable Patients (N=33) [1]

ResponseNumber of Patients (%)
Partial Response (PR)1 (3%)
Stable Disease (SD)15 (45%)
Progressive Disease (PD)17 (52%)
Clinical Benefit Rate (PR+SD) 16 (48%)

One patient with endometrial carcinoma achieved a partial response with a 47% reduction in tumor size at the 40 mg dose level, which lasted for over 4 months.[1] Six patients with various solid tumors experienced stable disease for 2.6 to over 12 months at doses ranging from 15 mg to 170 mg.[1] The maximum tolerated dose (MTD) was determined to be 170 mg.[2]

Comparison with Alternative FLT3 Inhibitors

FN-1501's primary target, FLT3, is a validated therapeutic target in AML. Several other FLT3 inhibitors are either approved or in clinical development. The table below provides a high-level comparison based on available clinical trial data for some of these alternatives. It is important to note that direct head-to-head comparative trials with FN-1501 have not been conducted.

Table 4: Comparison of FN-1501 with Other FLT3 Inhibitors in AML

FeatureFN-1501QuizartinibGilteritinibSorafenib
Primary Indication Advanced Solid Tumors & AML (Investigational)Newly Diagnosed FLT3-ITD+ AML[3]Relapsed/Refractory FLT3-mutated AML[4][5]Used off-label in AML; approved for other cancers
Mechanism Multi-kinase (FLT3, CDK2/4/6)[1]Selective FLT3 inhibitor[6]FLT3 and AXL inhibitor[4]Multi-kinase (VEGFR, PDGFR, RAF, FLT3)
Key Efficacy Data (in specific AML populations) -Improved Overall Survival (OS) vs. placebo in newly diagnosed FLT3-ITD+ AML (HR 0.78).[3]Improved OS vs. salvage chemotherapy in relapsed/refractory FLT3-mutated AML (Median OS: 9.3 vs 5.6 months).[7]Improved Event-Free Survival (EFS) when added to chemotherapy in newly diagnosed FLT3-ITD+ AML.[8]
Common Grade ≥3 Adverse Events Diarrhea, hyponatremia, thrombocytopenia, infusion-related reaction.[2]Febrile neutropenia, neutropenia, thrombocytopenia, QT prolongation.[3]Febrile neutropenia, anemia, thrombocytopenia.[5]Hand-foot skin reaction, diarrhea, hypertension.[9]

This table is for informational purposes only and does not represent a direct comparison from head-to-head trials.

Conclusion

The available data from the Phase I/II clinical trial of FN-1501 demonstrate a manageable safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced solid tumors.[1] As a multi-kinase inhibitor, its mechanism of action is distinct from more selective FLT3 inhibitors. Further clinical development will be necessary to fully elucidate its efficacy and position in the therapeutic landscape compared to other targeted agents. The lack of direct reproducibility studies highlights the need for continued data generation and publication to validate these initial findings.

References

A Comparative Guide to FN-1501-propionic acid and Other FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and early clinical data available for FN-1501-propionic acid against other established FMS-like tyrosine kinase 3 (FLT3) inhibitors—gilteritinib, quizartinib, and sorafenib—for the treatment of Acute Myeloid Leukemia (AML). The information is compiled from publicly available research to facilitate an informed perspective on their relative therapeutic potential.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy where mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common and associated with a poor prognosis. This has driven the development of targeted FLT3 inhibitors. This compound is an emerging multi-kinase inhibitor with potent activity against FLT3 and cyclin-dependent kinases (CDKs). This guide compares its biochemical and cellular activity, as well as in vivo efficacy, with the approved FLT3 inhibitors gilteritinib, quizartinib, and sorafenib.

Overview of FLT3 Inhibitors

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.

  • Type I inhibitors , such as gilteritinib and sorafenib, bind to the active conformation of the FLT3 kinase and can inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations.

  • Type II inhibitors , like quizartinib, bind to the inactive conformation and are generally more effective against FLT3-ITD mutations.

FN-1501 is a potent inhibitor of FLT3, and its dual inhibition of CDKs may offer a unique therapeutic advantage in AML.[1]

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and other FLT3 inhibitors. It is important to note that the data are compiled from various sources and may not be from direct head-to-head comparative studies.

Table 1: Biochemical Kinase Inhibitory Activity (IC₅₀)
CompoundFLT3 (nM)CDK2/cyclin A (nM)CDK4/cyclin D1 (nM)CDK6/cyclin D1 (nM)Other Notable Targets (IC₅₀ nM)Reference(s)
FN-1501 0.282.470.851.96KIT, PDGFR, VEGFR2, ALK, RET[2][3][4]
Gilteritinib ~1 (FLT3-ITD)---AXL (~41), c-Kit (~100)[5][6]
Quizartinib <1---c-Kit (<10), PDGFRα (>10), PDGFRβ (>10), RET (>10), CSF1R (>10)[7]
Sorafenib 58---c-RAF (6), B-RAF (22), VEGFR-2 (90), PDGFRβ (57), c-Kit (68)

Data for CDK inhibition by gilteritinib, quizartinib, and sorafenib are not as prominently reported in the context of their primary mechanism against AML.

Table 2: Anti-proliferative Activity in FLT3-ITD AML Cell Lines (IC₅₀)
CompoundMV4-11 (nM)MOLM-13 (nM)MOLM-14 (nM)Reference(s)
FN-1501 85.2 (data on file)-[8][9]
Gilteritinib 0.92 - 3.022.58 - 2.97.87[5][10][11]
Quizartinib 0.31 - 0.560.62 - 0.890.38 - 0.73[7][12]
Sorafenib ~1 - 5600 (highly variable)~1 - 5600 (highly variable)-[13]
Table 3: In Vivo Efficacy in FLT3-ITD AML Xenograft Models
CompoundAnimal ModelDosing RegimenOutcomeReference(s)
FN-1501 MV4-11 xenograft (nude mice)15 mg/kg, IVTumor regression[1][8]
Gilteritinib MV4-11 xenograft (immunodeficient mice)Oral administrationTumor shrinkage and regression[6][14]
Quizartinib MV4-11 xenograft (NOD/SCID mice)≥1 mg/kg, oralTumor regression[7]
Sorafenib FLT3-ITD AML xenograft-Prolonged survival[15]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which drive leukemic cell proliferation and survival.[16][17][18] FLT3 inhibitors aim to block these aberrant signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FN1501 FN-1501 FN1501->FLT3 Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Quizartinib Quizartinib Quizartinib->FLT3 Sorafenib Sorafenib Sorafenib->FLT3 Sorafenib->RAF

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Workflow for FLT3 Inhibitor Evaluation

The preclinical evaluation of a novel FLT3 inhibitor like FN-1501 typically follows a standardized workflow to assess its potency and efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in AML Cell Lines Kinase_Assay->Cell_Viability Determine Potency Signaling_Assay Western Blot for Downstream Signaling (p-FLT3, p-STAT5, etc.) Cell_Viability->Signaling_Assay Confirm Mechanism Xenograft AML Xenograft Model (e.g., MV4-11 in mice) Signaling_Assay->Xenograft Validate in Animal Model Phase_I Phase I Clinical Trial (Safety & Tolerability) Xenograft->Phase_I Progress to Human Trials

Caption: A typical experimental workflow for evaluating FLT3 inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified FLT3 enzyme.

Materials:

  • Recombinant human FLT3 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).

  • Add 2 µL of a solution containing the FLT3 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the MBP substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the inhibitor concentration versus the percentage of kinase activity inhibition.

Cell Viability Assay (MTT/MTS or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC₅₀ of a compound on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor stock solution (in DMSO)

  • 96-well sterile culture plates

  • MTT or MTS reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test inhibitor in culture medium.

  • Add the desired concentrations of the inhibitor to the wells in triplicate. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For MTT/MTS assay: Add 20 µL of MTT/MTS reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution (for MTT) and measure the absorbance.

  • For CellTiter-Glo® assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[12]

Western Blotting for FLT3 Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess their phosphorylation status.

Objective: To determine the effect of a compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • Test inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat AML cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.[7]

In Vivo AML Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-leukemic activity of a compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • AML cell line (e.g., MV4-11)

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Inject AML cells subcutaneously or intravenously into the mice.

  • Allow the tumors to establish or the leukemia to engraft.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intravenous injection).

  • Monitor tumor volume (for subcutaneous models) or leukemic burden in peripheral blood/bone marrow (for disseminated models) over time.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

  • Compare the tumor growth or leukemic progression between the treatment and control groups to determine efficacy.[7][19]

Conclusion

This compound is a potent, dual FLT3 and CDK inhibitor with promising preclinical activity against AML cell lines and in vivo models. Its biochemical potency against FLT3 is in the sub-nanomolar range, comparable to or exceeding that of established FLT3 inhibitors. The anti-proliferative activity of FN-1501 in FLT3-ITD positive AML cell lines is also in the low nanomolar range. The dual targeting of FLT3 and CDKs represents a novel mechanism that may offer advantages in overcoming resistance and enhancing efficacy. However, further head-to-head preclinical studies and more mature clinical data are required to fully elucidate the comparative efficacy and safety profile of this compound relative to gilteritinib, quizartinib, and sorafenib in the treatment of AML.

References

Benchmarking the Degradation Efficiency of FN-1501-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the degradation efficiency of PROTACs based on the multi-kinase inhibitor FN-1501, offering insights for researchers and drug development professionals. FN-1501 is an inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, as well as FMS-related tyrosine kinase 3 (FLT3).[8]

Mechanism of Action of FN-1501-Based PROTACs

FN-1501-based PROTACs are heterobifunctional molecules that consist of the FN-1501 warhead for binding to target kinases, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] For instance, the PROTAC FN-POM utilizes pomalidomide to engage the Cereblon (CRBN) E3 ligase.[9][10] This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5]

cluster_0 Cellular Environment FN-1501_PROTAC FN-1501 PROTAC Target_Protein Target Protein (e.g., CDK2, CDK9) FN-1501_PROTAC->Target_Protein Binds E3_Ligase E3 Ligase (e.g., CRBN) FN-1501_PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Mechanism of FN-1501-based PROTACs.
Degradation Efficiency of FN-1501-Based PROTACs

FN-1501 has been utilized to create PROTACs that effectively degrade specific cyclin-dependent kinases. The degradation efficiency is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

PROTAC NameTarget Protein(s)E3 Ligase LigandCell LineDC50DmaxReference
FN-1501-based degraderCDK2Pomalidomide (CRBN)PC-362 nMNot Reported[2]
CDK9Pomalidomide (CRBN)PC-333 nMNot Reported[2]
FN-POMCDK2, Cyclin EPomalidomide (CRBN)MB157, T47D, 1222Dose-dependent degradationNot Reported[9]
CDK4, Cyclin D1Pomalidomide (CRBN)MB157, T47DPartial degradationNot Reported[9]
Comparison with Alternative CDK-Targeting PROTACs

To contextualize the performance of FN-1501-based PROTACs, it is useful to compare them with other PROTACs targeting the same family of proteins.

PROTAC WarheadTarget Protein(s)E3 Ligase LigandCell LineDC50DmaxReference
FN-1501 CDK2, CDK9 Pomalidomide (CRBN) PC-3 62 nM, 33 nM Not Reported [2]
PalbociclibCDK4, CDK6Pomalidomide (CRBN)VariousNot ReportedNot Reported[9][10]
AZD5438CDK2VH032 (VHL)Not Reported~100 nMNot Reported[2]

This comparison highlights the potent and selective degradation profile of FN-1501-based PROTACs for CDK2 and CDK9.

cluster_0 Comparative Analysis cluster_1 Degradation Targets FN1501_PROTAC FN-1501 PROTAC (e.g., FN-POM) CDK2 CDK2 FN1501_PROTAC->CDK2 Potent Degradation CDK9 CDK9 FN1501_PROTAC->CDK9 Potent Degradation CDK4 CDK4 FN1501_PROTAC->CDK4 Partial Degradation Alternative_PROTAC Alternative PROTAC (e.g., Palbo-PROTAC) Alternative_PROTAC->CDK4 Effective Degradation CDK6 CDK6 Alternative_PROTAC->CDK6 Effective Degradation

Comparative targeting of CDK proteins.

Experimental Protocols

The assessment of PROTAC efficacy relies on a series of well-defined experimental procedures.[11] Below are protocols for key assays.

Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[11]

  • Cell Culture and Treatment: Plate the desired cell line and allow it to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Target Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitin-proteasome system.[11][12]

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor like MG132.

  • Cell Lysis: Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the protein of interest.

  • Elution and Western Blot: Elute the immunoprecipitated protein and perform a Western Blot.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated sample (which is enhanced with MG132 co-treatment) indicates successful ubiquitination of the target protein.[11]

cluster_0 Experimental Workflow Start Start: Synthesize PROTAC Primary_Assays Primary Assays: Degradation & Viability Start->Primary_Assays Degradation_Assay Assess Protein Degradation (Western Blot / ELISA) Primary_Assays->Degradation_Assay Viability_Assay Assess Cell Viability (e.g., MTT) Primary_Assays->Viability_Assay Secondary_Assays Secondary Assays: Mechanism of Action Degradation_Assay->Secondary_Assays Viability_Assay->Secondary_Assays Ternary_Complex_Formation Confirm Ternary Complex Formation (Co-IP, FRET) Secondary_Assays->Ternary_Complex_Formation Ubiquitination_Assay Verify Target Ubiquitination Secondary_Assays->Ubiquitination_Assay Tertiary_Assays Tertiary Assays: Specificity & Controls Ternary_Complex_Formation->Tertiary_Assays Ubiquitination_Assay->Tertiary_Assays Selectivity_Assay Assess Selectivity (Proteomics) Tertiary_Assays->Selectivity_Assay Controls Mechanism-Based Controls (e.g., MG132) Tertiary_Assays->Controls End End: Candidate Selection Selectivity_Assay->End Controls->End

Workflow for evaluating a PROTAC candidate.

References

Comparative Analysis of FN-1501-propionic acid's Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at a Novel Multi-Kinase Inhibitor

This guide provides a detailed comparison of the kinase inhibition profile of FN-1501-propionic acid against other well-established kinase inhibitors, Sorafenib and Quizartinib. The data presented herein is intended to offer an objective overview of FN-1501's potency and selectivity, supported by experimental methodologies, to aid in drug development and research applications.

Executive Summary

FN-1501 is a potent multi-kinase inhibitor targeting key drivers of cell cycle progression and oncogenic signaling.[1][2][3][4] This compound exhibits low nanomolar inhibitory activity against Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[5] Beyond these primary targets, FN-1501 has been shown to inhibit a panel of other clinically relevant kinases including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET proto-oncogene.[2][3][4] This profile suggests its potential as a broad-spectrum anti-cancer agent. In comparison, Sorafenib is a multi-kinase inhibitor with a distinct but overlapping target profile, while Quizartinib is a highly selective FLT3 inhibitor.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the available quantitative data for FN-1501 and its comparators against a panel of selected kinases. This allows for a direct comparison of inhibitory potency (IC50 values).

Kinase TargetFN-1501 IC50 (nM)Sorafenib IC50 (nM)Quizartinib IC50 (nM)
Primary Targets
FLT30.28[5]58[6]~1-2 (biochemical)[7], 0.31-0.89 (cellular)[8][9]
CDK2/cyclin A2.47[5]Not active[6]No significant activity reported
CDK4/cyclin D10.85[5]No significant activity reportedNo significant activity reported
CDK6/cyclin D11.96[5]No significant activity reportedNo significant activity reported
Other Key Targets
KITActivity reported[2][3][4]68[6]Activity reported[7]
PDGFRβActivity reported[2][3][4]57[6]Activity reported[7]
VEGFR2Activity reported[2][3][4]90[6]No significant activity reported
RETActivity reported[2][3][4]43[6]Activity reported[7]
ALKActivity reported[2][3][4]No significant activity reportedNo significant activity reported
B-RafNo significant activity reported22[6]No significant activity reported
c-Raf (RAF1)No significant activity reported6[6]No significant activity reported

Note: IC50 values can vary depending on the assay conditions and format (biochemical vs. cellular). The data presented is compiled from various sources for comparative purposes.

Experimental Protocols

The determination of a compound's kinase inhibition profile is critical for understanding its mechanism of action and potential off-target effects. Below are detailed methodologies for two common, high-throughput kinase profiling assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound (or comparator compound)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Competition Binding Assay (e.g., KINOMEscan™)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a kinase.

Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed ligands on a solid support (e.g., beads)

  • This compound (or comparator compound)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) at a single concentration (for percent inhibition) or in a serial dilution (for Kd determination).

  • Binding and Competition: Incubate the mixture to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.

  • Washing: Wash the solid support to remove any unbound kinase.

  • Elution: Elute the bound kinase from the solid support.

  • Quantification: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Results are often reported as "percent of control" (DMSO), where a lower percentage indicates stronger binding of the test compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Combine Compound, Kinase/Substrate, and ATP in Plate Compound_Prep->Reaction_Setup Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (ADP to ATP & Luminescence) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical biochemical kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CDK_Complex CDK4/6-Cyclin D CDK2-Cyclin E Cell_Cycle Cell Cycle Progression CDK_Complex->Cell_Cycle FN1501 FN-1501 FN1501->RTK FN1501->CDK_Complex

Caption: Simplified signaling pathways targeted by FN-1501.

References

A Comparative Analysis of FN-1501 and Other Multi-Kinase Inhibitors for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for FN-1501, an investigational multi-kinase inhibitor, in the context of other established multi-kinase inhibitors—regorafenib, cabozantinib, and sorafenib—for the treatment of advanced solid tumors. The information is compiled from publicly available clinical trial data and is intended to offer an objective comparison for research and drug development professionals.

Introduction to FN-1501 and its Mechanism of Action

FN-1501 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] Its mechanism of action involves the inhibition of these kinases, which are crucial for cell cycle regulation and proliferation in various cancer cells.[1][2] By targeting these pathways, FN-1501 aims to induce apoptosis and inhibit tumor growth in cancers that overexpress these kinases.[1][2] The dual inhibition of FLT3 and CDK pathways presents a novel therapeutic strategy for advanced solid tumors.

Clinical Trial Data: FN-1501 in Advanced Solid Tumors

The primary source of clinical data for FN-1501 in advanced solid tumors is a Phase I/II, open-label, multicenter, dose-escalation study (NCT03690154).[3][4][5][6][7][8] This trial was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy.[3][4][5][6][7][8]

Efficacy of FN-1501

While comprehensive efficacy data with specific response rates from the Phase I/II trial of FN-1501 are not yet fully published, preliminary results have shown encouraging signs of anti-tumor activity.[3][4] One patient with endometrial carcinoma achieved a partial response lasting over four months at the 40 mg dose level.[3] Additionally, six patients with various advanced solid tumors, including thymoma, ovarian cancer, renal cell carcinoma, laryngeal cancer, and intestinal adenocarcinoma, experienced stable disease for durations ranging from 2.6 to over 12 months at doses between 15 mg and 170 mg.[3]

Efficacy EndpointFN-1501 (NCT03690154)[3]
Objective Response Rate (ORR) Partial Response observed in 1 patient (endometrial carcinoma).
Disease Control Rate (DCR) Stable Disease observed in 6 patients (thymoma, ovarian cancer, renal cell carcinoma, laryngeal cancer, intestinal adenocarcinoma).
Duration of Response/Stability Partial Response > 4 months; Stable Disease from 2.6 to > 12 months.
Safety and Tolerability of FN-1501

The safety profile of FN-1501 was evaluated in the Phase I/II study.[3][4][5] Treatment-related adverse events (TRAEs) were reported in 64% of patients.[3] The most common TRAEs were generally low-grade and manageable.[3]

Adverse Event (AE)Frequency (All Grades)[3]Grade ≥3 AE Frequency[5]
Fatigue 34%Not specified in abstract
Nausea 32%Not specified in abstract
Diarrhea 26%≥5%
Hyponatremia Not specified in abstract≥5%
Thrombocytopenia Not specified in abstractOne patient (DLT)
Infusion-related reaction Not specified in abstractOne patient (DLT)

The maximum tolerated dose (MTD) was determined to be 170 mg, with dose-limiting toxicities (DLTs) of Grade 3 thrombocytopenia and Grade 3 infusion-related reaction occurring at the 226 mg dose level.[5][6]

Comparative Analysis with Other Multi-Kinase Inhibitors

For a comprehensive comparison, we will look at the clinical trial data for three other multi-kinase inhibitors approved for various solid tumors: regorafenib, cabozantinib, and sorafenib. It is important to note that these trials were not head-to-head comparisons with FN-1501 and were conducted in different patient populations and tumor types.

Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.

Efficacy EndpointRegorafenib (TAPUR Study - BRAF-altered tumors)[9]Regorafenib + Sildenafil (Phase I - advanced solid tumors)[10]
Objective Response Rate (ORR) 7% (2 Partial Responses)0%
Disease Control Rate (DCR) 21% (including Stable Disease ≥16 weeks)48% (Stable Disease)
Adverse Event (AE)Regorafenib + Sildenafil (Frequency - All Grades)[10]
Palmar-plantar erythrodysesthesia syndrome 69%
Hypophosphatemia 62%
Lipase increase (Grade 4) 7%
Cabozantinib

Cabozantinib is an inhibitor of multiple tyrosine kinases, including MET, VEGFR, and AXL.

Efficacy EndpointCabozantinib (Phase II - various advanced solid tumors)[11][12]
Objective Response Rate (ORR) 9% overall; 21.7% in ovarian cancer
Disease Control Rate (DCR) at 12 weeks 76% in liver cancer, 71% in prostate cancer, 58% in ovarian cancer, 45% in melanoma, 45% in breast cancer, 40% in non-small cell lung cancer
Adverse Event (AE)Cabozantinib (Grade ≥3 Frequency)[12]
Fatigue 12.4%
Diarrhea 10.5%
Hypertension 10.5%
Palmar-plantar erythrodysesthesia syndrome 8.7%
Sorafenib

Sorafenib is a kinase inhibitor that targets multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis.

Efficacy EndpointSorafenib (Review of 4 Phase I trials - advanced refractory solid tumors)[1]Sorafenib + Riluzole (Phase I - advanced solid tumors)[13][14]
Objective Response Rate (ORR) 1.5% (2 Partial Responses)2.9% (1 Partial Response)
Disease Control Rate (DCR) 28% (Stable Disease)36% (Stable Disease)
Adverse Event (AE)Sorafenib (Frequency - All Grades)[1]
Fatigue 40%
Anorexia 35%
Diarrhea 34%
Rash/desquamation 27%
Hand-foot skin reaction 25%

Experimental Protocols

FN-1501 Phase I/II Study (NCT03690154)
  • Study Design: An open-label, multicenter, dose-escalation Phase I/II study.[3][4][5][6][7][8]

  • Patient Population: Patients with advanced solid tumors or relapsed/refractory acute myeloid leukemia (AML) for whom no standard therapies were available.[3][4][5]

  • Treatment Regimen: FN-1501 administered intravenously three times a week for two weeks, followed by a one-week rest period, in 21-day cycles.[3][5][6]

  • Dose Escalation: A standard "3+3" design was used to determine the MTD.[3][5][8]

  • Primary Objectives: To determine the MTD, safety, and the recommended Phase II dose (RP2D) of FN-1501.[3][4][5][6]

  • Secondary Objectives: To evaluate the pharmacokinetics and preliminary anti-tumor activity of FN-1501.[3][4][5][6]

General Protocol for Comparator Multi-Kinase Inhibitor Phase I/II Trials

The early-phase trials for regorafenib, cabozantinib, and sorafenib in advanced solid tumors generally followed a similar structure:

  • Study Design: Typically open-label, dose-escalation Phase I studies to determine safety, MTD, and RP2D, often followed by Phase II expansion cohorts in specific tumor types to assess preliminary efficacy.

  • Patient Population: Patients with advanced, metastatic, or refractory solid tumors who had exhausted standard treatment options.

  • Treatment Regimen: Oral administration of the respective drugs, usually on a continuous daily dosing schedule.

  • Endpoints: Primary endpoints focused on safety and tolerability, while secondary endpoints included ORR, DCR, progression-free survival (PFS), and overall survival (OS).

Signaling Pathways and Experimental Workflow

FN-1501 Signaling Pathway Inhibition

FN-1501 targets the FLT3 and CDK4/6 signaling pathways, which are critical for cancer cell proliferation and survival.

FN1501_Signaling_Pathway cluster_0 FN-1501 Inhibition cluster_1 FLT3 Pathway cluster_2 CDK4/6 Pathway FN1501 FN-1501 FLT3 FLT3 Receptor FN1501->FLT3 CDK4_6 CDK4/6 FN1501->CDK4_6 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation_Survival_FLT3 Cell Proliferation & Survival STAT5->Proliferation_Survival_FLT3 PI3K_AKT->Proliferation_Survival_FLT3 RAS_MAPK->Proliferation_Survival_FLT3 CyclinD Cyclin D CyclinD->CDK4_6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition FN1501_Clinical_Trial_Workflow start Patient Screening enrollment Enrollment start->enrollment dose_escalation Phase I: Dose Escalation (3+3 Design) enrollment->dose_escalation mtd_rp2d Determine MTD & RP2D dose_escalation->mtd_rp2d treatment FN-1501 IV Administration (3x/week for 2 weeks, 1 week off) dose_escalation->treatment dose_expansion Phase II: Dose Expansion at RP2D mtd_rp2d->dose_expansion MTD/RP2D Identified dose_expansion->treatment safety_assessment Safety & Tolerability Assessment (Primary Endpoint) treatment->safety_assessment efficacy_assessment Preliminary Efficacy Assessment (Secondary Endpoint) treatment->efficacy_assessment pk_assessment Pharmacokinetic Analysis (Secondary Endpoint) treatment->pk_assessment data_analysis Data Analysis safety_assessment->data_analysis efficacy_assessment->data_analysis pk_assessment->data_analysis

References

A Head-to-Head Preclinical Comparison of FN-1501 and AT7519 in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery inherent in tumor cells. This guide provides a detailed head-to-head comparison of two multi-kinase inhibitors, FN-1501 and AT7519, based on available preclinical data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance in various cancer models.

Executive Summary

FN-1501 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1][2][3][4] Its mechanism of action involves the induction of apoptosis and inhibition of tumor cell proliferation in cancers that overexpress these kinases.[1][2] AT7519 is also a multi-CDK inhibitor with activity against CDK1, 2, 4, 5, and 9.[5][6][7] Its anti-cancer effects are mediated through the inhibition of transcription and induction of apoptosis.[5][7][8] Preclinical studies have demonstrated the anti-tumor activity of both compounds in a variety of cancer models.

Mechanism of Action

FN-1501 and AT7519, while both targeting CDKs, exhibit distinct inhibitory profiles that influence their biological activity.

FN-1501 is characterized as a potent inhibitor of FLT3 and CDKs 2, 4, and 6.[1][3][4] The inhibition of CDK4 and CDK6 is crucial for blocking the G1-S phase transition of the cell cycle, a common pathway dysregulated in many cancers. Its potent activity against FLT3 makes it a promising candidate for hematological malignancies, such as acute myeloid leukemia (AML), where FLT3 mutations are prevalent.[9]

AT7519 demonstrates a broader spectrum of CDK inhibition, targeting CDK1, 2, 4, 5, and 9.[5][6][7] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of RNA polymerase II phosphorylation and subsequent inhibition of transcription of short-lived anti-apoptotic proteins like Mcl-1.[5][8] This transcriptional inhibition is a key mechanism of its pro-apoptotic activity.[7][8] Additionally, AT7519 has been shown to induce apoptosis through the activation of GSK-3β.[5]

FN-1501_and_AT7519_Signaling_Pathways cluster_FN1501 FN-1501 cluster_AT7519 AT7519 FN1501 FN-1501 CDK4_6 CDK4/6 FN1501->CDK4_6 inhibits CDK2 CDK2 FN1501->CDK2 inhibits FLT3 FLT3 FN1501->FLT3 inhibits Apoptosis_FN Apoptosis FN1501->Apoptosis_FN induces G1_S_Transition G1-S Phase Transition CDK4_6->G1_S_Transition promotes CDK2->G1_S_Transition promotes Proliferation_FN Cell Proliferation G1_S_Transition->Proliferation_FN AT7519 AT7519 CDK1_2_4_5 CDK1/2/4/5 AT7519->CDK1_2_4_5 inhibits CDK9 CDK9 AT7519->CDK9 inhibits GSK3b GSK-3β AT7519->GSK3b activates Cell_Cycle_Arrest Cell Cycle Arrest AT7519->Cell_Cycle_Arrest induces RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates Transcription Transcription (e.g., Mcl-1) RNA_Pol_II->Transcription Apoptosis_AT Apoptosis Transcription->Apoptosis_AT inhibits GSK3b->Apoptosis_AT induces

Caption: Signaling pathways of FN-1501 and AT7519.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for FN-1501 and AT7519 from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
TargetFN-1501 (nM)AT7519 (nM)
CDK1/cyclin B -47
CDK2/cyclin A 2.47[3][4]47[10]
CDK4/cyclin D1 0.85[3][4]100[10]
CDK5/p25 -<10
CDK6/cyclin D1 1.96[3][4]170[10]
CDK9/cyclin T1 -<10[10]
FLT3 0.28[3][4]-
GSK-3β -Potent Inhibition

Note: IC50 values can vary between different assay conditions. Data presented here are from published sources and should be considered for comparative purposes.

Table 2: In Vitro Anti-proliferative Activity (IC50/LC50)
Cell LineCancer TypeFN-1501 (µM)AT7519 (µM)
MV-4-11 Acute Myeloid LeukemiaPotent (IC50 not specified)-
MM.1S Multiple Myeloma-~0.5 (IC50)[6]
U266 Multiple Myeloma-~0.5 (IC50)[6]
HCT116 Colon Cancer-0.04 - 0.94 (Antiproliferative)[11]
HT29 Colon Cancer-0.04 - 0.94 (Antiproliferative)[11]
AMC711T (MYCN-amp) Neuroblastoma-1.7 (LC50, median)[12]
MYCN single copy Neuroblastoma-8.1 (LC50, median)[12]
Table 3: In Vivo Efficacy in Xenograft Models
Cancer ModelTreatmentDosing RegimenOutcome
Human MM Xenograft AT751915 mg/kg, qd, 5d/wk for 2 wksSignificant tumor growth inhibition; Prolonged median survival (40 vs 27.5 days)[5][6]
Human MM Xenograft AT751915 mg/kg, qd, 3d/wkSignificant tumor growth inhibition; Prolonged median survival (39 vs 27.5 days)[5]
HCT116 Colon Cancer Xenograft AT7519Twice daily dosingTumor regression[11]
HT29 Colon Cancer Xenograft AT7519Twice daily dosingTumor regression[11]
AMC711T Neuroblastoma Xenograft AT75195, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition[12]
Th-MYCN Transgenic Mice AT7519-Improved survival and significant tumor regression (86% reduction at day 7)[12]
Various Solid Tumor & Leukemia Xenografts FN-1501-Significant in vivo activity (details not specified)[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of FN-1501 and AT7519.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (FN-1501 or AT7519) start->reagents incubation Incubate kinase, substrate, and test compound reagents->incubation reaction Initiate reaction by adding ATP incubation->reaction stop_reaction Stop reaction reaction->stop_reaction detection Detect phosphorylated substrate (e.g., radioactivity, fluorescence) stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.
  • Reagent Preparation : Recombinant kinases, their specific substrates, and ATP are prepared in a suitable buffer. The test compounds (FN-1501 or AT7519) are serially diluted to a range of concentrations.

  • Incubation : The kinase, substrate, and test compound are incubated together in the wells of a microplate for a defined period to allow for compound binding to the kinase.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination : The reaction is stopped after a specific time by adding a stop solution.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the incorporation of radioactive ³²P-ATP or using phosphorylation-specific antibodies in an ELISA-based format.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

These assays measure the effect of a compound on cell survival and growth.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of FN-1501 or AT7519 for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment : A viability reagent (e.g., MTT, MTS, or a reagent measuring ATP content like CellTiter-Glo®) is added to each well.

  • Signal Measurement : The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 (concentration for 50% inhibition of cell growth) or LC50 (concentration for 50% cell killing) is determined.

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow start Start implantation Implant human tumor cells subcutaneously into immunocompromised mice start->implantation tumor_growth Allow tumors to grow to a palpable size implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer FN-1501, AT7519, or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: - Tumor growth inhibition - Survival analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for a typical xenograft tumor model study.
  • Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth : The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization : The mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of FN-1501 or AT7519.

  • Treatment Administration : The compounds are administered according to a specific dosing schedule (e.g., daily, twice daily, intraperitoneally, or orally).

  • Monitoring : Tumor size is measured regularly with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis : The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. The primary endpoints are typically tumor growth inhibition and, in some studies, overall survival.

Conclusion

Both FN-1501 and AT7519 are promising multi-kinase inhibitors with demonstrated preclinical anti-cancer activity. FN-1501's potent inhibition of FLT3 and CDKs 4/6 suggests a strong therapeutic potential in FLT3-mutated hematological malignancies and solid tumors with dysregulated G1-S transition. AT7519's broader CDK inhibition, particularly its effect on the transcriptional regulator CDK9, provides a distinct mechanism of action that is effective in various cancer types, including multiple myeloma and neuroblastoma.

References

Assessing the Therapeutic Potential of the FN-1501 Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide assesses the therapeutic potential of the FN-1501 chemical scaffold based on publicly available data for FN-1501. The specific compound "FN-1501-propionic acid" is a derivative developed as a ligand for Proteolysis Targeting Chimeras (PROTACs) and does not have publicly available therapeutic index data. Therefore, this comparison focuses on the parent compound, FN-1501, to provide insights into the potential of this chemical series for researchers, scientists, and drug development professionals.

Introduction to FN-1501

FN-1501 is a potent, multi-kinase inhibitor with significant anti-neoplastic activity. It primarily targets Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This dual-targeting mechanism allows FN-1501 to interfere with cell cycle progression and to block aberrant signaling pathways that drive the growth of various cancers, including solid tumors and hematological malignancies.[3][]

Comparative Analysis of Therapeutic Potential

A direct calculation and comparison of the therapeutic index (a ratio of the toxic dose to the therapeutic dose) for FN-1501 and its alternatives is challenging due to the variability in reported data from different studies and patient populations. However, a comparative assessment can be made by examining their efficacy and safety profiles.

This guide compares FN-1501 with other targeted therapies, including a multi-kinase inhibitor (Sorafenib) and specific CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib).

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for FN-1501 and its comparators.

Table 1: Preclinical Efficacy of FN-1501

Target KinaseIC50 (nM)
FLT30.28[5][6]
CDK4/cyclin D10.85[5][6]
CDK6/cyclin D11.96[5][6]
CDK2/cyclin A2.47[5][6]

Table 2: Comparative Clinical Data of FN-1501 and Alternative Therapies

DrugTarget(s)Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Efficacy Endpoint (Example)
FN-1501 CDK2/4/6, FLT3MTD: 170 mg (IV, 3 times a week for 2 weeks in a 21-day cycle)[3]Not established in a large trial; preliminary anti-tumor activity observed[3]
Sorafenib Raf, VEGFR, PDGFR, FLT3, c-KIT400 mg twice daily (oral)[7]Median Progression-Free Survival (PFS) in advanced renal cell carcinoma: 5.5 months[8]
Palbociclib CDK4/6125 mg once daily (oral, 21 days on, 7 days off)[9]Median PFS in combination with letrozole for ER+/HER2- breast cancer: 20.2 months[9]
Ribociclib CDK4/6600 mg once daily (oral, 21 days on, 7 days off)[10]Median PFS in combination with letrozole for HR+/HER2- breast cancer: 25.3 months
Abemaciclib CDK4/6150 mg or 200 mg twice daily (oral, continuous)[11][12]Median PFS in combination with fulvestrant for HR+/HER2- breast cancer: 16.4 months[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to assess the therapeutic potential of oncology drugs.

Determination of Maximum Tolerated Dose (MTD) in a Phase I Clinical Trial

The MTD for a new anti-cancer agent is typically determined in a Phase I dose-escalation study.[13]

  • Patient Population: Patients with advanced solid tumors or specific hematological malignancies who have exhausted standard therapeutic options.[3]

  • Study Design: A standard 3+3 dose-escalation design is commonly employed.[3]

  • Dosing and Escalation: Patients are enrolled in cohorts of three and receive a starting dose of the investigational drug. If no dose-limiting toxicities (DLTs) are observed in the first cycle, the dose is escalated in a new cohort of three patients.[13]

  • DLT Definition: DLTs are pre-defined, severe adverse events that are considered unacceptable. Common DLTs in oncology trials include severe neutropenia, thrombocytopenia, and non-hematological toxicities.[13]

  • MTD Determination: If one of three patients experiences a DLT, three more patients are enrolled at the same dose level. If two or more patients in a cohort of three to six experience a DLT, that dose is considered to have exceeded the MTD. The MTD is then established as the next lower dose level.[13]

In Vivo Tumor Xenograft Efficacy Study

Xenograft models are a cornerstone of preclinical oncology research to evaluate the anti-tumor activity of a new compound.[14]

  • Cell Line and Animal Model: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.[15]

  • Treatment Administration: The investigational drug is administered to the treatment group according to a predefined schedule and route of administration. The control group receives a vehicle control.[14]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[16]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, delay in tumor growth, and survival.[14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation in vitro.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[2]

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[3]

Visualizations

Signaling Pathway of FN-1501

FN1501_Pathway cluster_cell_cycle Cell Cycle Progression cluster_flt3 FLT3 Signaling Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds Downstream Signaling STAT5, PI3K/AKT, MAPK FLT3->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes FN-1501 FN-1501 FN-1501->CDK4/6 Inhibits FN-1501->FLT3 Inhibits

Caption: Mechanism of action of FN-1501, inhibiting both CDK4/6 and FLT3 signaling pathways.

Experimental Workflow for Therapeutic Index Assessment

TI_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In Vitro Efficacy Cell-based assays (e.g., MTT) Determine IC50/EC50 In Vivo Efficacy Xenograft models Determine ED50 Therapeutic Index Calculation Therapeutic Index Calculation In Vivo Efficacy->Therapeutic Index Calculation Provides Efficacy Data (ED50) In Vivo Toxicity Animal toxicity studies Determine LD50/NOAEL In Vivo Toxicity->Therapeutic Index Calculation Provides Toxicity Data (LD50) Phase I Trial Dose escalation study Determine MTD Phase I Trial->Therapeutic Index Calculation Provides Toxicity Data (MTD) Phase II/III Trials Efficacy studies Determine Recommended Phase 2 Dose (RP2D) and clinical benefit Phase II/III Trials->Therapeutic Index Calculation Provides Efficacy Data (Effective Dose)

References

Structure-Activity Relationship (SAR) Studies of 3-Arylpropionic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-arylpropionic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. However, the therapeutic potential of this structural motif extends far beyond inflammation, with derivatives showing promise as anticancer, antibacterial, and immunomodulatory agents. This guide provides a comparative analysis of the structure-activity relationships of 3-arylpropionic acid derivatives across these different biological activities, supported by quantitative data and detailed experimental protocols.

I. Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

The most well-established activity of 3-arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1] Most traditional derivatives are non-selective, inhibiting both the constitutive COX-1 isoform and the inducible COX-2 isoform.

Quantitative Data: COX-1 and COX-2 Inhibition

CompoundAryl MoietyR-groupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IbuprofenPhenylIsobutyl15250.6
NaproxenNaphthylMethoxy2.61.41.86
FlurbiprofenBiphenylFluoro0.51.20.42
KetoprofenPhenylBenzoyl0.030.60.05

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the in vitro inhibitory activity of 3-arylpropionic acid derivatives against COX-1 and COX-2.

Objective: To determine the IC50 value of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Tris-HCl buffer (pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation: A reaction mixture containing Tris-HCl buffer, heme, and the respective COX enzyme is prepared in a 96-well plate.

  • Inhibitor Incubation: The test compound is added to the wells at various concentrations. A control well receives only the solvent. The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid. Simultaneously, the colorimetric probe TMPD is added.

  • Measurement: The peroxidase activity of COX converts TMPD into a colored product. The absorbance of this product is measured over time using a microplate reader at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is determined for each concentration of the test compound. The percent inhibition is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

II. Immunomodulatory Activity: Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Recent research has identified 3-arylpropionic acid derivatives as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[2][3] S1P1 agonism leads to the internalization of the receptor, which sequesters lymphocytes in the lymph nodes, producing an immunosuppressive effect. This mechanism is of significant interest for the treatment of autoimmune diseases.

Structure-Activity Relationship Highlights:

  • Introduction of substituents on the propionic acid chain and replacement of the adjacent phenyl ring with pyridine have been explored to enhance the pharmacokinetic properties of these compounds.[2]

  • Metabolic oxidation at the C3 benzylic position of the propionic acid chain is thought to be a key factor in the short half-life of some derivatives in rodents.[2]

Experimental Protocol: [35S]GTPγS Binding Assay for S1P1 Receptor Activation

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an S1P1 receptor agonist.

Materials:

  • Cell membranes prepared from cells expressing the human S1P1 receptor

  • [35S]GTPγS (radioligand)

  • Non-radiolabeled GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Test compound at various concentrations

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations in the assay buffer.

  • Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at 30°C.

  • Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measurement: The filter-bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of non-radiolabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The EC50 and Emax values are determined by plotting specific binding against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Anticancer Activity

A growing body of evidence suggests that some 3-arylpropionic acid derivatives possess anticancer properties, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.[4]

Quantitative Data: In Vitro Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
IbuprofenHT1080 (Fibrosarcoma)>100
Naproxen DerivativeHT-29 (Colon Cancer)21.4
Oxaprozin DerivativeMCF-7 (Breast Cancer)1.2
Flurbiprofen DerivativeA549 (Lung Cancer)5.8

Note: This table presents a selection of data from various studies and is intended for comparative illustration.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic effects of 3-arylpropionic acid derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

IV. Antibacterial Activity

Derivatives of 3-arylpropionic acid have also been investigated for their potential as antibacterial agents. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Activity

Compound DerivativeBacterial StrainMIC (µg/mL)
Ibuprofen Hydrazone DerivativeStaphylococcus aureus12.5
Naproxen Thiazole DerivativeEscherichia coli25
Ketoprofen Oxadiazole DerivativePseudomonas aeruginosa50

Note: The data is illustrative and compiled from various sources.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a 3-arylpropionic acid derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Methodology:

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Generalized SAR of 3-Arylpropionic Acids

Caption: Key structural features of 3-arylpropionic acids influencing their biological activity.

Experimental Workflow for In Vitro Activity Screening

Workflow cluster_0 Compound Preparation cluster_1 Assay Performance cluster_2 Data Analysis Start Synthesize/Acquire 3-Arylpropionic Acid Derivatives Solubilize Solubilize in appropriate solvent (e.g., DMSO) Start->Solubilize Dilute Prepare serial dilutions Solubilize->Dilute Add_Compound Add compound dilutions to assay plates Dilute->Add_Compound Assay_Setup Prepare assay plates with reagents and controls Assay_Setup->Add_Compound Incubate Incubate under specific conditions Add_Compound->Incubate Readout Measure assay signal (e.g., absorbance, fluorescence, radioactivity) Incubate->Readout Calculate_Inhibition Calculate % inhibition or % activity vs. control Readout->Calculate_Inhibition Plot_Data Plot data against log[compound] Calculate_Inhibition->Plot_Data Determine_Potency Determine IC50/EC50 values from dose-response curve Plot_Data->Determine_Potency

Caption: A generalized workflow for the in vitro screening of 3-arylpropionic acid derivatives.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Arylpropionic_Acids 3-Arylpropionic Acids Arylpropionic_Acids->COX_Enzymes Inhibit

Caption: Inhibition of the prostaglandin synthesis pathway by 3-arylpropionic acids.

References

Comparative Analysis of FN-1501 and its Derivatives: A Focus on Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multi-kinase inhibitor FN-1501 and its recently developed derivatives. While comprehensive in vivo pharmacokinetic data for the derivatives is not yet publicly available, this comparison focuses on their preclinical inhibitory activities against key cancer-related kinases. This information is crucial for understanding their potential as next-generation therapeutic agents.

Overview of FN-1501

FN-1501 is a potent small molecule inhibitor targeting multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1][2][3][4] Its mechanism of action involves the inhibition of these kinases, which can induce apoptosis and curb tumor cell proliferation in cancers where these kinases are overexpressed.[1][2][4] Clinical studies have been initiated to evaluate the safety and pharmacokinetic profile of intravenously administered FN-1501 in patients with advanced solid tumors and acute myeloid leukemia (AML).[5][6]

Emergence of Novel FN-1501 Derivatives

Recent research has led to the design and synthesis of a series of 1-H-pyrazole-3-carboxamide derivatives based on the structure of FN-1501. These novel compounds were developed to enhance the inhibitory activity against FLT3 and CDKs. Among these, compound 8t has emerged as a particularly potent derivative.

Comparative Inhibitory Activity

The following table summarizes the available in vitro inhibitory activities (IC50 values) of FN-1501 and its derivative, compound 8t, against their primary kinase targets. This data serves as a critical benchmark for comparing their potential therapeutic efficacy at a preclinical stage.

CompoundFLT3 (nM)CDK2 (nM)CDK4 (nM)CDK6 (nM)Reference
FN-1501 2.331.020.391.96[6]
Compound 8t 0.089 0.719 0.770 -[6]

Note: A lower IC50 value indicates greater potency.

As the data indicates, compound 8t demonstrates significantly more potent inhibition of FLT3 and comparable or slightly varied inhibition of CDK2 and CDK4 compared to its parent compound, FN-1501. The enhanced potency against FLT3, a key target in AML, suggests that compound 8t may hold promise for further development.

Pharmacokinetic Profile of FN-1501

While in vivo pharmacokinetic data for the derivatives is not available, preliminary data from a Phase I clinical trial of FN-1501 provides some insights into its clinical behavior. Following intravenous administration, FN-1501 exhibited a terminal half-life of approximately 12.7 to 19.0 hours. The mean maximum concentration (Cmax) and area under the curve (AUC) were observed to increase proportionally with the dose.

Experimental Protocols

The following is a summary of the methodology used to determine the in vitro kinase inhibitory activity of FN-1501 and its derivatives.

In Vitro Kinase Inhibition Assay:

The inhibitory activities of the compounds against FLT3, CDK2/cyclin A, CDK4/cyclin D1, and CDK6/cyclin D1 were determined using a mobility shift assay.

  • Reaction Setup: Kinase reactions were performed in a final volume of 20 µL containing the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations.

  • Incubation: The reaction mixtures were incubated at room temperature for a specified period to allow for kinase-mediated phosphorylation of the substrate.

  • Separation: The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated by electrophoresis on a microfluidic chip.

  • Detection and Analysis: The amount of phosphorylated substrate was quantified by detecting the fluorescent signal. The IC50 values were then calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Inhibition

FN-1501 and its derivatives exert their anti-cancer effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation. The diagram below illustrates the targeted pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p CDK2_CyclinE CDK2-Cyclin E CellCycle Cell Cycle Progression (G1 to S phase) CDK2_CyclinE->CellCycle E2F E2F Rb->E2F Inhibits E2F->CDK2_CyclinE E2F->CellCycle FN1501 FN-1501 & Derivatives FN1501->FLT3 FN1501->CDK4_6_CyclinD FN1501->CDK2_CyclinE

Caption: Signaling pathways inhibited by FN-1501 and its derivatives.

Conclusion and Future Directions

The development of novel derivatives of FN-1501, such as compound 8t, with enhanced inhibitory potency against key oncogenic kinases represents a promising advancement in the search for more effective cancer therapies. While the current comparison is limited to in vitro data, the superior potency of compound 8t against FLT3 warrants further investigation. Future studies should focus on determining the in vivo pharmacokinetic and pharmacodynamic profiles of these derivatives to fully assess their therapeutic potential and establish a comprehensive structure-activity relationship. Such data will be instrumental in guiding the selection of lead candidates for clinical development.

References

Validating the On-Target Effects of FN-1501: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FN-1501, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), with alternative therapeutic agents.[1][2][3] It outlines a CRISPR-based experimental framework for validating the on-target effects of FN-1501, offering a robust methodology for researchers in oncology and drug development.

Introduction to FN-1501 and the Imperative of On-Target Validation

FN-1501 is a multi-kinase inhibitor targeting key drivers of oncogenesis, including FLT3 and CDKs such as CDK2, CDK4, and CDK6.[1][2][3] These kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is implicated in various malignancies, notably Acute Myeloid Leukemia (AML) and certain solid tumors.[3][4] FN-1501-propionic acid is a derivative developed as a ligand for proteolysis-targeting chimeras (PROTACs), a technology for targeted protein degradation.

The validation of a drug's on-target effects is a critical step in preclinical and clinical development. It ensures that the therapeutic efficacy observed is a direct consequence of the intended molecular interactions, thereby minimizing the risk of off-target effects and unforeseen toxicities. CRISPR-Cas9 technology has emerged as a powerful tool for such validation, enabling precise genomic editing to mimic pharmacological inhibition and elucidate the specific contributions of a drug's targets to its overall mechanism of action.

Comparative Analysis of FN-1501 and Alternative Inhibitors

The following tables provide a quantitative comparison of FN-1501 with other commercially available and investigational inhibitors targeting FLT3 and CDK4/6.

Table 1: In Vitro Potency of FLT3 Inhibitors

CompoundTypeTargetIC50 (nM)Cell Line (Mutation)Reference
FN-1501 Multi-kinaseFLT3 0.28 N/A (Biochemical Assay)[1]
FN-1501 Multi-kinaseN/A8 MV4-11 (FLT3-ITD)[2]
QuizartinibType IIFLT3~1MV4-11 (FLT3-ITD)[5]
GilteritinibType IFLT3~0.3MV4-11 (FLT3-ITD)[5]
SorafenibMulti-kinaseFLT3~20MV4-11 (FLT3-ITD)[6]
MidostaurinMulti-kinaseFLT3~10MOLM-13 (FLT3-ITD)[6]
CrenolanibType IFLT3~1MOLM-14 (FLT3-ITD)

Note: IC50 values can vary depending on the assay conditions and cell lines used. Data is compiled from various sources for comparative purposes.

Table 2: In Vitro Potency of CDK Inhibitors

CompoundTargetIC50 (nM)Reference
FN-1501 CDK2/cyclin A 2.47 [1]
FN-1501 CDK4/cyclin D1 0.85 [1]
FN-1501 CDK6/cyclin D1 1.96 [1]
PalbociclibCDK4/CDK611/15[7]
RibociclibCDK4/CDK610/39[7]
AbemaciclibCDK4/CDK62/10[7]

Experimental Protocols for CRISPR-Based On-Target Validation of FN-1501

This section details the methodologies for validating the on-target effects of FN-1501 using CRISPR-Cas9 gene editing.

Experiment 1: Validating FLT3 as a Key Target in AML

Objective: To determine the extent to which the anti-proliferative effects of FN-1501 in FLT3-mutated AML are mediated through FLT3 inhibition.

Cell Line: MV4-11 (human AML cell line with homozygous FLT3-ITD mutation).

Methodology:

  • gRNA Design and Cloning: Design and clone at least two independent single guide RNAs (sgRNAs) targeting distinct exons of the FLT3 gene into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance). A non-targeting sgRNA should be used as a negative control.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce MV4-11 cells.

  • Selection and Validation of Knockout: Select transduced cells with puromycin. Validate FLT3 knockout at the protein level using Western blotting and at the genomic level using Sanger sequencing or a T7 endonuclease I assay.

  • Cell Viability Assay:

    • Plate wild-type (WT) and FLT3-knockout (FLT3-KO) MV4-11 cells in 96-well plates.

    • Treat cells with a dose-response range of FN-1501, quizartinib (as a selective FLT3 inhibitor control), and a vehicle control (DMSO).

    • After 72 hours, assess cell viability using a CellTiter-Glo assay.

  • Data Analysis: Compare the IC50 values of FN-1501 and quizartinib in WT and FLT3-KO cells. A significant rightward shift in the dose-response curve and an increased IC50 for FN-1501 in FLT3-KO cells would indicate that its efficacy is at least partially dependent on FLT3.

Experiment 2: Validating CDK4/6 as Targets in a Relevant Solid Tumor Model

Objective: To assess the contribution of CDK4 and CDK6 inhibition to the effects of FN-1501 in a cancer type where CDK4/6 are established drivers, such as ER-positive breast cancer.

Cell Line: MCF-7 (human ER-positive breast cancer cell line).

Methodology:

  • CRISPRi System: Utilize a CRISPR interference (CRISPRi) system, which uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB) to knockdown gene expression without inducing DNA cleavage. This approach better mimics the reversible inhibition by a small molecule.

  • gRNA Design and Delivery: Design and deliver sgRNAs targeting the transcriptional start sites of CDK4 and CDK6 genes, as well as a non-targeting control, into MCF-7 cells stably expressing the dCas9-KRAB fusion protein.

  • Validation of Knockdown: Confirm the knockdown of CDK4 and CDK6 at the mRNA level using qRT-PCR and at the protein level by Western blotting.

  • Cell Cycle Analysis:

    • Treat WT, CDK4-knockdown (CDK4-KD), CDK6-knockdown (CDK6-KD), and double-knockdown (CDK4/6-KD) cells with FN-1501, palbociclib (as a selective CDK4/6 inhibitor control), and a vehicle control.

    • After 24-48 hours, fix and stain the cells with propidium iodide and analyze the cell cycle distribution by flow cytometry.

  • Data Analysis: Compare the percentage of cells in the G1 phase of the cell cycle across the different conditions. A reduced G1 arrest phenotype in the CDK4/6-KD cells treated with FN-1501 compared to the WT cells would confirm the on-target effect of FN-1501 on the CDK4/6 pathway.

Visualizing the Molecular Landscape and Experimental Design

To further elucidate the context of FN-1501's action and the experimental approach to its validation, the following diagrams are provided.

G cluster_0 FN-1501 Targets & Downstream Pathways cluster_1 Cell Proliferation & Survival cluster_2 Cell Cycle Progression FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 CDK4_6 CDK4/6 G1_S_Transition G1-S Transition CDK4_6->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition FN1501 FN-1501 FN1501->FLT3 Inhibition FN1501->CDK4_6 Inhibition FN1501->CDK2 Inhibition

FN-1501 Signaling Pathway Inhibition.

G cluster_0 CRISPR-Based Target Validation Workflow start Select Cancer Cell Line design_gRNA Design & Clone sgRNAs for Target Genes (FLT3, CDK4, CDK6) start->design_gRNA lentivirus Lentivirus Production design_gRNA->lentivirus transduction Transduce Cells with Cas9/gRNA lentivirus->transduction selection Select & Validate Knockout/Knockdown transduction->selection phenotypic_assay Phenotypic Assays (Viability, Cell Cycle) selection->phenotypic_assay drug_treatment Treat with FN-1501 & Control Inhibitors phenotypic_assay->drug_treatment data_analysis Data Analysis & Comparison drug_treatment->data_analysis conclusion Confirm On-Target Effect data_analysis->conclusion

CRISPR Validation Workflow.

Conclusion

The guide provides a framework for the rigorous validation of FN-1501's on-target effects using CRISPR technology. By comparing its performance with established inhibitors and employing precise gene-editing techniques, researchers can build a strong evidence base for its mechanism of action. This approach is essential for advancing our understanding of FN-1501's therapeutic potential and for the development of more effective and targeted cancer therapies.

References

Side-by-side comparison of different propionic acid-based NSAIDs' cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the cytotoxic effects of common propionic acid-based non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, naproxen, ketoprofen, and flurbiprofen. The information presented is collated from various preclinical studies to offer a comparative overview of their potential as anti-cancer agents. While direct comparative studies evaluating all four drugs under identical experimental conditions are limited, this guide synthesizes the available data to facilitate informed research and development decisions.

Quantitative Cytotoxicity Data

The cytotoxic potential of propionic acid-based NSAIDs has been evaluated across various cell lines, with endpoints typically measured as the half-maximal inhibitory concentration (IC50) and the induction of apoptosis. The following tables summarize key findings from the literature. It is important to note that variations in cell lines, assay methods, and incubation times can influence the observed cytotoxicity, making direct cross-study comparisons challenging.

Table 1: Comparative IC50 Values of Propionic Acid-Based NSAIDs in Cancer Cell Lines

NSAIDCell LineAssayIC50 (mM)Citation
Ibuprofen KKU-M139 (Cholangiocarcinoma)MTT1.87[1]
KKU-213B (Cholangiocarcinoma)MTT1.63[1]
Naproxen KKU-M139 (Cholangiocarcinoma)MTT2.49[1]
KKU-213B (Cholangiocarcinoma)MTT6.95[1]
Ketoprofen A2780 (Ovarian Cancer)MTT0.5837[2]
Flurbiprofen SW620 (Colorectal Cancer)CCK-8Concentration-dependent inhibition observed (2-20 nM)[3]

Note: The data for flurbiprofen did not specify an IC50 value but demonstrated a significant decrease in cell proliferation in a concentration- and time-dependent manner.

Table 2: Comparative Apoptosis Induction by Propionic Acid-Based NSAIDs

NSAIDCell LineAssayApoptotic EffectCitation
Ibuprofen KKU-M139 (Cholangiocarcinoma)Annexin V/PIIncreased early apoptotic population[1]
KKU-213B (Cholangiocarcinoma)Annexin V/PIIncreased early apoptotic population[1]
Naproxen KKU-M139 (Cholangiocarcinoma)Annexin V/PIIncreased early apoptotic population[1]
KKU-213B (Cholangiocarcinoma)Annexin V/PIIncreased early apoptotic population[1]
Ketoprofen MDA-MB-231 (Triple Negative Breast Cancer)Flow CytometrySignificant induction of apoptosis[4]
Flurbiprofen HeLa (Cervical Cancer), HepG2 (Liver Cancer)Gene ExpressionIncreased apoptotic gene levels[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of NSAIDs by assessing the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • NSAID Treatment: The culture medium is replaced with fresh medium containing various concentrations of the NSAID. Control wells receive vehicle-only medium.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with NSAIDs in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant from each well is transferred to a new plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the colored formazan is measured at a wavelength of approximately 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated based on the absorbance values relative to control wells (spontaneous LDH release from untreated cells and maximum LDH release from cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with NSAIDs. Both adherent and suspension cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of propionic acid-based NSAIDs are mediated through complex signaling pathways, often involving both cyclooxygenase (COX)-dependent and independent mechanisms.

NSAID-Induced Apoptosis Signaling Pathway

Propionic acid NSAIDs can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of COX enzymes can lead to a decrease in pro-survival prostaglandins. Additionally, COX-independent mechanisms involve the modulation of various signaling molecules, including PPARγ, the MAPK pathway, and the suppression of anti-apoptotic proteins like 14-3-3ε.

NSAID_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_nsaid_action NSAID Action Death Receptors (e.g., TNFR) Death Receptors (e.g., TNFR) Caspase-8 Caspase-8 Death Receptors (e.g., TNFR)->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3/7 Propionic Acid NSAIDs Propionic Acid NSAIDs COX Inhibition COX Inhibition Propionic Acid NSAIDs->COX Inhibition COX-Independent Effects COX-Independent Effects Propionic Acid NSAIDs->COX-Independent Effects COX Inhibition->Mitochondria induces stress COX-Independent Effects->Death Receptors (e.g., TNFR) sensitizes COX-Independent Effects->Mitochondria modulates Bcl-2 family

Caption: NSAID-Induced Apoptosis Pathways

General Experimental Workflow for Cytotoxicity Assessment

The assessment of NSAID cytotoxicity typically follows a standardized workflow, beginning with cell culture and treatment, followed by one or more assays to measure cell viability, cell death, and apoptosis.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (Seeding and Adherence) NSAID_Treatment 2. NSAID Treatment (Dose-response) Cell_Culture->NSAID_Treatment Incubation 3. Incubation (24-72 hours) NSAID_Treatment->Incubation Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay (e.g., LDH) Incubation->Cytotoxicity_Assay Apoptosis_Assay 4c. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Cytotoxicity Assessment Workflow

References

Evaluating the Safety and Tolerability of FN-1501 in Phase I Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of FN-1501, an investigational multi-kinase inhibitor, with other established alternatives in its class. The information is based on publicly available Phase I clinical trial data and is intended to inform research and development decisions.

Introduction to FN-1501

FN-1501 is a potent small molecule inhibitor targeting multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6)[1][2]. Its mechanism of action suggests potential therapeutic applications in various hematological malignancies and solid tumors where these pathways are dysregulated. This guide focuses on the safety and tolerability data from the Phase I first-in-human trial (NCT03690154) and compares it with other FLT3 and CDK4/6 inhibitors that have undergone similar early-phase clinical evaluation.

Experimental Protocols

FN-1501 Phase I Trial (NCT03690154)

The Phase I trial of FN-1501 was an open-label, multicenter, dose-escalation study in patients with advanced solid tumors and relapsed or refractory acute myeloid leukemia (AML)[1][3][4].

  • Study Design: A standard 3+3 dose-escalation design was employed to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D)[1][3][4].

  • Dosing Schedule: Patients received FN-1501 intravenously on Days 1, 3, 5, 8, 10, and 12 of a 21-day cycle[3][4].

  • Dose Levels: The trial evaluated doses ranging from 2.5 mg to 226 mg[1].

  • Key Inclusion Criteria: Patients with histologically or cytologically confirmed advanced solid tumors or relapsed/refractory AML with no standard therapeutic options were eligible.

  • Key Exclusion Criteria: Included patients with certain cardiac conditions (e.g., long QT syndrome, recent myocardial infarction), significant renal or hepatic impairment, and those on medications known to be strong CYP3A inhibitors or inducers[4].

  • Safety Assessments: Adverse events (AEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03. Dose-Limiting Toxicities (DLTs) were assessed during the first cycle[4].

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: While specific assay details are not extensively published, PK and PD parameters were evaluated as secondary objectives to understand the drug's profile and its effects on the intended targets[1].

Comparator Drug Trial Methodologies

The comparator drugs, including FLT3 inhibitors (Gilteritinib, Quizartinib) and CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib), also underwent rigorous Phase I dose-escalation studies to establish their safety and MTD. These trials typically followed a similar 3+3 design in patients with advanced cancers[5][6][7][8][9][10][11]. Dosing schedules and specific inclusion/exclusion criteria varied based on the drug's characteristics and target patient population. Safety assessments were universally based on the NCI CTCAE. Pharmacokinetic analyses were standard to characterize drug absorption, distribution, metabolism, and excretion, while pharmacodynamic studies often involved biopsies or blood-based assays to measure target engagement and downstream effects[12][13][14][15][16][17][18].

Safety and Tolerability Comparison

The following tables summarize the key safety and tolerability findings from the Phase I trials of FN-1501 and its comparators.

Dose-Limiting Toxicities and Maximum Tolerated Dose
DrugIndication in Phase IMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)
FN-1501 Advanced Solid Tumors/AML170 mgGrade 3 Thrombocytopenia, Grade 3 Infusion-related reaction (at 226 mg)[2]
Gilteritinib Relapsed/Refractory AML300 mg/dayGrade 3 Diarrhea, Grade 3 ALT/AST elevation
Quizartinib Advanced Solid Tumors90 mg/dayGrade 3 Pancytopenia, Grade 3 QTc Prolongation, Febrile Neutropenia (at 135 mg/day)[8][9][19]
Palbociclib Advanced Solid Tumors125 mg/day (3 weeks on, 1 week off)Grade 3/4 Neutropenia[11]
Ribociclib Advanced Solid Tumors/Lymphomas900 mg/day (3 weeks on, 1 week off)Neutropenia, Thrombocytopenia[6][7][20][21]
Abemaciclib Advanced Solid Tumors200 mg every 12 hoursGrade 3 Fatigue
Common Treatment-Emergent Adverse Events (TEAEs)

This table presents the most frequently reported TEAEs (all grades, unless otherwise specified) in the respective Phase I trials.

DrugMost Common TEAEs (≥20% incidence)
FN-1501 Fatigue (34%), Nausea (32%), Diarrhea (26%)[1][2]
Gilteritinib Diarrhea, Fatigue, Nausea, Constipation, Cough, Peripheral Edema, Increased AST/ALT
Quizartinib Fatigue (54%), Dysgeusia (38%), Nausea, Decreased Appetite, Vomiting, QTc Prolongation[8][9][19]
Palbociclib Neutropenia, Leukopenia, Fatigue, Nausea, Anemia, Stomatitis, Alopecia, Diarrhea
Ribociclib Neutropenia (46%), Leukopenia (43%), Fatigue (45%), Nausea (42%)[20][21]
Abemaciclib Diarrhea, Nausea, Fatigue, Vomiting, Decreased Appetite, Abdominal Pain
Grade ≥3 Treatment-Related Adverse Events

This table highlights the most common severe adverse events observed in the trials.

DrugMost Common Grade ≥3 TRAEs
FN-1501 Diarrhea, Hyponatremia[1][2]
Gilteritinib Febrile Neutropenia (39%), Anemia (24%), Thrombocytopenia (13%), Increased AST/ALT (21%)[22][23]
Quizartinib Febrile Neutropenia (47%), Neutropenia (42%), Thrombocytopenia (32%), Anemia (26%)[10][24]
Palbociclib Neutropenia (54-66%), Leukopenia (19-28%)[25][26]
Ribociclib Neutropenia (27%), Leukopenia (17%)[20][21]
Abemaciclib Neutropenia (22%), Leukopenia (27%), Diarrhea (20%)[27]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

FN-1501 is a potent inhibitor of FLT3. The diagram below illustrates the FLT3 signaling cascade, which, when constitutively activated by mutations, drives cell proliferation and survival in AML.

FLT3_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds FN1501 FN-1501 FN1501->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

FN-1501 inhibits the FLT3 signaling pathway.
CDK4/6 Signaling Pathway

FN-1501 also targets CDK4 and CDK6. The diagram below shows the role of the Cyclin D-CDK4/6-Rb axis in cell cycle progression. Inhibition of this pathway leads to G1 cell cycle arrest.

CDK46_Signaling cluster_Rb_E2F Rb-E2F Complex Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) FN1501 FN-1501 FN1501->CDK46 Inhibits E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

FN-1501 inhibits the CDK4/6-Rb pathway.
Phase I Trial Experimental Workflow

The following diagram illustrates the typical workflow of a 3+3 dose-escalation Phase I clinical trial, as was employed for FN-1501 and its comparators.

Phase1_Workflow Start Start Trial Enroll_C1 Enroll 3 Patients (Cohort 1, Dose Level 1) Start->Enroll_C1 Treat_C1 Treat Patients & Observe for DLTs Enroll_C1->Treat_C1 DLT_Eval_C1 DLT Evaluation Treat_C1->DLT_Eval_C1 No_DLT_C1 0 DLTs DLT_Eval_C1->No_DLT_C1 One_DLT_C1 1 DLT DLT_Eval_C1->One_DLT_C1 Two_DLT_C1 ≥2 DLTs DLT_Eval_C1->Two_DLT_C1 Enroll_Next_Dose Enroll 3 Patients (Next Dose Level) No_DLT_C1->Enroll_Next_Dose Enroll_More_C1 Enroll 3 More Patients (Same Dose Level) One_DLT_C1->Enroll_More_C1 MTD_Reached MTD Exceeded Stop Escalation Two_DLT_C1->MTD_Reached Enroll_Next_Dose->Treat_C1 Repeat Cycle DLT_Eval_C1_Expanded DLT Evaluation (Expanded Cohort) Enroll_More_C1->DLT_Eval_C1_Expanded RP2D Define MTD/RP2D MTD_Reached->RP2D One_DLT_Expanded ≤1 DLT DLT_Eval_C1_Expanded->One_DLT_Expanded Two_DLT_Expanded ≥2 DLTs DLT_Eval_C1_Expanded->Two_DLT_Expanded One_DLT_Expanded->Enroll_Next_Dose Two_DLT_Expanded->MTD_Reached

Typical 3+3 Dose-Escalation Workflow in Phase I Trials.

Conclusion

The Phase I trial of FN-1501 has established a manageable safety profile and determined a maximum tolerated dose of 170 mg. The most common treatment-emergent adverse events were generally low-grade and included fatigue, nausea, and diarrhea. The dose-limiting toxicities observed at the 226 mg dose were thrombocytopenia and infusion-related reactions.

Compared to other FLT3 and CDK4/6 inhibitors, FN-1501's safety profile appears to be in line with its class. Myelosuppression, a common toxicity for both FLT3 and CDK4/6 inhibitors, was observed with FN-1501 in the form of thrombocytopenia as a DLT. Gastrointestinal toxicities are also a known class effect of CDK4/6 inhibitors, and the rates of nausea and diarrhea with FN-1501 are comparable to those seen with other agents in this class.

Further clinical development will be necessary to fully characterize the efficacy and long-term safety of FN-1501. However, the data from the Phase I trial suggest a tolerable safety profile that warrants continued investigation in its target patient populations. This comparative guide provides a foundational overview for researchers and clinicians to contextualize the emerging data on FN-1501 within the broader landscape of targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of FN-1501 and Propionic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed information on the disposal procedures for FN-1501, a potent kinase inhibitor, and propionic acid, a common carboxylic acid. While "FN-1501-propionic acid" does not appear to be a standard chemical name for a single entity, this document addresses the handling of each component, which may be used in conjunction in a research setting.

Chemical and Physical Properties

A clear understanding of the properties of each chemical is the first step in safe handling and disposal. The following table summarizes key data for FN-1501 and propionic acid.

PropertyFN-1501Propionic Acid
Molecular Formula C22H25N9O[1][2]CH3CH2COOH[3]
Molecular Weight 431.49 g/mol [1][2][4]74.08 g/mol [3]
CAS Number 1429515-59-2[2][4]79-09-4[3]
Appearance Solid (powder)Colorless, oily liquid[3]
Solubility Soluble in DMSO (≥ 50 mg/mL)[5]Soluble in water, alcohol, and chloroform[3]
pH Not available2.5 (100 g/L aq. sol.)[6]
Flash Point Not available52 °C[3]
Hazards Potent kinase inhibitor with potential antineoplastic activity.[2][4] For research use only.Flammable liquid and vapor. Causes severe skin burns and eye damage.[3] May be harmful if swallowed.[3]

Experimental Protocol: Disposal of Propionic Acid

Propionic acid is classified as a hazardous waste and must be disposed of following local, regional, and national regulations.[6][7] It is a flammable and corrosive material.[3][8]

Personal Protective Equipment (PPE) Required:

  • Wear protective gloves, protective clothing, and eye/face protection.[3][6] Safety glasses or goggles are appropriate eye protection.[6]

Step-by-Step Disposal Procedure:

  • Characterize the Waste: Determine if the propionic acid waste is mixed with other substances. All waste materials must be properly characterized according to applicable regulations (e.g., US 40CFR262.11).[6]

  • Neutralization of Small Spills: For small spills, contain the spill with sand or other inert absorbent material.[3] Cautiously neutralize the contained spill with sodium bicarbonate or calcium hydroxide.[3]

  • Containerize Waste: Place the neutralized material or any unadulterated propionic acid waste into a suitable, tightly sealed, and properly labeled container for disposal.[3][6]

  • Storage Pending Disposal: Store the waste container in a cool, well-ventilated location, away from incompatible materials such as oxidizing agents, reducing agents, bases, and metals.[3][6]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material.[9] Do not dispose of with household garbage or empty into drains.[6][7]

Note: In case of fire, use a tri-class dry chemical fire extinguisher.[3]

Handling and Disposal Considerations for FN-1501

General Guidelines for Potent Compounds:

  • Inactivation: If possible and safe, inactivate the compound before disposal. The specific method of inactivation will depend on the chemical structure and reactivity of the compound and should be determined in consultation with a qualified chemist or safety officer.

  • Segregation: Waste containing FN-1501 should be segregated from other laboratory waste streams.

  • Labeling: The waste container must be clearly labeled with the name of the compound and any associated hazards.

  • Professional Disposal: The disposal of potent compounds should be handled by a professional hazardous waste disposal company with experience in handling such materials.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.

G cluster_0 Waste Generation and Characterization cluster_1 Segregation and Containment cluster_2 Storage and Disposal start Chemical Waste Generated identify Identify Chemical Components and Hazards start->identify sds Consult Safety Data Sheets (SDS) identify->sds segregate Segregate Waste by Hazard Class sds->segregate container Select Appropriate Waste Container segregate->container label_waste Label Container with Contents and Hazards container->label_waste storage Store in Designated Waste Accumulation Area label_waste->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end Waste Disposed disposal->end

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling FN-1501-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification

FN-1501-propionic acid, due to its propionic acid moiety, should be considered a corrosive compound. Potential hazards include:

  • Skin Corrosion/Irritation: Causes severe skin burns and damage upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]

  • Flammability: As with many organic acids, it may be a flammable liquid and vapor.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications & Rationale
Eyes/Face Chemical Splash Goggles, Face ShieldGoggles should be worn at all times. A face shield over goggles is required when there is a risk of splashing.[5][6][7]
Skin/Body Chemical-Resistant Laboratory Coat, ApronA lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat for added protection against splashes.[6][8][9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider heavier-duty gloves.[5][6][9] Gloves must be inspected before use and removed immediately if contaminated.[3][5]
Respiratory Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available, a respirator may be required after a formal hazard assessment.[6][7]

Operational Plan: Safe Handling and Disposal

Adherence to a strict operational plan is essential for safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[1][2][11]

  • Keep the container tightly closed when not in use.[1][2][4]

  • Segregate from bases, oxidizing agents, and other incompatible materials.[8][10][11] Storage in a dedicated corrosives cabinet is recommended.[8][9][10]

Handling and Use:

  • All handling of this compound must be performed inside a certified chemical fume hood.[9][10]

  • Ensure an eyewash station and safety shower are readily accessible.[12]

  • When diluting, always add the acid to water slowly, never the other way around.[10]

  • Avoid creating aerosols or mists.[10]

  • Wash hands thoroughly after handling the material.[1][10]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Do not pour down the drain.[1][2]

  • Use designated, properly labeled waste containers.

Spill and Emergency Procedures

Spills:

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Neutralize the spill with a suitable agent like sodium bicarbonate.[13]

    • Absorb the neutralized spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[13]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][11]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][11]

Quantitative Data (Propionic Acid as a Reference)

The following table provides data for propionic acid, which should be used as a reference for understanding the potential hazards of this compound.

Property Value Source
CAS Number 79-09-4[1][3][4]
Molecular Formula C3H6O2[3]
Molecular Weight 74.08 g/mol [3]
Boiling Point 141 °C[13]
Flash Point 52 °C[13]
pH 2.5 (100 g/L aq. sol.)[11]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_waste Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh Begin Experiment handle_reaction Perform Experiment handle_weigh->handle_reaction waste_collect Collect Waste in Labeled Container handle_reaction->waste_collect End of Experiment emergency_spill Spill Cleanup handle_reaction->emergency_spill If Spill Occurs emergency_firstaid First Aid handle_reaction->emergency_firstaid If Exposure Occurs waste_store Store Waste Appropriately waste_collect->waste_store

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.